1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Description
The exact mass of the compound 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3N.ClH/c7-6(8,9)5-1-3-10-4-2-5;/h1,10H,2-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQLYPNIGWLBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266359-12-0 | |
| Record name | 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis and characterization of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
An In-Depth Technical Guide to the Synthesis and Characterization of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
For inquiries, please contact: Senior Application Scientist, Chemical Synthesis Division
Abstract
This technical guide provides a comprehensive overview of the , a valuable building block in modern drug discovery. The presence of the trifluoromethyl group significantly influences the compound's physicochemical properties, such as lipophilicity and metabolic stability, making it a desirable moiety in the design of novel therapeutics.[1][2][3] This document details a robust and selective synthetic methodology, outlines rigorous characterization protocols, and offers expert insights into the critical parameters for ensuring high purity and yield. It is intended for researchers, chemists, and drug development professionals engaged in the synthesis of complex nitrogen-containing heterocycles.
Introduction and Strategic Importance
The tetrahydropyridine scaffold is a prevalent structural motif in a wide array of biologically active compounds and natural products. When substituted with a trifluoromethyl (CF₃) group, the resulting molecule gains unique properties highly sought after in medicinal chemistry. The CF₃ group can enhance binding affinity, improve metabolic stability by blocking sites of oxidation, and increase membrane permeability.[3] 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride serves as a key intermediate, providing a reactive double bond for further functionalization while carrying the influential trifluoromethyl substituent.
This guide moves beyond a simple recitation of steps, focusing instead on the underlying chemical principles and strategic decisions that ensure a successful and reproducible outcome. The presented methodology is designed to be self-validating, with integrated characterization checkpoints to confirm the identity and purity of intermediates and the final product.
Synthetic Strategy and Experimental Protocol
The synthesis of the target compound is best approached via a two-step sequence starting from the commercially available 4-(trifluoromethyl)pyridine. The core strategy involves the activation of the pyridine ring towards reduction, followed by a selective partial hydrogenation to yield the desired tetrahydropyridine isomer.
Rationale for the Synthetic Approach
Direct catalytic hydrogenation of 4-(trifluoromethyl)pyridine often requires harsh conditions and tends to proceed to the fully saturated piperidine ring, making selectivity an issue.[4][5] A more controlled approach is the reduction of a pyridinium salt. By converting the pyridine to a pyridinium salt, the aromatic ring is activated towards nucleophilic attack by a hydride reducing agent. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its mild nature, operational simplicity, and cost-effectiveness.[6] The key to achieving the desired 1,2,3,6-isomer lies in the choice of activating group and the precise control of reaction conditions. We will use methyl chloroformate as an activating agent, which forms an N-methoxycarbonyl pyridinium salt in situ. Subsequent reduction with NaBH₄ preferentially delivers a hydride to the 2-position, leading to an N-protected 1,2-dihydropyridine intermediate. This intermediate is then hydrolyzed under acidic conditions, which also facilitates isomerization to the more stable 1,2,3,6-tetrahydropyridine and concomitant formation of the hydrochloride salt.
Visualization of the Synthetic Workflow
Sources
An In-Depth Technical Guide to the Physicochemical Properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document provides a comprehensive technical overview of the essential physicochemical properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. As a Senior Application Scientist, this guide is structured to deliver not just data, but a framework for the empirical validation and understanding of this compound's fundamental characteristics. Given the limited availability of specific experimental data in peer-reviewed literature for this exact molecule, this guide emphasizes the robust methodologies required for its full characterization, ensuring scientific integrity and reproducibility.
Introduction and Molecular Overview
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound with significant potential in medicinal chemistry and drug discovery. Its structure, featuring a tetrahydropyridine ring substituted with a trifluoromethyl group, suggests its utility as a versatile building block in the synthesis of novel therapeutic agents. The trifluoromethyl group can enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule, making this scaffold particularly interesting for the development of new chemical entities.[1][2] The hydrochloride salt form generally improves aqueous solubility and handling properties compared to the free base.
A thorough understanding of its physicochemical properties is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and pharmacokinetic profiling.
Molecular Structure
Caption: 2D structure of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Core Physicochemical Data Summary
The following table summarizes the key physicochemical properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. It is important to note that while some of this information is available from chemical suppliers and databases, experimentally validated values for several parameters are not widely published. The subsequent sections will detail the established protocols for the empirical determination of these properties.
| Property | Value | Source/Method |
| CAS Number | 266359-12-0 | Amadis Chemical |
| Molecular Formula | C₆H₉ClF₃N | Amadis Chemical |
| Molecular Weight | 187.59 g/mol | Calculated |
| Appearance | White to off-white solid | Typical for hydrochloride salts |
| Melting Point | Not available in literature | To be determined experimentally |
| Boiling Point | Not available in literature | Likely decomposes upon heating |
| Solubility | Soluble in water and polar organic solvents | To be determined experimentally |
| pKa | Not available in literature | To be determined experimentally |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, field-proven methodologies for the comprehensive characterization of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. The causality behind experimental choices is explained to ensure a thorough understanding of the scientific principles.
Determination of Melting Point
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is indicative of high purity.
Methodology: Capillary Melting Point Determination
This standard pharmacopeial method is recommended for its accuracy and reproducibility.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent. Grind the crystalline sample into a fine powder.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement:
-
Place the loaded capillary into the heating block.
-
Heat at a rapid rate to approximately 10-15°C below the expected melting point.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting range is the interval between these two temperatures.
-
Causality and Trustworthiness: A slow heating rate near the melting point is crucial for an accurate determination, as it ensures that the temperature of the heating block and the sample are in equilibrium. Repeating the measurement with at least two more samples validates the reproducibility of the result.
Solubility Profile Assessment
Determining the solubility in various solvents is essential for selecting appropriate media for chemical reactions, formulations, and biological assays.
Methodology: Equilibrium Solubility Method (Shake-Flask)
This method determines the thermodynamic solubility of a compound in a given solvent at a specific temperature.
Step-by-Step Protocol:
-
Preparation: Add an excess amount of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride to a known volume of the desired solvent (e.g., water, ethanol, methanol, dichloromethane) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
Causality and Trustworthiness: Using an excess of the solid ensures that a saturated solution is formed. The extended equilibration time allows the system to reach a thermodynamic steady state. Analysis of the supernatant provides a direct measure of the dissolved solute concentration.
Determination of Acid Dissociation Constant (pKa)
The pKa value is a measure of the acidity of the protonated amine in the tetrahydropyridine ring. This is a critical parameter for understanding the ionization state of the molecule at different pH values, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Methodology: Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.
Step-by-Step Protocol:
-
Solution Preparation: Prepare a standard solution of the compound in water or a co-solvent system if aqueous solubility is limited.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode. Place the sample solution in a thermostatted vessel and stir continuously.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
Causality and Trustworthiness: This method directly measures the change in proton concentration as the base is added, allowing for a precise determination of the equilibrium constant for the deprotonation of the tertiary amine. Calibration of the pH meter with standard buffers is essential for accuracy.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic and Structural Characterization
Spectroscopic analysis provides invaluable information about the molecular structure and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
Expected ¹H NMR Spectral Features:
-
Aliphatic Protons: Signals corresponding to the protons on the C2, C3, and C6 positions of the tetrahydropyridine ring.
-
Olefinic Proton: A signal for the proton at the C5 position.
-
N-H Proton: A broad signal for the proton on the nitrogen, the chemical shift of which will be dependent on the solvent and concentration.
Expected ¹³C NMR Spectral Features:
-
Signals for the five distinct carbon atoms of the tetrahydropyridine ring.
-
A quartet for the carbon of the trifluoromethyl group due to coupling with the three fluorine atoms.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Integrate the proton signals and assign the chemical shifts of both proton and carbon signals to the corresponding atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Expected Key Vibrational Bands:
-
N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of a secondary amine salt.
-
C=C Stretch: A band around 1650-1680 cm⁻¹ corresponding to the double bond in the tetrahydropyridine ring.
-
C-F Stretches: Strong absorption bands in the region of 1100-1300 cm⁻¹ due to the trifluoromethyl group.
-
C-N Stretch: A band in the region of 1000-1200 cm⁻¹.
Methodology: Attenuated Total Reflectance (ATR)-FTIR
ATR is a convenient technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal and collect the spectrum.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Methodology: Electrospray Ionization (ESI)-MS
ESI is a soft ionization technique suitable for polar and ionic compounds.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: The spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at m/z 152.07.
Caption: Comprehensive analytical workflow for the characterization of the compound.
Stability and Storage
As a hydrochloride salt, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is expected to be a relatively stable solid. However, appropriate storage conditions are crucial to maintain its integrity.
Recommendations:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
-
Hygroscopicity: While hydrochloride salts are generally less hygroscopic than their free base counterparts, it is advisable to store the compound in a desiccator to prevent moisture absorption, which could affect its physical properties and stability.
-
Light Sensitivity: As a precautionary measure, storage in an amber vial or in the dark is recommended to prevent potential photodegradation.
Conclusion
This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. While specific experimental data for this compound is not extensively documented in publicly accessible literature, the methodologies outlined herein represent the gold standard for obtaining reliable and reproducible data. Adherence to these protocols will enable researchers, scientists, and drug development professionals to build a robust and accurate physicochemical profile of this promising molecule, thereby facilitating its successful application in their research and development endeavors.
References
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PubChem. 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. [Link]
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Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-212. [Link]
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Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10331-10334. [Link]
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Udhayakala, P., et al. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4-(trifluoromethyl) pyridine: A combined experimental and DFT analysis. Der Pharma Chemica, 7(9), 110-121. [Link]
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Di Cesare, M. A., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(12), 4775. [Link]
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Basha, F. Z., et al. (1990). Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. Journal of Medicinal Chemistry, 33(4), 1145-1150. [Link]
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Chemicalland21. 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. [Link]
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The Neurotoxicology of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride: A Mechanistic Guide for Parkinson's Disease Modeling
Introduction: The Role of Neurotoxins in Unraveling Parkinson's Disease
The study of neurodegenerative disorders, particularly Parkinson's disease (PD), has been significantly advanced by the use of neurotoxins that replicate key pathological features of the disease in experimental models. Among these, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been a cornerstone, providing invaluable insights into the selective vulnerability of dopaminergic neurons in the substantia nigra.[1][2][3] This guide focuses on a related but distinct compound, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a fluorinated analog of the MPTP family. The introduction of the trifluoromethyl group is anticipated to modulate its neurotoxic potential, offering a refined tool for researchers in the field. This document will provide an in-depth exploration of its proposed mechanism of action, drawing upon the extensive knowledge of MPTP and its analogs to inform our understanding.
Core Mechanism of Action: A Proposed Pathway
The neurotoxic action of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is predicated on a multi-step process that culminates in the selective destruction of dopaminergic neurons. This proposed mechanism is largely analogous to that of MPTP.[4][5]
Step 1: Bioactivation to a Toxic Metabolite
Following systemic administration, the parent compound, being lipophilic, readily crosses the blood-brain barrier.[2] Once in the central nervous system, it is metabolized by monoamine oxidase B (MAO-B), an enzyme primarily located in glial cells, particularly astrocytes.[2][4] This enzymatic oxidation converts the tetrahydropyridine into a positively charged pyridinium species, the putative active neurotoxin. The presence of the electron-withdrawing trifluoromethyl group is expected to influence the rate and specificity of this bioactivation step. Research on other fluorinated MPTP analogs suggests that such substitutions can alter the compound's affinity for MAO-A versus MAO-B, potentially impacting the toxicokinetics.[6]
Step 2: Selective Uptake into Dopaminergic Neurons
The toxic pyridinium metabolite bears a structural resemblance to the dopamine transporter (DAT). This molecular mimicry allows for its high-affinity uptake into dopaminergic neurons via DAT.[1][7] This selective accumulation is the primary reason for the specific targeting of the nigrostriatal dopamine system. Blockade of DAT has been shown to prevent the neurotoxic effects of MPTP, underscoring the critical role of this transporter in the toxic cascade.[1]
Step 3: Mitochondrial Dysfunction and Oxidative Stress
Once inside the dopaminergic neuron, the pyridinium metabolite is concentrated within the mitochondria, driven by the mitochondrial membrane potential. Here, it exerts its primary toxic effect by inhibiting Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[2][4][5] This inhibition has two major consequences:
-
ATP Depletion: The disruption of the electron transport chain leads to a severe deficit in ATP production, precipitating an energy crisis within the neuron.[8]
-
Oxidative Stress: The blockage of electron flow at Complex I results in the generation of reactive oxygen species (ROS), such as superoxide radicals.[8][9] These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA. The resulting oxidative stress is a key contributor to neuronal death.
The trifluoromethyl group may enhance the lipophilicity and electron-withdrawing nature of the pyridinium metabolite, potentially increasing its potency as a Complex I inhibitor compared to MPP+.
Visualizing the Neurotoxic Cascade
The following diagram illustrates the proposed multi-step mechanism of action of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Sources
- 1. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6 -tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MPTP - Wikipedia [en.wikipedia.org]
- 3. The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of the neurotoxicity of MPTP. An update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MPTP mechanisms of neurotoxicity and their implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of fluorinated 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine analogs with potent nigrostriatal toxicity for potential use in positron emission tomography studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biochemical evaluation of the neurotoxicity of MPTP and MPP⁺ in embryonic and newborn mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The parkinsonian toxin MPTP: action and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mechanisms of MPTP toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride: Synthesis, Properties, and Applications in Drug Discovery
For distribution to researchers, scientists, and drug development professionals.
Introduction
The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, increase lipophilicity, and improve receptor binding affinity.[1] When coupled with a tetrahydropyridine scaffold, a privileged structure in numerous neuroactive compounds, the resulting molecule presents a compelling building block for the development of novel therapeutics.[2] This technical guide provides an in-depth exploration of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a key intermediate for drug discovery and development. We will delve into its chemical identity, physicochemical properties, a detailed synthetic protocol, and its potential applications, offering a Senior Application Scientist's perspective on its utility and the rationale behind its synthesis and use.
Compound Identification and Structure
-
Chemical Name: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
CAS Number: 266359-12-0
-
Molecular Formula: C₆H₉ClF₃N
-
Molecular Weight: 187.59 g/mol
-
Chemical Structure:
Physicochemical Properties
The hydrochloride salt of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine is a white to off-white solid. As a salt, it exhibits improved solubility in aqueous media compared to its free base, a critical advantage for many pharmaceutical and experimental applications.[3] The properties of the free base, 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine (CAS: 790646-62-7), provide a foundation for understanding the characteristics of the hydrochloride salt.[4]
| Property | Value (for free base) | Source |
| Molecular Weight | 151.13 g/mol | [4] |
| XLogP3 | 0.9 | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 0 | [4] |
Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
The synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is most effectively achieved through a two-step process commencing with the commercially available 4-(Trifluoromethyl)pyridine. This strategy involves the selective reduction of the pyridine ring, followed by salt formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Detailed Experimental Protocol
Step 1: Selective Reduction of 4-(Trifluoromethyl)pyridine
The partial reduction of the pyridine ring is a critical step. Sodium borohydride is a preferred reducing agent for this transformation due to its milder nature compared to agents like lithium aluminum hydride, which could potentially reduce the trifluoromethyl group. The choice of methanol as a solvent is strategic; it protonates the intermediate dihydropyridine species, facilitating further reduction to the desired tetrahydropyridine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(Trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermic reaction upon the addition of the reducing agent.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise to the stirred solution. The excess of NaBH₄ ensures the complete conversion of the starting material.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water at 0 °C. Concentrate the mixture under reduced pressure to remove the methanol.
-
Extraction: Extract the aqueous residue with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine as an oil.
Step 2: Formation of the Hydrochloride Salt
The conversion of the free base to its hydrochloride salt is a standard procedure to improve its stability and handling properties.
-
Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a non-polar, anhydrous solvent like diethyl ether or ethyl acetate.
-
Acidification: To the stirred solution, add a solution of hydrochloric acid in diethyl ether (typically 1 M or 2 M) dropwise until precipitation is complete. The formation of a white solid indicates the successful formation of the hydrochloride salt.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid with cold, anhydrous diethyl ether to remove any unreacted starting material and impurities. Dry the product under vacuum to obtain 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride as a white to off-white solid.
Applications in Drug Discovery and Development
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride serves as a valuable building block in the synthesis of more complex molecules for drug discovery. The tetrahydropyridine core is a well-established pharmacophore in compounds targeting the central nervous system (CNS). The trifluoromethyl group provides several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, which can lead to an extended in vivo half-life of the drug candidate.[5]
-
Increased Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes, including the blood-brain barrier.[1]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoromethyl group can influence the pKa of the tetrahydropyridine nitrogen, affecting its ionization state at physiological pH and its interaction with biological targets.
Potential as a Scaffold in Medicinal Chemistry
Caption: Potential synthetic utility of the core scaffold.
This compound is an attractive starting material for creating libraries of novel compounds for high-throughput screening. The secondary amine of the tetrahydropyridine ring is a versatile handle for further chemical modifications, such as N-alkylation or N-arylation, allowing for the introduction of various pharmacophoric groups to explore structure-activity relationships (SAR). The double bond within the ring also offers a site for further functionalization, for example, through cycloaddition reactions.[6]
While specific biological targets for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride are not extensively documented in publicly available literature, its structural motifs suggest potential activity in areas where tetrahydropyridine derivatives have shown promise, including as monoamine oxidase (MAO) inhibitors or as ligands for various G-protein coupled receptors (GPCRs).
Conclusion
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a strategically important chemical entity for researchers and drug development professionals. Its synthesis from readily available starting materials is straightforward, and its physicochemical properties make it a versatile building block. The combination of the biologically relevant tetrahydropyridine core and the pharmacologically advantageous trifluoromethyl group positions this compound as a valuable tool for the design and synthesis of next-generation therapeutics, particularly those targeting the central nervous system.
References
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- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
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- Taylor, C. M. (2010). The role of the tetrahydropyridine ring in the design of potent and selective monoamine oxidase inhibitors. Current Topics in Medicinal Chemistry, 10(17), 1747-1758.
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An In-depth Technical Guide to the Solubility and Stability of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Introduction
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound of increasing interest within pharmaceutical and agrochemical research. The presence of a trifluoromethyl group on the tetrahydropyridine ring imparts unique electronic properties, influencing its metabolic stability, lipophilicity, and overall biological activity.[1] As a hydrochloride salt, the compound's solubility and handling characteristics are significantly altered compared to its free base form, a critical consideration for drug development professionals.[2]
This guide provides a comprehensive technical overview of the core physicochemical properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, with a specific focus on its solubility and stability. It is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven methodologies for its characterization. The protocols described herein are designed as self-validating systems to ensure robust and reproducible results.
Physicochemical Properties
A foundational understanding of the physicochemical properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is essential for its effective application.
| Property | Value | Source |
| Molecular Formula | C6H9ClF3N | Amadis Chemical |
| Molecular Weight | 187.59 g/mol | Calculated |
| Appearance | White to off-white solid | General observation for similar compounds |
| Storage | Store at 2-8°C for long term | Amadis Chemical |
Solubility Profile
The hydrochloride salt form of this compound suggests enhanced aqueous solubility compared to its free base.[2] However, a comprehensive solubility profile across various solvents and pH ranges is critical for formulation development.
Aqueous Solubility and pH-Dependence
The solubility of ionizable compounds like 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is highly dependent on the pH of the aqueous medium.[3] The pyridine nitrogen can be protonated or deprotonated, influencing the overall charge of the molecule and its interaction with water. The pH-solubility profile is a critical parameter for predicting its behavior in different physiological environments.
The relationship between pH and solubility for a basic compound and its hydrochloride salt is generally predictable. At acidic pH, the equilibrium favors the protonated, more soluble form. As the pH increases towards the pKa of the compound, the un-ionized free base begins to precipitate, leading to a decrease in solubility.[4][5]
Diagram: pH-Dependent Solubility Equilibrium
Caption: A typical workflow for conducting forced degradation studies.
Potential Degradation Pathways
-
Hydrolysis: The tetrahydropyridine ring may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to ring-opening.
-
Oxidation: The secondary amine within the tetrahydropyridine ring is a potential site for oxidation.
-
Thermal Degradation: Exposure to high temperatures can lead to decomposition, the pathway of which would need to be determined experimentally.
-
Photodegradation: While the core structure is not a strong chromophore, impurities or excipients could sensitize the molecule to degradation upon exposure to light.
Experimental Protocol for Forced Degradation
Objective: To investigate the intrinsic stability of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
Photostability chamber
-
Oven
Methodology:
-
Method Development:
-
Develop a stability-indicating HPLC method capable of separating the parent compound from any potential degradation products. A reverse-phase C18 column is often a good starting point. The method should be validated for specificity, linearity, accuracy, and precision.
-
-
Stress Conditions:
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60-80°C.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60-80°C.
-
Oxidative Degradation: Treat a solution of the compound with 3% H2O2 at room temperature.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in an oven.
-
Photostability: Expose the compound (both in solution and as a solid) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from the stressed solutions, neutralize if necessary, and dilute to an appropriate concentration.
-
Analyze the samples by the stability-indicating HPLC-PDA method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
-
Data Interpretation:
-
Calculate the percentage of degradation.
-
Perform peak purity analysis using the PDA detector to ensure that the parent peak is spectrally homogeneous.
-
Use LC-MS to obtain the mass of the degradation products to aid in structure elucidation.
-
Conclusion
This technical guide provides a robust framework for the comprehensive evaluation of the solubility and stability of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. By employing the detailed methodologies for solubility profiling and forced degradation studies, researchers and drug development professionals can generate the critical data necessary for informed decision-making in formulation development, manufacturing, and regulatory submissions. The inherent physicochemical characteristics imparted by the trifluoromethyl group and the hydrochloride salt form necessitate a thorough and systematic approach to characterization, ensuring the development of a safe, stable, and efficacious final product.
References
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MedCrave. Forced Degradation Studies. [Link]
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Serajuddin, A. T. M., & Jarowski, C. I. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 2(2), 65-68. [Link]
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SciSpace. Forced Degradation Studies. [Link]
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PharmaInfo. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. [Link]
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The Emergence of a Key Fluorinated Heterocycle: A Technical Guide to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Abstract
This in-depth technical guide delves into the historical discovery, synthesis, and development of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS Number: 266359-12-0). While a detailed, linear historical record of this specific molecule is not extensively documented in public literature, this guide constructs a scientifically grounded narrative based on the evolution of synthetic methodologies for trifluoromethylpyridines and tetrahydropyridines. We will explore the strategic importance of the trifluoromethyl and tetrahydropyridine moieties in medicinal chemistry, propose a plausible and detailed synthetic pathway, and discuss the compound's potential applications in drug discovery and development. This guide is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, providing both a retrospective analysis and a forward-looking perspective on the utility of this fluorinated heterocyclic compound.
Introduction: The Strategic Value of Fluorine in Heterocyclic Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug design.[1][2] The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][3] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability make it a favored substituent for enhancing binding affinity, improving membrane permeability, and blocking metabolic degradation of parent compounds.[1][2]
The pyridine scaffold, a ubiquitous feature in a vast array of pharmaceuticals and agrochemicals, serves as an excellent platform for chemical modification.[4] The combination of a trifluoromethyl group with a pyridine ring gives rise to trifluoromethylpyridines (TFMPs), a class of compounds with significant utility in medicinal chemistry and materials science.[2][4] Further modification of the pyridine ring, such as reduction to a tetrahydropyridine, introduces three-dimensional complexity and conformational flexibility, which can be crucial for optimizing interactions with biological targets.[5]
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride represents a convergence of these strategic molecular features. While its specific discovery story is not prominently chronicled, its existence is confirmed by its Chemical Abstracts Service (CAS) number: 266359-12-0 for the hydrochloride salt and 790646-62-7 for the free base. This guide will illuminate its likely path of discovery and development by examining the foundational chemistry upon which it is built.
An Inferred History: A Synthesis of Chemical Advancements
The synthesis of tetrahydropyridines, on the other hand, has a long history, with various reduction methods being developed over the decades. The selective reduction of pyridines to their partially saturated counterparts, such as 1,2,3,6-tetrahydropyridines, has been a significant focus, particularly due to the prevalence of this structural motif in bioactive natural products and synthetic pharmaceuticals.[5]
It is therefore plausible that the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride was first achieved as a logical extension of these established chemistries, likely in a drug discovery program where the unique properties of both the trifluoromethyl group and the tetrahydropyridine scaffold were desired.
Synthetic Development: From Pyridine to the Hydrochloride Salt
The synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride can be logically broken down into three key stages: the synthesis of the 4-(trifluoromethyl)pyridine precursor, the partial reduction of the pyridine ring, and the formation of the hydrochloride salt.
Synthesis of 4-(Trifluoromethyl)pyridine
Several methods have been developed for the synthesis of 4-(trifluoromethyl)pyridine. One common industrial approach involves the vapor-phase fluorination of 4-methylpyridine (γ-picoline) or 4-(trichloromethyl)pyridine.[4] Another versatile method involves the use of trifluoromethyl-containing building blocks in a cyclocondensation reaction to construct the pyridine ring.[4][6]
A plausible laboratory-scale synthesis is outlined below:
Caption: A general synthetic route to 4-(trifluoromethyl)pyridine.
Partial Reduction to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine
The selective reduction of a substituted pyridine to a 1,2,3,6-tetrahydropyridine is a non-trivial transformation. Direct catalytic hydrogenation often leads to the fully saturated piperidine. A more controlled approach involves the reduction of a pyridinium salt, which activates the ring towards nucleophilic attack by a hydride.
Experimental Protocol: Reduction of 4-(Trifluoromethyl)pyridinium Salt
-
Formation of the Pyridinium Salt: To a solution of 4-(trifluoromethyl)pyridine in a suitable solvent such as acetone or acetonitrile, add an equimolar amount of an activating agent like methyl iodide or benzyl bromide. Stir the mixture at room temperature until precipitation of the N-alkyl-4-(trifluoromethyl)pyridinium salt is complete. The salt can be isolated by filtration and washed with a non-polar solvent like diethyl ether.
-
Reduction: The isolated pyridinium salt is then dissolved in a protic solvent, typically methanol or ethanol. The solution is cooled in an ice bath, and a reducing agent such as sodium borohydride (NaBH₄) is added portion-wise. The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent like dichloromethane or ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-alkyl-1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine.
-
Deprotection (if necessary): If an N-benzyl group was used, it can be removed by catalytic hydrogenation (e.g., using Pd/C and H₂) to afford the free secondary amine, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine.
Caption: A plausible synthetic workflow for the target tetrahydropyridine.
Formation of the Hydrochloride Salt
The final step involves the formation of the hydrochloride salt, which often improves the compound's stability, crystallinity, and aqueous solubility, properties that are highly desirable for pharmaceutical applications.[7]
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolve the free base, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, in a suitable anhydrous solvent such as diethyl ether, ethyl acetate, or isopropanol.
-
Slowly add a solution of hydrogen chloride in the same solvent (or bubble anhydrous HCl gas through the solution) with stirring.
-
The hydrochloride salt will typically precipitate out of the solution.
-
The solid is collected by filtration, washed with the anhydrous solvent, and dried under vacuum to yield 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride as a stable, crystalline solid.
Physicochemical and Spectroscopic Data
While extensive experimental data for this specific compound is not widely published, we can predict some of its key characteristics based on its structure.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₆H₉ClF₃N |
| Molecular Weight | 187.59 g/mol |
| Appearance | Likely a white to off-white crystalline solid |
| Solubility | Expected to be soluble in water and polar organic solvents |
| pKa (of the amine) | Estimated to be around 8-9 |
Spectroscopic analysis would be crucial for confirming the structure:
-
¹H NMR: Would show characteristic signals for the vinyl proton, the allylic and homoallylic methylene protons, and the protons on the carbon adjacent to the nitrogen.
-
¹³C NMR: Would display signals for the sp² carbons of the double bond, the sp³ carbons of the saturated portion of the ring, and the carbon of the trifluoromethyl group (as a quartet due to C-F coupling).
-
¹⁹F NMR: Would exhibit a singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group.
-
Mass Spectrometry: Would show the molecular ion peak and characteristic fragmentation patterns.
Applications and Future Directions in Drug Discovery
The trifluoromethyl-substituted tetrahydropyridine scaffold is of significant interest in medicinal chemistry due to its potential to interact with a variety of biological targets.[3][5] The tetrahydropyridine core is a key feature in many neuroactive compounds, and the trifluoromethyl group can enhance blood-brain barrier permeability and metabolic stability.[1]
Potential therapeutic areas where 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride could serve as a valuable building block or lead compound include:
-
Central Nervous System (CNS) Disorders: The structural similarity of the tetrahydropyridine ring to endogenous neurotransmitters suggests potential applications in the development of drugs for neurological and psychiatric conditions.[7]
-
Oncology: Many kinase inhibitors and other anti-cancer agents incorporate fluorinated heterocyclic moieties to improve their efficacy and pharmacokinetic properties.[2]
-
Infectious Diseases: The lipophilicity imparted by the trifluoromethyl group can aid in the penetration of microbial cell membranes, making this scaffold a candidate for the development of novel antibacterial and antifungal agents.
The future development of this compound will likely involve its use as a versatile intermediate in the synthesis of more complex molecules. High-throughput screening of libraries containing this scaffold could uncover novel biological activities and pave the way for the development of next-generation therapeutics.
Conclusion
While the historical discovery of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is not explicitly detailed in the scientific literature, its chemical lineage is clear. It stands as a testament to the logical progression of synthetic chemistry, combining the well-established utility of trifluoromethyl groups and tetrahydropyridine rings. This technical guide has provided a scientifically sound overview of its inferred history, a detailed plausible synthesis, and its potential applications. As the demand for more effective and safer drugs continues to grow, the importance of such strategically designed fluorinated heterocyclic building blocks will undoubtedly increase, ensuring that 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and its derivatives remain valuable tools for researchers in the years to come.
References
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- Mena, M. J., & Neves, M. (2020). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 13(12), 469.
- Neves, M., & Mena, M. J. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5489.
- Cozzi, N. V., et al. (2013). Pharmacological examination of trifluoromethyl ring-substituted methcathinone analogs. Neuropharmacology, 64, 389-396.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Retrieved from [Link]
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Mena, M. J., & Neves, M. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Retrieved from [Link]
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Amanote Research. (n.d.). (PDF) Pharmacological Examination of Trifluoromethyl. Retrieved from [Link]
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Chen, J., et al. (2023). Photochemical trifluoromethylation of alkenes with trifluoromethylsulfonyl-pyridinium salt accompanied by SO₂ insertion: Synthesis of trifluoromethylated 4H-benzo[e][3][5][8]thiadiazine 1,1-dioxides. ResearchGate. Retrieved from [Link]
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UCL Discovery. (n.d.). Electrochemical Reduction of Trifluoroacetylpyridinium Salts for the Oxytrifluoromethylation of Styrenes. Retrieved from [Link]
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Kerr, W. J., et al. (2005). Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. PubMed. Retrieved from [Link]
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toxicological profile of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
An In-depth Technical Guide to the Toxicological Profile of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive toxicological overview of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a novel chemical entity of interest in pharmaceutical development. In the absence of direct toxicological studies on this specific molecule, this guide employs a robust read-across approach, synthesizing data from structurally related compounds to forecast a potential toxicological profile. We critically analyze the two key structural motifs: the 1,2,3,6-tetrahydropyridine core, known for its potential neurotoxic bioactivation, and the trifluoromethylpyridine group, associated with acute toxicity and irritation. This guide is structured to provide not only predictive insights but also a practical framework for the empirical toxicological evaluation of this compound, detailing authoritative, step-by-step experimental workflows for both in vitro and in vivo assessment in line with global regulatory standards.
Introduction and Chemical Identity
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a synthetic organic compound supplied as a hydrochloride salt to enhance solubility and stability. Its structure is characterized by a tetrahydropyridine ring, which is a partially saturated heterocyclic amine, substituted with a trifluoromethyl (CF3) group. The CF3 group is a common bioisostere in medicinal chemistry, often used to improve metabolic stability, binding affinity, and lipophilicity. However, the combination of the tetrahydropyridine ring and the electron-withdrawing CF3 group necessitates a thorough toxicological evaluation.
While specific toxicological data for this compound is not publicly available, its constituent parts provide critical clues to its potential hazards. The tetrahydropyridine ring is famously associated with the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which induces Parkinsonism in humans and animals.[1] The trifluoromethylpyridine moiety is found in various agrochemicals and pharmaceuticals, with some derivatives exhibiting moderate acute toxicity.[2][3][4]
This guide will therefore proceed on two fronts: first, by constructing a predictive toxicological profile based on these structural alerts, and second, by outlining a rigorous experimental strategy to definitively characterize the compound's safety profile.
Predictive Toxicological Profile: A Read-Across Analysis
Primary Concern: Potential for Neurotoxicity via Bioactivation
The most significant toxicological concern stems from the 1,2,3,6-tetrahydropyridine core. The pro-neurotoxin MPTP is itself non-toxic, but it readily crosses the blood-brain barrier. In the brain, it is metabolized by the enzyme monoamine oxidase B (MAO-B) into the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+).[1] MPP+ is then actively taken up by dopamine transporters into dopaminergic neurons, where it inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, oxidative stress, and ultimately, cell death.[1]
Given this well-established mechanism, it is critical to assume that 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine could be a substrate for MAO-B. The proposed bioactivation pathway would be analogous to that of MPTP.
Diagram: Proposed Bioactivation Pathway
Caption: Proposed bioactivation of the tetrahydropyridine core.
Acute Toxicity, Irritation, and Other Systemic Effects
Data from various trifluoromethylpyridine and chloropyridine derivatives provide a basis for predicting other potential toxicities.
| Hazard Class | Prediction Based on Analogs | Supporting Evidence |
| Acute Oral Toxicity | Likely Harmful if swallowed (GHS Category 4). | 2-Fluoro-6-(trifluoromethyl)pyridine has an oral LD50 of 500 mg/kg in rats.[2] Other derivatives are also classified as harmful.[3][5] |
| Acute Inhalation Toxicity | Likely Harmful if inhaled (GHS Category 4). | Several analogs are classified as harmful by inhalation.[2][3] A case of poisoning from inhaling 5-amino-2-(trifluoromethyl)pyridine resulted in severe systemic effects.[6] |
| Skin Corrosion/Irritation | Expected to be a skin irritant . | Many pyridine derivatives, including chlorinated and trifluoromethylated analogs, are known skin irritants.[5][7][8] |
| Eye Damage/Irritation | Expected to cause serious eye irritation . | Pyridine itself is a moderate ocular irritant.[9] Halogenated pyridine derivatives can cause serious eye irritation or damage.[3][5][7] |
| Organ-Specific Toxicity | Potential for Hepatotoxicity and Nephrotoxicity . | The ATSDR profile for pyridine indicates that the liver and kidneys are target organs following oral exposure in animal studies.[9][10] |
| Methemoglobinemia | Possible, requires specific investigation. | A case report linked 5-amino-2-(trifluoromethyl)pyridine poisoning to methemoglobinemia, a condition where hemoglobin is unable to release oxygen effectively.[6] |
Recommended Experimental Workflows for Toxicological Assessment
A tiered approach is essential to efficiently characterize the toxicological profile of a novel compound. This strategy begins with cost-effective in vitro assays to identify hazards before proceeding to more complex and resource-intensive in vivo studies.
Diagram: Tiered Toxicological Assessment Workflow
Caption: A tiered strategy for efficient toxicological evaluation.
Tier 1: In Vitro Hazard Identification
In vitro methods are rapid, cost-effective screening tools used to identify potential hazards early in development, reducing reliance on animal testing.[11][12][13]
Key Experiment: Cytotoxicity Assessment using Neutral Red Uptake (NRU) Assay
-
Causality: This assay is chosen for its simplicity and reliability. It assesses cell membrane integrity by measuring the ability of viable cells to incorporate and retain the neutral red dye within their lysosomes. A decrease in dye uptake is directly proportional to a reduction in cell number due to cell death or inhibition of cell growth.
-
Self-Validation: The protocol includes positive and negative controls. The negative control (vehicle) establishes the baseline for 100% cell viability, while the positive control (a known cytotoxicant like Sodium Dodecyl Sulfate) confirms the assay is responsive. A standard curve ensures the spectrophotometric readings are accurate.
Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay
-
Cell Plating: Seed a human cell line (e.g., HepG2 for liver toxicity screening or SH-SY5Y for neurotoxicity) in a 96-well plate at a density of 1x10⁴ cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in a suitable vehicle (e.g., sterile water or DMSO). Perform serial dilutions to create a range of 8-10 test concentrations.
-
Dosing: Remove the old media from the cells and add 100 µL of media containing the various compound concentrations, vehicle control, and positive control.
-
Incubation: Incubate the plate for 24 hours (or other relevant time point) at 37°C, 5% CO₂.
-
Dye Incubation: Remove the treatment media. Wash cells gently with PBS. Add 100 µL of media containing 50 µg/mL neutral red and incubate for 3 hours.
-
Dye Extraction: Remove the dye-containing media. Wash cells with PBS. Add 150 µL of destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid) to each well and shake for 10 minutes to extract the dye.
-
Measurement: Read the absorbance of the plate at 540 nm using a spectrophotometer.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability).
Tier 2: In Vivo Acute Toxicity Assessment
Should in vitro results warrant further investigation, acute systemic toxicity is evaluated. The OECD Test Guidelines provide internationally accepted methods for this purpose.[14][15]
Workflow: Acute Oral Toxicity - Acute Toxic Class Method (OECD TG 423)
The Acute Toxic Class Method is selected as it minimizes the number of animals required while still allowing for classification of the substance according to the Globally Harmonised System (GHS).[14] It relies on a stepwise procedure with fixed starting doses.
Diagram: OECD 423 Acute Toxic Class Method Workflow
Caption: Stepwise procedure of the OECD 423 guideline.
Methodology Overview:
-
Animal Selection: Use a single sex (typically female rats, as they are often slightly more sensitive) for the study.[16]
-
Fasting: Animals are fasted overnight prior to dosing to ensure absorption is not affected by food.[15]
-
Dosing: Administer the compound orally via gavage. The starting dose is selected based on available information (for this compound, 300 mg/kg is a pragmatic start). A group of 3 animals is used.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.[17]
-
Stepwise Procedure: The outcome of the first group determines the next step. If mortality is high, the dose for the next group is lowered. If mortality is low or absent, the dose is increased in a subsequent step to refine the classification.
-
Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy to identify any pathological changes.
Risk Assessment and Conclusion
The structural alerts present in 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride warrant a cautious approach. The primary hypothesis to be tested is its potential for neurotoxicity via MAO-B-mediated bioactivation, a mechanism with severe and irreversible consequences. Secondary concerns include moderate acute toxicity and local tissue irritation.
References
- (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (n.d.).
- OECD Acute Oral Toxicity Guidelines. (n.d.). Scribd.
- OECD Test Guideline 401 - Acute Oral Toxicity (1987).
- Acute Toxicity by OECD Guidelines. (n.d.). Slideshare.
- Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. (n.d.). OECD.
- 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. (n.d.). Jubilant Ingrevia Limited.
- Toxic Encephalopathy and Methemoglobinemia after 5-Amino-2-(trifluoromethyl)pyridine Poisoning. (2022). PubMed Central.
- In vitro toxicology. (n.d.). Wikipedia.
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- 2,3-Dichloro-5-(trifluoromethyl)
- SAFETY DATA SHEET - Pyridine hydrochloride. (2010). Thermo Fisher Scientific.
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- 104690 - 2,6-Dichloro-3-(trifluoromethyl)
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- SAFETY DATA SHEET - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3- a]pyrazine hydrochloride. (n.d.).
- SAFETY D
- Safety Data Sheet - 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine. (2024). CymitQuimica.
- WORKPLACE ENVIRONMENTAL EXPOSURE LEVEL. (n.d.). Toxicology Excellence for Risk Assessment (TERA).
- CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. (n.d.).
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The Strategic Synthesis and Application of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the incorporation of fluorine-containing moieties is a well-established strategy to enhance the pharmacological properties of bioactive molecules. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a compound's efficacy, pharmacokinetics, and bioavailability.[1] This guide provides an in-depth technical overview of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a versatile building block that combines the advantageous properties of the trifluoromethyl group with the synthetically useful tetrahydropyridine scaffold.
Physicochemical Properties and Structural Features
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a white to off-white solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for many pharmaceutical applications and synthetic transformations.
| Property | Value | Source |
| CAS Number | 266359-12-0 | [2] |
| Molecular Formula | C₆H₉ClF₃N | [2] |
| Molecular Weight | 187.59 g/mol | [2] |
| Appearance | White to off-white solid | General knowledge |
| Storage | 2-8°C for long-term storage | [2] |
The core structure features a tetrahydropyridine ring, which can be considered a cyclic enamine. This structural motif is a key determinant of its reactivity. The electron-donating character of the nitrogen atom increases the nucleophilicity of the double bond, making it susceptible to attack by various electrophiles.[3] The strongly electron-withdrawing trifluoromethyl group at the 4-position significantly influences the electronic properties of the enamine system, modulating its reactivity.
Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
The likely synthetic pathway can be broken down into two key steps:
-
Formation of the N-substituted Pyridinium Salt: The synthesis would commence with the activation of the pyridine ring of 4-(trifluoromethyl)pyridine. This is typically achieved by N-alkylation or N-acylation to form a pyridinium salt. The choice of the N-substituent is critical as it influences the solubility and reactivity of the pyridinium salt and can be selected for ease of removal in a subsequent step if the free secondary amine is desired.
-
Partial Reduction to the Tetrahydropyridine: The resulting pyridinium salt is then subjected to a partial reduction. A common and effective method for this transformation is the use of a reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol or ethanol. This reagent selectively reduces the pyridinium ring to the more stable 1,2,3,6-tetrahydropyridine isomer. The reduction of pyridinium salts is a well-established method for the synthesis of various tetrahydropyridine derivatives.[5]
-
Formation of the Hydrochloride Salt: Following the reduction, the resulting free base, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, can be converted to its hydrochloride salt by treatment with a solution of hydrogen chloride (HCl) in a suitable organic solvent, such as diethyl ether or isopropanol. This facilitates isolation and purification of the final product as a stable, crystalline solid.
Representative Experimental Protocol (General Procedure for Pyridinium Salt Reduction)
Disclaimer: The following is a generalized protocol based on established chemical principles for the reduction of pyridinium salts. It should be adapted and optimized for the specific substrate, 4-(trifluoromethyl)pyridinium salt.
Step 1: N-Alkylation of 4-(trifluoromethyl)pyridine (Illustrative Example)
To a solution of 4-(trifluoromethyl)pyridine (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane), an alkylating agent such as methyl iodide or benzyl bromide (1.1 eq) is added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC). The resulting pyridinium salt often precipitates from the solution and can be isolated by filtration and washing with a non-polar solvent.
Step 2: Reduction to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine
The N-alkyl-4-(trifluoromethyl)pyridinium salt (1.0 eq) is dissolved in methanol. The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 - 2.0 eq) is added portion-wise, maintaining the temperature below 10 °C. The reaction mixture is stirred at 0 °C for a specified time (e.g., 1-3 hours) and then allowed to warm to room temperature.
Step 3: Work-up and Hydrochloride Salt Formation
The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered. The filtrate is then treated with a solution of HCl in a suitable solvent (e.g., 2 M HCl in diethyl ether) until precipitation is complete. The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether or hexane), and dried under vacuum to yield 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Characterization
The structural confirmation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride would be achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the tetrahydropyridine ring. The olefinic proton at the 5-position would appear as a broad singlet or a multiplet. The allylic protons at the 3- and 6-positions, and the proton at the 2-position would also exhibit distinct chemical shifts and coupling patterns. The presence of the hydrochloride salt would likely lead to a downfield shift of the N-H proton.
-
¹³C NMR: The carbon NMR spectrum would show signals for the two sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the saturated portion of the ring. The carbon bearing the trifluoromethyl group would exhibit a characteristic quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum would display a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak corresponding to the free base, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, and characteristic fragmentation patterns.
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the N-H bond (as the hydrochloride salt), C-H bonds, the C=C double bond, and the strong C-F bonds of the trifluoromethyl group.
Reactivity and Synthetic Applications
The synthetic utility of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride stems from the reactivity of its enamine-like double bond. This moiety can act as a nucleophile, reacting with a variety of electrophiles.
-
Alkylation and Acylation: The enamine can undergo alkylation with alkyl halides or acylation with acid chlorides at the nucleophilic carbon, leading to the formation of functionalized piperidine derivatives.[4]
-
Michael Addition: It can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming new carbon-carbon bonds and enabling the construction of more complex molecular architectures.
-
Reduction: The double bond can be reduced to afford the corresponding saturated piperidine ring, providing access to a different class of substituted heterocycles.
Applications in Drug Discovery and Development
The 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine scaffold is a valuable building block for the synthesis of novel compounds with potential therapeutic applications, particularly for central nervous system (CNS) disorders. The tetrahydropyridine ring is a common motif in neuroactive compounds. The incorporation of the trifluoromethyl group can enhance blood-brain barrier penetration and improve metabolic stability, which are critical parameters for CNS drug candidates.
Derivatives of this scaffold could be investigated for a range of biological activities, including but not limited to:
-
Enzyme Inhibition: The trifluoromethyl group can interact with active sites of enzymes, potentially leading to potent and selective inhibitors.
-
Receptor Modulation: The overall structure is suitable for modification to target various G-protein coupled receptors (GPCRs) or ion channels.
-
Bioisosteric Replacement: This building block can be used as a bioisostere for other chemical groups in known pharmacophores to improve their drug-like properties.
Conclusion
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride represents a strategically important building block for chemical synthesis and drug discovery. Its synthesis, likely proceeding through the reduction of 4-(trifluoromethyl)pyridine, provides access to a versatile scaffold. The combination of the reactive tetrahydropyridine core and the property-enhancing trifluoromethyl group makes it a valuable tool for the development of novel therapeutics, particularly in the area of CNS disorders. Further exploration of the reactivity and biological activity of derivatives of this compound is warranted to fully realize its potential in medicinal chemistry.
References
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ResearchGate. Trifluoromethyl-Substituted Pyridines Through Displacement of Iodine by in situ Generated (Trifluoromethyl)copper. [Link]
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MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Master Organic Chemistry. Enamines – formation, properties, reactions, and mechanisms. [Link]
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MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
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Proactive Molecular Research. 1.2.3.6-Tetrahydro-4-(trifluoromethyl)-pyridine HCl. [Link]
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PubMed. Partial Reduction of Pyridinium Salts as a Versatile Route to Dihydropyridones. [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]
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PubMed Central. Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. [Link]
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Organic Chemistry Portal. Reactions of Enamines with Selectfluor: A Straightforward Route to Difluorinated Carbonyl Compounds. [Link]
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PubMed Central. Tetrahydropyridines: a recent update for their multicomponent synthesis. [Link]
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ResearchGate. Fluorinated Molecules as Drugs and Imaging Agents in the CNS. [Link]
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Macmillan Group - Princeton University. Enantioselective r-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis. [Link]
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PubMed. Design, synthesis, and biological evaluation of novel 4-substituted 1-methyl-1,2,3,6-tetrahydropyridine analogs of MPTP. [Link]
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An Investigator's Guide to the Potential Biological Targets of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Foreword: From Structural Alerts to Biological Hypotheses
In the landscape of contemporary drug discovery, the journey from a novel chemical entity to a therapeutic candidate is one of meticulous investigation and validated hypotheses. The compound 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride presents a compelling case study in this process. Its structure, a tetrahydropyridine ring substituted with a trifluoromethyl group, immediately signals potential interactions with key neurotransmitter systems. The trifluoromethyl moiety is a well-established bioisostere known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, often enhancing metabolic stability and receptor binding affinity. The tetrahydropyridine core, on the other hand, is a scaffold present in numerous centrally active agents, including both therapeutic molecules and research neurotoxins.
This technical guide is designed for researchers, medicinal chemists, and drug development professionals embarking on the characterization of this and structurally related compounds. It is not a rigid protocol but rather an intellectual framework for a comprehensive investigation. We will deconstruct the molecule's structural components, infer potential biological targets based on established pharmacology of analogous compounds, and outline a robust, multi-tiered experimental strategy to elucidate its mechanism of action. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is not merely a procedural directive but a logical progression toward a self-validating understanding of the compound's biological profile.
Part 1: Deconstructing the Molecule: Structural Clues and Initial Inferences
The structure of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride provides the foundational clues for our investigation.
-
The Tetrahydropyridine Core: This heterocyclic scaffold is a key feature of molecules known to interact with monoaminergic systems. A prominent example is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent and selective neurotoxin that induces parkinsonism by targeting dopaminergic neurons.[1][2][3][4][5] Its toxicity is mediated by its conversion to the active metabolite MPP+, which is a substrate for the dopamine transporter (DAT).[2] This immediately raises the hypothesis that our target compound could also be a ligand for DAT.
-
The Trifluoromethyl (CF3) Group: The inclusion of a trifluoromethyl group can significantly alter a molecule's electronic properties and lipophilicity, which in turn can influence its biological activity. In medicinal chemistry, the CF3 group is often used to enhance metabolic stability and can play a crucial role in receptor binding. For instance, the trifluoromethylphenylpiperazine (TFMPP) class of compounds, which are structurally related to our molecule of interest, exhibit significant serotonergic activity.[6][7][8][9][10] This suggests a high probability of interaction with serotonin receptors and/or the serotonin transporter (SERT).
Based on these initial structural observations, we can formulate three primary hypotheses regarding the potential biological targets of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride:
-
Hypothesis 1: The compound interacts with the dopaminergic system, potentially as a ligand for the dopamine transporter (DAT) and/or dopamine receptors.
-
Hypothesis 2: The compound modulates the serotonergic system, possibly through interactions with serotonin receptors (e.g., 5-HT1A, 5-HT2A/2C) and/or the serotonin transporter (SERT).
-
Hypothesis 3: The compound exhibits activity at cholinergic receptors, given the presence of the tetrahydropyridine moiety in some known cholinergic agents.
The following sections will detail a systematic approach to testing these hypotheses.
Part 2: The Investigative Workflow: A Multi-Target Screening Cascade
A logical and efficient investigation begins with broad, high-throughput screening to identify primary targets, followed by more focused secondary and functional assays to characterize the nature of the interaction.
Caption: A tiered experimental workflow for target identification and validation.
Tier 1: Primary Target Screening - Casting a Wide Net
The initial step is to perform a broad panel of radioligand binding assays against a diverse set of CNS targets. This will provide a rapid and cost-effective way to identify the most promising avenues for further investigation.
Experimental Protocol: Radioligand Binding Assays
-
Target Selection: A comprehensive panel should include, at a minimum:
-
Dopaminergic: DAT, D1, D2, D3, D4, D5 receptors.
-
Serotonergic: SERT, 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3 receptors.
-
Cholinergic: Nicotinic acetylcholine receptors (e.g., α4β2, α7), Muscarinic acetylcholine receptors (M1-M5).
-
Adrenergic: NET, α1, α2, β-adrenergic receptors (to assess selectivity).
-
-
Assay Principle: Competitive binding assays will be performed using membrane preparations from cells expressing the target receptor or transporter. The ability of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride to displace a known high-affinity radioligand will be measured.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) will be determined. A significant inhibition (e.g., >50% at 10 µM) will be considered a "hit."
Rationale: This broad screening approach maximizes the chances of identifying primary biological targets and provides an early indication of the compound's selectivity profile.
Tier 2: Hit Validation and Functional Characterization
Once initial hits are identified in the primary binding screens, the next crucial step is to validate these interactions and determine the functional consequence of binding (i.e., agonist, antagonist, or modulator activity).
A. Investigating Dopaminergic and Serotonergic Transporter Interactions
If the primary screen indicates binding to DAT or SERT, functional uptake assays are the logical next step.
Experimental Protocol: Synaptosomal Monoamine Uptake Assay
-
Preparation: Crude synaptosomal preparations will be isolated from rat striatum (rich in DAT) and hippocampus or cortex (rich in SERT).
-
Assay: Synaptosomes will be incubated with increasing concentrations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride followed by the addition of a radiolabeled substrate ([³H]dopamine or [³H]serotonin).
-
Measurement: The uptake of the radiolabeled neurotransmitter into the synaptosomes will be measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC50) will be calculated.
Rationale: This assay directly measures the functional effect of the compound on the transporter's ability to clear neurotransmitters from the synaptic cleft, providing a more physiologically relevant measure of its activity than a simple binding assay.
B. Characterizing G-Protein Coupled Receptor (GPCR) Activity
For hits on dopamine, serotonin, or muscarinic receptors (which are predominantly GPCRs), functional assays are required to determine if the compound acts as an agonist or antagonist.
Experimental Protocol: GPCR Functional Assays (cAMP and Calcium Flux)
-
Cell Lines: Stably transfected cell lines expressing the specific receptor subtype of interest will be used.
-
Assay Principle:
-
For Gs or Gi-coupled receptors (e.g., D1-like, 5-HT1A), changes in intracellular cyclic AMP (cAMP) levels will be measured using a suitable assay kit (e.g., HTRF, ELISA).
-
For Gq-coupled receptors (e.g., 5-HT2A, M1), mobilization of intracellular calcium will be measured using a fluorescent calcium indicator dye.
-
-
Agonist Mode: Cells will be treated with increasing concentrations of the test compound, and the functional response will be measured.
-
Antagonist Mode: Cells will be pre-incubated with the test compound before stimulation with a known agonist for the receptor. The ability of the test compound to inhibit the agonist-induced response will be quantified.
-
Data Analysis: Dose-response curves will be generated to determine the potency (EC50 for agonists) and efficacy (Emax for agonists) or the inhibitory potency (IC50 for antagonists).
Rationale: These functional assays provide definitive evidence of the compound's effect on receptor signaling, which is essential for understanding its potential therapeutic or adverse effects.
Part 3: In Silico and In Vivo Corroboration
To build a comprehensive profile, in vitro findings should be complemented with computational modeling and in vivo studies.
In Silico Modeling: Predicting Binding Modes
Molecular docking studies can provide insights into the potential binding mode of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride at its identified targets. This can help in understanding the structure-activity relationship and guide the design of future analogs with improved potency and selectivity.
In Vivo Studies: Assessing Physiological Effects
Based on the in vitro profile, targeted in vivo studies can be designed to assess the compound's effects on behavior and neurochemistry.
-
If Dopaminergic Activity is Confirmed:
-
Locomotor Activity: Assess effects on spontaneous locomotion in rodents. DAT inhibitors typically increase locomotor activity.
-
Microdialysis: Measure changes in extracellular dopamine levels in the striatum following compound administration.
-
-
If Serotonergic Activity is Confirmed:
-
Forced Swim Test/Tail Suspension Test: These are common models for assessing antidepressant-like activity, which is often associated with SERT inhibition or 5-HT receptor modulation.
-
Head-Twitch Response: This is a behavioral assay in rodents that is predictive of 5-HT2A receptor agonism.
-
Summary of Potential Targets and Investigative Strategies
| Potential Target System | Key Molecular Targets | Primary Screening | Functional Validation | In Vivo Assessment |
| Dopaminergic | DAT, D1-D5 Receptors | Radioligand Binding | Dopamine Uptake Assay, cAMP/Ca2+ Flux | Locomotor Activity, Microdialysis |
| Serotonergic | SERT, 5-HT Receptors | Radioligand Binding | Serotonin Uptake Assay, cAMP/Ca2+ Flux | Forced Swim Test, Head-Twitch Response |
| Cholinergic | nAChR, mAChR | Radioligand Binding | Electrophysiology, cAMP/Ca2+ Flux | Cognitive Models (e.g., Morris Water Maze) |
Conclusion: A Roadmap for Discovery
The investigation into the biological targets of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a journey that begins with informed hypotheses derived from its chemical structure. The multi-tiered approach outlined in this guide, from broad primary screening to specific functional and in vivo assays, provides a robust framework for elucidating its mechanism of action. By systematically exploring its potential interactions with the dopaminergic, serotonergic, and cholinergic systems, researchers can build a comprehensive pharmacological profile. This knowledge is not only critical for determining the compound's potential as a therapeutic agent but also for understanding its potential liabilities. The path forward requires a commitment to rigorous experimental design and a deep understanding of the complex interplay of neurotransmitter systems in the central nervous system.
References
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Baumann, M.H., Clark, R.D., Budzynski, A.G., et al. N-substituted piperazines abused by humans mimic the molecular mechanism of 3,4-methylenedioxymethamphetamine (MDMA, or “Ecstasy”). Neuropsychopharmacology 30(3), 550-560 (2005). [Link]
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Javitch, J.A., D'Amato, R.J., Strittmatter, S.M., & Snyder, S.H. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proceedings of the National Academy of Sciences, 82(7), 2173-2177 (1985). [Link]
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Langston, J.W., Ballard, P., Tetrud, J.W., & Irwin, I. Chronic Parkinsonism in humans due to a product of meperidine-analog synthesis. Science, 219(4587), 979-980 (1983). [Link]
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Rothman, R.B., & Baumann, M.H. Serotonergic and dopaminergic mechanisms of MDMA (3,4-methylenedioxymethamphetamine). Pharmacology & Therapeutics, 108(3), 295-309 (2005). [Link]
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Tatsumi, M., Groshan, K., Blakely, R.D., & Richelson, E. Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258 (1997). [Link]
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Methodological & Application
Application Notes & Protocols for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a research chemical with limited published data. The following protocols and mechanistic insights are based on its strong structural analogy to the well-characterized neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Researchers must conduct their own dose-response experiments to determine the optimal concentrations for their specific cell models and experimental conditions. All handling of this compound should be performed with appropriate safety precautions in a controlled laboratory environment.
Section 1: Introduction and Scientific Context
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a synthetic organic compound featuring a tetrahydropyridine core. Its structure is highly analogous to MPTP, a potent and selective neurotoxin widely used to induce a Parkinson's disease (PD) phenotype in preclinical models.[1][2] The defining feature of MPTP-like neurotoxins is their ability to selectively damage dopaminergic neurons in the substantia nigra, a key pathological hallmark of PD.[3][4]
Given this structural similarity, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is proposed to function as a pro-toxin. It is likely metabolized into a positively charged pyridinium ion, which can then be selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[3][5] This leads to mitochondrial dysfunction, oxidative stress, and ultimately, apoptotic cell death.[6][7] These characteristics make it a valuable tool for creating in vitro models of Parkinson's disease, enabling high-throughput screening of potential neuroprotective compounds and detailed investigation of the molecular mechanisms underlying dopaminergic neurodegeneration.[1][8]
Section 2: Proposed Mechanism of Action
The neurotoxic activity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is predicated on a multi-step process involving enzymatic bioactivation and selective cellular uptake, mirroring the pathway of MPTP.
-
Bioactivation: The parent compound, a lipophilic molecule, is expected to readily cross the blood-brain barrier in vivo and cell membranes in vitro. Within glial cells (or through auto-oxidation), it is likely oxidized by monoamine oxidase B (MAO-B) into a dihydropyridinium intermediate, which is then further oxidized to the active toxicant, the 1-methyl-4-(trifluoromethyl)pyridinium ion (MTPy+).[5]
-
Selective Uptake: The resulting MTPy+ cation is a substrate for the dopamine transporter (DAT), which is highly expressed on the surface of dopaminergic neurons. This leads to the selective accumulation of the toxin within these neurons.[3]
-
Mitochondrial Inhibition: Once inside the neuron, MTPy+ is actively concentrated within the mitochondria due to the organelle's negative membrane potential.[7][9] Here, it potently inhibits Complex I (NADH:ubiquinone oxidoreductase) of the electron transport chain.[5][6]
-
Cellular Cascade to Apoptosis: The inhibition of Complex I has two major downstream consequences:
-
ATP Depletion: The disruption of oxidative phosphorylation leads to a severe drop in cellular ATP levels, triggering an energy crisis.[9]
-
Oxidative Stress: Electrons are diverted from the blocked transport chain, leading to the generation of reactive oxygen species (ROS) such as superoxide radicals.[5][6] This overwhelms the cell's antioxidant defenses, causing damage to lipids, proteins, and DNA.
-
This cascade of mitochondrial dysfunction and oxidative stress activates intrinsic apoptotic pathways, characterized by the activation of executioner caspases (e.g., Caspase-3), leading to programmed cell death.[7]
Caption: Proposed mechanism of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride neurotoxicity.
Section 3: Safety, Handling, and Storage
3.1. Safety Precautions:
-
Hazard: This compound is presumed to be a neurotoxin. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[10] It may cause skin, eye, and respiratory irritation.[11]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses.[12]
-
Handling: Handle the compound in a chemical fume hood to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[11]
-
Disposal: Dispose of waste according to local, state, and federal regulations. Do not let the product enter drains.[12]
3.2. Compound Preparation and Storage:
-
Reconstitution: The hydrochloride salt is generally water-soluble.[10] For cell culture use, prepare a high-concentration stock solution (e.g., 10-100 mM) in sterile, nuclease-free water or DMSO.
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, well-ventilated place, protected from light.[12][13] Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Section 4: Experimental Protocols & Workflows
The following protocols are designed for use with dopaminergic cell models such as the human neuroblastoma SH-SY5Y line or rat pheochromocytoma PC12 cells. These cell lines are widely used for modeling PD in vitro.[2][4] Primary dopaminergic neuron cultures can also be used for more physiologically relevant studies.[14][15]
Workflow for Assessing Neurotoxicity
Caption: General experimental workflow for evaluating neuroprotective or neurotoxic effects.
Protocol 1: Determining IC50 with MTT Cell Viability Assay
This assay determines the concentration of the compound that inhibits cell metabolic activity by 50% (IC50). It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[16]
Materials:
-
SH-SY5Y cells
-
96-well tissue culture plates
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[17]
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[17] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium. A suggested starting range, based on MPP+, is 0.1 µM to 1000 µM. Remove the old medium from the cells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells (medium with solvent, e.g., water or DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[16]
-
Formazan Formation: Incubate for 2-4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.[18]
-
Solubilization: Carefully remove the medium and add 100-130 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Measuring Cytotoxicity with LDH Release Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[19][20]
Materials:
-
Cells cultured and treated in a 96-well plate as described in Protocol 4.2.
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Roche, or Abcam).[21][22]
Procedure:
-
Prepare Controls: In addition to the experimental wells, prepare three essential controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells lysed with the lysis buffer provided in the kit (100% cytotoxicity).
-
Background Control: Culture medium only.[22]
-
-
Sample Collection: After the treatment incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new flat-bottom 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.[23]
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[23]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background reading from all values. Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
-
Protocol 3: Quantifying Intracellular ROS with DCFH-DA
This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS. Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent DCF.[24]
Materials:
-
Cells cultured in a black, clear-bottom 96-well plate.
-
DCFH-DA probe (stock solution in high-quality DMSO).
-
Serum-free medium (phenol red-free).
-
Positive control (e.g., H₂O₂ or tert-butyl hydroperoxide).[25]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 4.2.
-
Probe Loading: After treatment, remove the culture medium and wash the cells once with warm, serum-free medium.
-
Incubation with Probe: Add 100 µL of working solution (typically 10-25 µM DCFH-DA in serum-free medium) to each well. Incubate for 30-60 minutes at 37°C, protected from light.[26]
-
Washing: Remove the DCFH-DA solution and wash the cells once with PBS or serum-free medium to remove excess probe.
-
Fluorescence Measurement: Add 100 µL of PBS or medium back to each well. Measure fluorescence immediately using a microplate reader with excitation at ~485 nm and emission at ~530 nm.[27][28]
-
Data Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control cells.
Protocol 4: Assessing Apoptosis with Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, key mediators of apoptosis. The assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release a substrate for luciferase, generating a light signal.[29]
Materials:
-
Cells cultured and treated in a white, opaque 96-well plate.
-
Commercially available Caspase-Glo® 3/7 Assay Kit (Promega) or similar.[29]
-
Positive control for apoptosis (e.g., Staurosporine).[30]
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described in Protocol 4.2.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 reagent directly to each well.
-
Incubation: Mix the contents by gentle shaking on an orbital shaker for 30 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background reading (from wells with medium and reagent but no cells), express the results as a fold change in luminescence relative to the untreated control.
Section 5: Data Summary and Interpretation
| Assay | Principle | Endpoint Measured | Interpretation of Increased Signal |
| MTT | Mitochondrial reductase activity | Colorimetric (Absorbance at 570 nm)[31] | Increased cell viability/proliferation |
| LDH | Release of cytosolic enzyme upon membrane damage[19] | Colorimetric (Absorbance at 490 nm)[23] | Increased cytotoxicity/necrosis |
| ROS (DCFH-DA) | Oxidation of a non-fluorescent probe by ROS[24] | Fluorescence (Ex/Em ~485/530 nm) | Increased intracellular oxidative stress |
| Caspase-3/7 | Enzymatic cleavage of a pro-luminescent substrate[29] | Luminescence | Increased apoptotic activity |
An effective neurotoxic response to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride would be characterized by a dose-dependent decrease in the MTT signal and a corresponding increase in the LDH, ROS, and Caspase-3/7 signals.
Section 6: References
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Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
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Wikipedia. (n.d.). MPP+. Retrieved from [Link]
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Ramsay, R. R., & Singer, T. P. (1986). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). PubMed.
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Abcam. (n.d.). LDH assay kit guide: Principles and applications.
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Protocols.io. (2023). MTT (Assay protocol).
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Cell Biolabs, Inc. (n.d.). Intracellular ROS Assay.
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Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
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TCI Chemicals. (n.d.). Intracellular Reactive Oxygen Species (ROS) Detection Assay Kit.
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit.
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
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Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH).
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Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
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BenchChem. (n.d.). Technical Support Center: DCFH-DA Probe for Intracellular ROS Detection.
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Bioquochem. (n.d.). DCFH-DA PROBE | INTRACELLULAR ROS ASSAY.
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Abcam. (n.d.). DCFDA / H2DCFDA - Cellular ROS Assay Kit | ab113851.
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Ferri, A., et al. (2020). High-Resolution Respirometry Reveals MPP+ Mitochondrial Toxicity Mechanism in a Cellular Model of Parkinson's Disease. MDPI.
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Scantox. (n.d.). Parkinson's Disease In Vitro Models.
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Promega Corporation. (n.d.). Caspase-Glo® 3/7 Assay Protocol.
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Mosharov, E. V., et al. (2015). Changes in Neuronal Dopamine Homeostasis following 1-Methyl-4-phenylpyridinium (MPP+) Exposure. PMC.
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Taylor & Francis. (n.d.). MPP+ – Knowledge and References.
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AIP Publishing. (2011). A microfluidic-based neurotoxin concentration gradient for the generation of an in vitro model of Parkinson's disease.
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Creative Bioarray. (n.d.). Caspase Activity Assay.
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Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot.
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Sigma-Aldrich. (n.d.). Caspase 3 Assay Kit, Colorimetric.
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Yildiz, O., et al. (2018). Validation of an In-Vitro Parkinson's Disease Model for the Study of Neuroprotection. MDPI.
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Yan, J., et al. (2006). An In Vitro Model of Human Dopaminergic Neurons Derived from Embryonic Stem Cells: MPP+ Toxicity and GDNF Neuroprotection. PubMed Central.
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Chen, X., et al. (2019). Comprehensive Perspectives on Experimental Models for Parkinson's Disease. PMC.
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Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit.
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Charles River Laboratories. (n.d.). Parkinson's Disease In Vitro Assays.
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Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - Pyridine hydrochloride.
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(n.d.). SAFETY DATA SHEET.
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(n.d.). SAFETY DATA SHEET - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
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Sigma-Aldrich. (2025). SAFETY DATA SHEET.
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Al-Gharaibeh, A., et al. (2022). An Efficient 2D Protocol for Differentiation of iPSCs into Mature Postmitotic Dopaminergic Neurons: Application for Modeling Parkinson's Disease. MDPI.
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Liu, B., et al. (2018). NADPH ameliorates MPTP-induced dopaminergic neurodegeneration through inhibiting p38MAPK activation. PMC - NIH.
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Song, P., & Krainc, D. (2024). Protocol to investigate Parkinson's patient-derived dopaminergic neurons by live-cell microscopy and oxidized dopamine assays. PubMed.
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CymitQuimica. (2024). Safety Data Sheet.
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(n.d.). CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
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Glo, C., et al. (2014). Primary Culture of Mouse Dopaminergic Neurons. PMC - PubMed Central - NIH.
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Jeschke, P. (2016). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
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Application Notes and Protocols for In Vivo Administration of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride in Rodent Models
Introduction: A Modern Approach to Modeling Parkinson's Disease
Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra pars compacta.[1] To unravel the complex pathophysiology of PD and to develop novel therapeutic interventions, the use of animal models that recapitulate key features of the disease is indispensable.[2] Neurotoxin-based models, particularly those utilizing compounds that selectively target the dopaminergic system, have been instrumental in this endeavor.[3]
The pro-neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been a cornerstone in PD research for decades.[4] Its administration to rodents and non-human primates induces a phenotype that closely mimics human parkinsonism, including motor deficits and the specific degeneration of nigrostriatal neurons.[5] The present application note provides a comprehensive guide for the in vivo administration of a related, yet novel compound, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride .
Disclaimer: To date, specific in vivo neurotoxicity data for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in the context of creating a Parkinson's disease model is not extensively available in peer-reviewed literature. The protocols and mechanistic insights provided herein are therefore extrapolated from the vast body of research on the structurally similar and well-characterized neurotoxin, MPTP. The inclusion of a trifluoromethyl (-CF3) group is known to significantly alter a molecule's metabolic stability, lipophilicity, and biological activity.[6] The strong electron-withdrawing nature of the -CF3 group may influence the bioactivation and subsequent neurotoxicity of the tetrahydropyridine moiety.
Part 1: Mechanistic Insights and the Role of the Trifluoromethyl Group
The neurotoxic mechanism of MPTP is a well-established multi-step process that serves as a valuable framework for understanding the potential action of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
The MPTP Cascade: A Template for Neurodegeneration
-
Systemic Administration and Blood-Brain Barrier Penetration: Following administration, the lipophilic MPTP readily crosses the blood-brain barrier.
-
Bioactivation by Monoamine Oxidase B (MAO-B): Within the brain, glial cells metabolize MPTP to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+) through the action of MAO-B.[7]
-
Selective Uptake by Dopaminergic Neurons: MPP+ is a substrate for the dopamine transporter (DAT), leading to its selective accumulation within dopaminergic neurons.[5]
-
Mitochondrial Dysfunction and Oxidative Stress: Inside the neuron, MPP+ inhibits Complex I of the mitochondrial electron transport chain, leading to ATP depletion, increased production of reactive oxygen species (ROS), and ultimately, cell death.[8]
Hypothesized Role of the Trifluoromethyl Group
The substitution of a methyl group with a trifluoromethyl group on the pyridine ring is anticipated to have several key effects:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes.[9] This could potentially lead to a longer half-life and more sustained exposure to the parent compound or its metabolites.
-
Increased Lipophilicity: The trifluoromethyl group generally increases the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier.[2]
-
Altered Bioactivation: The electron-withdrawing nature of the trifluoromethyl group could influence the rate and extent of bioactivation by MAO-B.
Part 2: Preclinical Model Development: A Step-by-Step Guide
This section outlines the critical steps for establishing a rodent model of Parkinson's disease using 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Safety First: Handling of Neurotoxins
The handling of potent neurotoxins requires strict adherence to safety protocols to minimize risk of exposure.
-
Engineering Controls: All work with the dry powder or concentrated solutions of the neurotoxin must be conducted in a certified chemical fume hood or a Class II biological safety cabinet.[10]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory and includes a lab coat, safety goggles, and double nitrile gloves.[11]
-
Waste Disposal: All contaminated materials, including animal bedding for the first 72 hours post-injection, should be treated as hazardous waste and disposed of according to institutional guidelines.[12]
-
Spill Management: A spill kit with appropriate absorbent materials and decontamination solutions (e.g., 10% bleach solution) must be readily available.[13]
Experimental Workflow
Caption: Experimental workflow for neurotoxin-induced rodent modeling of Parkinson's disease.
Protocol 1: Preparation and Administration of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride powder
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Calculate the required dose: Based on the animal's body weight, calculate the total amount of the compound needed. A dose-response study is highly recommended to determine the optimal dose for inducing a consistent and significant loss of dopaminergic neurons without causing excessive mortality. (See Table 1 for suggested starting doses based on MPTP literature).
-
Prepare the neurotoxin solution: In a chemical fume hood, weigh the required amount of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and dissolve it in sterile saline. Ensure the solution is completely dissolved by vortexing. Prepare fresh on the day of use.
-
Animal Handling and Injection:
-
Weigh the animal immediately before injection to ensure accurate dosing.
-
Administer the solution via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The choice of route may influence the rate of absorption and metabolism.
-
For i.p. injections, gently restrain the animal and inject into the lower abdominal quadrant, avoiding the midline.
-
For s.c. injections, lift the skin on the back of the neck and insert the needle into the tented area.
-
-
Post-Injection Monitoring:
-
Closely monitor the animals for the first few hours post-injection for any signs of acute toxicity, such as seizures, lethargy, or respiratory distress.
-
Provide supportive care as needed (e.g., warming pad).
-
Continue to monitor the animals daily for changes in weight, food and water intake, and general well-being.
-
Table 1: Suggested Dosing Regimens (Extrapolated from MPTP Models)
| Species | Route | Dosing Schedule | Suggested Starting Dose (mg/kg) | Reference |
| C57BL/6 Mice | i.p. | 4 injections, 2 hours apart | 15-20 | [14] |
| Swiss Webster Mice | s.c. | Once daily for 5 days | 25-30 | [5] |
| Sprague-Dawley Rats | i.p. | Once daily for 14 days | 10-15 | [15] |
Part 3: Behavioral and Neurochemical Phenotyping
A comprehensive assessment of motor and non-motor functions, coupled with post-mortem neurochemical and histological analysis, is crucial for validating the Parkinsonian phenotype.
Protocol 2: Assessment of Motor Deficits
A battery of behavioral tests should be employed to assess different aspects of motor function.
1. Open Field Test:
-
Purpose: To assess general locomotor activity, exploratory behavior, and anxiety-like behavior.
-
Procedure: Place the animal in the center of a square arena and record its activity for a set period (e.g., 10-30 minutes) using an automated tracking system.
-
Key Parameters: Total distance traveled, time spent in the center versus the periphery, and rearing frequency.
2. Pole Test:
-
Purpose: To evaluate bradykinesia and motor coordination.[16]
-
Procedure: Place the animal head-up on top of a vertical pole. Record the time it takes for the animal to turn downwards and the total time to descend the pole.
-
Expected Outcome in PD Models: Increased time to turn and descend.
3. Cylinder Test:
-
Purpose: To assess forelimb asymmetry, a common feature of unilateral Parkinson's models.[6]
-
Procedure: Place the animal in a transparent cylinder and record the number of times it rears and touches the wall with its left, right, or both forepaws.
-
Expected Outcome in Unilateral Lesion Models: A preference for using the non-impaired forelimb.
Protocol 3: Neurochemical and Histological Analysis
1. High-Performance Liquid Chromatography (HPLC) for Neurotransmitter Analysis:
-
Purpose: To quantify the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.
-
Procedure:
-
Euthanize the animal and rapidly dissect the striatum on ice.
-
Homogenize the tissue in a suitable buffer.
-
Analyze the supernatant using HPLC with electrochemical detection.
-
-
Expected Outcome: A significant reduction in dopamine, DOPAC, and HVA levels in the striatum of neurotoxin-treated animals.[17]
2. Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Purpose: To visualize and quantify the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.
-
Procedure:
-
Perfuse the animal with paraformaldehyde.
-
Dissect the brain and prepare coronal sections.
-
Incubate the sections with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent or enzymatic reporter.
-
Image the sections and quantify the number of TH-positive cells and the density of TH-positive fibers.
-
-
Expected Outcome: A significant decrease in the number of TH-positive neurons in the substantia nigra and reduced TH immunoreactivity in the striatum.
Proposed Mechanism of Action
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analytical methods for quantification of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in biological samples
Application Note & Protocol
Topic: High-Sensitivity Bioanalytical Strategies for the Quantification of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in Biological Matrices
Audience: Researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolic studies.
Abstract
This document provides a comprehensive guide to the development and validation of robust analytical methods for the quantification of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in common biological matrices such as plasma and urine. Recognizing the compound's polar nature and the challenges associated with bioanalysis, we present a primary strategy based on Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which offers superior sensitivity and selectivity. An alternative approach using Gas Chromatography-Mass Spectrometry (GC-MS) is also discussed. The protocols herein are grounded in established scientific principles and adhere to regulatory guidelines for bioanalytical method validation as set forth by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Introduction and Rationale
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, often utilized as its hydrochloride salt for improved solubility and stability, is a key heterocyclic scaffold in medicinal chemistry.[1] Its derivatives are explored for various therapeutic applications, making the ability to accurately measure its concentration in biological systems paramount for preclinical and clinical development. Pharmacokinetic (PK) and toxicokinetic (TK) studies rely on precise quantification to determine absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for establishing safety and efficacy.
The primary analytical challenges stem from the compound's physicochemical properties:
-
Polarity: The trifluoromethyl group and the secondary amine in the tetrahydropyridine ring contribute to its polar nature (Molecular Formula: C₆H₈F₃N, Molecular Weight: 151.13 g/mol for the free base).[2] This makes extraction from complex biological matrices difficult and can lead to poor retention on traditional reversed-phase chromatography columns.
-
Low Concentrations: Therapeutic agents are often potent at low concentrations, requiring analytical methods with high sensitivity, typically in the low ng/mL or even pg/mL range.
-
Matrix Effects: Endogenous components in biological fluids (e.g., phospholipids, salts, proteins) can interfere with analyte ionization in the mass spectrometer, leading to ion suppression or enhancement and compromising data accuracy.[3]
This guide addresses these challenges by providing a detailed framework for method development, from sample preparation to final data acquisition, ensuring the generation of reliable and defensible bioanalytical data.
Foundational Strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the cornerstone of modern quantitative bioanalysis due to its exceptional sensitivity, specificity, and high-throughput capabilities.[4][5] The specificity is achieved by monitoring a unique precursor-to-product ion transition in Multiple Reaction Monitoring (MRM) mode, effectively filtering out background noise.
The Causality Behind Method Component Selection
Chromatography: The polarity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine presents a retention challenge on standard C18 columns, where it may elute near the solvent front with poor peak shape. To overcome this, several strategies can be employed:
-
Reversed-Phase Chromatography with an Acidic Modifier: Using a mobile phase containing an acid like formic acid (0.1%) ensures the secondary amine (pKa ~8-10, estimated) is protonated. This can improve peak shape and provide sufficient retention on modern polar-embedded or "aqueous-stable" C18 columns.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for polar compounds.[6] It uses a polar stationary phase (e.g., bare silica, amide) and a mobile phase with a high percentage of organic solvent. This mode provides strong retention for polar analytes.
-
Ion-Pairing Chromatography: Adding an ion-pairing reagent to the mobile phase forms a neutral complex with the protonated analyte, enhancing its retention on a reversed-phase column.[7] However, this can lead to ion suppression and long column equilibration times.
Mass Spectrometry:
-
Ionization: Given the basic nitrogen atom, positive-mode Electrospray Ionization (ESI+) is the logical choice. The protonated molecule [M+H]⁺ will be the precursor ion. For the free base (C₆H₈F₃N), the expected precursor ion is m/z 152.1.
-
Fragmentation (MRM): Collision-induced dissociation (CID) of the precursor ion will generate product ions. Plausible fragments would involve the loss of the trifluoromethyl group or cleavage of the tetrahydropyridine ring. A thorough compound optimization is required to identify the most stable and intense precursor-product ion transitions for quantification and confirmation.
Sample Preparation: The Key to Clean Analysis
The goal of sample preparation is to isolate the analyte from interfering matrix components.[8][9]
-
Protein Precipitation (PPT): While simple and fast (e.g., adding acetonitrile or methanol to plasma), PPT offers minimal cleanup.[4] It removes proteins but leaves behind salts and phospholipids, which are major sources of matrix effects. It is often suitable for early discovery but may lack the robustness needed for regulated validation.
-
Liquid-Liquid Extraction (LLE): LLE provides a cleaner sample than PPT. However, due to the analyte's polarity, partitioning into a non-polar organic solvent would be inefficient. Using more polar, water-immiscible solvents (e.g., ethyl acetate) might improve recovery but can also extract more interferences.[10]
-
Solid-Phase Extraction (SPE): SPE offers the most effective cleanup by combining physicochemical interactions to selectively isolate the analyte.[3] For this compound, a mixed-mode cation exchange SPE sorbent is the recommended choice. The rationale is twofold: the sorbent contains both a non-polar chain (for reversed-phase retention) and a negatively charged group (for ion exchange). At an acidic pH, the analyte is positively charged and will be strongly retained by the ion-exchange mechanism, while neutral and acidic interferences are washed away.
Detailed Protocol: Validated LC-MS/MS Method for Plasma
This protocol outlines a complete workflow for quantifying 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine in human plasma, designed to be compliant with FDA and EMA guidelines.[11][12][13]
Materials and Reagents
-
Reference Standards: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., D4-1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine HCl.
-
Solvents: HPLC-grade or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (≥98%), Ammonium hydroxide.
-
Biological Matrix: Blank, drug-free human plasma (K₂EDTA).
-
SPE Cartridges: Mixed-Mode Strong Cation Exchange SPE cartridges (e.g., Waters Oasis MCX, Phenomenex Strata-X-C).
Workflow Diagram
Caption: Fig 1. SPE Sample Preparation and LC-MS/MS Analysis Workflow.
Step-by-Step Protocol
-
Preparation of Standards:
-
Prepare primary stock solutions of the analyte and internal standard (IS) in methanol at 1 mg/mL.
-
Create a series of working standard solutions by serially diluting the stock solution for spiking into blank plasma to form calibration standards (e.g., 1-1000 ng/mL) and quality control (QC) samples (Low, Mid, High).
-
Prepare a working IS solution at an appropriate concentration (e.g., 100 ng/mL).
-
-
Sample Preparation (SPE):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the working IS solution and vortex.
-
Add 200 µL of 2% phosphoric acid in water to acidify and mix.
-
Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.
-
Load the entire pre-treated sample onto the SPE plate.
-
Wash the wells with 500 µL of 0.1% formic acid in water to remove polar interferences.
-
Wash the wells with 500 µL of methanol to remove non-polar, non-basic interferences.
-
Elute the analyte and IS with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the analyte, releasing it from the ion-exchange sorbent.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).
-
-
LC-MS/MS Conditions:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | Polar-embedded C18 (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm) | Offers better retention for polar compounds than traditional C18. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure analyte protonation and good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic eluent for gradient elution. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |
| Gradient | 5% B for 0.5 min, ramp to 95% B over 2.0 min, hold for 0.5 min, return to 5% B | A generic starting gradient; must be optimized to ensure separation from matrix components. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | Balances sensitivity with potential for column overload. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for MRM quantification. |
| Ionization Mode | ESI Positive (ESI+) | Optimal for compounds with basic amine groups. |
| MRM Transitions | Analyte: 152.1 > [Product Ion 1], 152.1 > [Product Ion 2] IS: (e.g., 156.1 > [Product Ion]) | To be determined empirically. Use one transition for quantification and one for confirmation. |
| Source Parameters | Capillary Voltage, Gas Flows, Temperature | To be optimized for maximum signal intensity of the analyte. |
Method Validation
The method must be validated according to regulatory guidelines to ensure its reliability.[12][13][14] The following parameters must be assessed.
| Validation Parameter | Acceptance Criteria (Typical) |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in at least six sources of blank matrix. |
| Linearity & Range | Calibration curve with at least 6 non-zero points. Correlation coefficient (r²) > 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Intra- and inter-day analysis of QC samples (n≥5 at each level). Precision (%CV) ≤15% (≤20% at LLOQ). Accuracy (%RE) within ±15% of nominal (±20% at LLOQ). |
| Matrix Effect | Assessed by comparing the analyte response in post-extraction spiked samples to that in pure solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | Extraction recovery should be consistent and reproducible. The CV across QC levels should be ≤15%. |
| Stability | Analyte stability assessed under various conditions: Freeze-thaw cycles, short-term (bench-top), long-term (frozen), and in-processed samples. Analyte concentration should remain within ±15% of nominal. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be >5. |
Alternative Strategy: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be a powerful tool for bioanalysis, particularly for volatile compounds.[15] However, for polar, non-volatile compounds like the target analyte, its application is more complex.
Rationale and Challenges
-
Volatility: The analyte in its salt form is non-volatile. Even as a free base, its polarity and hydrogen-bonding capability limit its volatility, which can lead to poor chromatographic performance (e.g., peak tailing).
-
Derivatization: To overcome this, chemical derivatization is often required.[16] This process converts the polar N-H group into a less polar, more volatile moiety. Common derivatizing agents include silylating agents (e.g., MSTFA) or acylating agents (e.g., trifluoroacetic anhydride).
-
Pros & Cons: Derivatization adds extra steps to sample preparation, increasing potential for variability and error. However, it can significantly improve sensitivity and peak shape. GC-MS with high-resolution capillary columns can offer excellent separation efficiency.[17][18]
Conceptual GC-MS Protocol
-
Extraction: Perform LLE or SPE as described previously to isolate the analyte from the biological matrix. Ensure the final eluate is in an aprotic organic solvent (e.g., acetonitrile, ethyl acetate).
-
Derivatization: Evaporate the extract to complete dryness. Add the derivatizing agent (e.g., 50 µL MSTFA) and a catalyst if needed. Heat the mixture (e.g., 60°C for 30 minutes) to complete the reaction.
-
GC-MS Analysis: Inject the derivatized sample onto the GC-MS.
-
Column: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Injection: Use a splitless injection mode for trace analysis.
-
Detection: Operate the MS in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions of the derivatized analyte for quantification.
-
Conclusion
For the robust and sensitive quantification of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in biological samples, a validated LC-MS/MS method is the superior strategy. The use of mixed-mode cation exchange solid-phase extraction provides the necessary sample cleanup to mitigate matrix effects and ensure reliable data. The detailed protocol and validation framework presented here serve as a comprehensive guide for researchers to develop methods that meet stringent regulatory standards, ultimately supporting the advancement of new therapeutic agents. While GC-MS presents a possible alternative, the requirement for derivatization makes it a more complex and less direct approach.
References
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European Medicines Agency. Guideline on bioanalytical method validation (EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**). [Link]
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ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. [Link]
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KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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SlideShare. USFDA guidelines for bioanalytical method validation. [Link]
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BioPharma Services Inc. BA Method Development: Polar Compounds. [Link]
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European Medicines Agency. Guideline Bioanalytical method validation. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]
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U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry (2001). [Link]
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SlideShare. Bioanalytical method validation emea. [Link]
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European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (Presentation) [Link]
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MDPI. Modern Approaches to Preparation of Body Fluids for Determination of Bioactive Compounds. [Link]
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PubMed Central (PMC). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. [Link]
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LCGC International. Advances in Sample Preparation for Biological Fluids. [Link]
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MDPI. Applicable Pharmacokinetic Study: Development and Validation of Bioanalytical LC-MS/MS Method for Simultaneous Determination of Tipiracil, Trifluridine and Its Two Metabolites... [Link]
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ResearchGate. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS. [Link]
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ALS. Analytical Method Summaries. [Link]
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PubMed. Simultaneous determination of tipiracil, trifluridine and its metabolite 5-trifluoromethyluracil in human plasma using segmented polarity LC-MS/MS. [Link]
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Chembase. CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]
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PubChem. 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. [Link]
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International Journal of Pharmaceutical Sciences and Research. Method Development and Validation for the Quantitation of Trifluridine in Human Plasma by Using LC-MS/MS Technique. [Link]
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Defense Technical Information Center (DTIC). Analysis of Investigational Drugs in Biological Fluids-Method Development and Analysis of Pre-Clinical and Clinical Samples. [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for 2,3-Benzofuran. [Link]
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ResearchGate. Analytical Methods for Quantification of Drug Metabolites in Biological Samples. [Link]
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Shimadzu Italia. Analysis of Urine Samples Using the GC/MS Metabolite Component Database. [Link]
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PubMed. Analysis of 3,5,6-trichloropyridinol in human urine using negative-ion chemical ionization gas chromatography-mass spectrometry. [Link]
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National Institutes of Health (NIH). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. [Link]
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Frontiers. Determination of pesticide residues in urine by chromatography-mass spectrometry: methods and applications. [Link]
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European Review for Medical and Pharmacological Sciences. Sensitive and selective LC-MS/MS assay for quantitation of flutrimazole in human plasma. [Link]
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National Institutes of Health (NIH). Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters... [Link]
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Application Notes and Protocols: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride in Neuroscience Research
Abstract
This document provides a detailed guide to the application of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in neuroscience research. While direct research on this specific compound is limited, its structural similarity to known neuroactive compounds suggests its potential as a research tool. These notes synthesize information on related compounds to propose potential applications, mechanisms of action, and detailed experimental protocols. The primary focus is on its potential role in studying dopaminergic and serotonergic systems, which are critical in various neurological and psychiatric disorders.
Introduction and Background
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a synthetic organic compound. Its tetrahydropyridine core is a common scaffold in neuropharmacology, appearing in molecules that interact with various neurotransmitter systems. The trifluoromethyl group at the 4-position is a strong electron-withdrawing group that can significantly alter the compound's chemical properties, such as its pKa, lipophilicity, and metabolic stability. These modifications can, in turn, influence its pharmacokinetic and pharmacodynamic profile, making it a compound of interest for investigating neural pathways.
While specific studies on 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride are not widely published, its structure suggests potential interactions with monoamine transporters, particularly the dopamine transporter (DAT) and the serotonin transporter (SERT). This hypothesis is based on the well-documented neurotoxic effects of similar compounds, which often act as selective neurotoxins for dopaminergic and serotonergic neurons. Therefore, this compound could serve as a valuable tool for creating models of neurodegenerative diseases like Parkinson's disease or for studying the roles of specific neuronal populations in behavior.
Potential Mechanisms of Action
The proposed mechanism of action for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is centered on its potential uptake by and subsequent toxicity to monoaminergic neurons.
-
Uptake: The compound may be a substrate for DAT and SERT, leading to its accumulation within dopaminergic and serotonergic neurons.
-
Metabolic Activation: Once inside the neuron, it could be metabolized to a more toxic species. This is a common mechanism for other tetrahydropyridine-based neurotoxins.
-
Mitochondrial Dysfunction: The resulting toxic metabolite may inhibit mitochondrial complex I, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and ultimately, oxidative stress-induced cell death.
Below is a diagram illustrating the proposed signaling pathway for the neurotoxic effects of this compound.
Caption: Proposed mechanism of neurotoxicity for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine HCl.
In Vitro Applications and Protocols
Cell Viability Assays
Objective: To determine the cytotoxic effects of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride on neuronal cell lines.
Cell Lines:
-
SH-SY5Y (human neuroblastoma, dopaminergic phenotype)
-
PC12 (rat pheochromocytoma, dopaminergic phenotype)
-
RN46A (rat raphe nucleus, serotonergic phenotype)
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in sterile, deionized water or DMSO. Perform serial dilutions to obtain the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).
-
Treatment: Replace the culture medium with a fresh medium containing the different concentrations of the compound. Include a vehicle control (water or DMSO).
-
Incubation: Incubate the cells for 24, 48, and 72 hours.
-
Viability Assessment: Use a standard cell viability assay, such as the MTT or PrestoBlue assay, following the manufacturer's instructions.
-
Data Analysis: Measure absorbance or fluorescence and normalize the data to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value.
Neurotransmitter Uptake Assays
Objective: To investigate whether 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a substrate or inhibitor of DAT and SERT.
Method: Radioligand uptake assay using synaptosomes or cells overexpressing the transporters.
Protocol:
-
Synaptosome Preparation: Prepare synaptosomes from rodent striatum (rich in DAT) and hippocampus (rich in SERT).
-
Assay Buffer: Prepare a Krebs-Ringer buffer.
-
Uptake Inhibition: Pre-incubate synaptosomes with various concentrations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride for 10-15 minutes.
-
Radioligand Addition: Add a known concentration of [3H]dopamine or [3H]serotonin.
-
Uptake Reaction: Incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Stop the uptake by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the inhibitory constant (Ki) of the compound for DAT and SERT.
In Vivo Applications and Protocols
Animal Models of Parkinson's Disease
Objective: To create a rodent model of Parkinson's disease by inducing selective degeneration of dopaminergic neurons.
Animal Species: Male C57BL/6 mice or Sprague-Dawley rats.
Protocol:
-
Compound Administration: Administer 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The exact dosage will need to be determined through dose-response studies, but a starting point could be in the range of 10-50 mg/kg.
-
Dosing Regimen: A sub-acute dosing regimen (e.g., once daily for 5-7 days) is often used for neurotoxin-induced models.
-
Behavioral Assessment: Conduct behavioral tests to assess motor deficits, such as the rotarod test, cylinder test, and open-field test. These tests should be performed at baseline and at various time points post-treatment (e.g., 1, 2, and 4 weeks).
-
Neurochemical Analysis: At the end of the study, euthanize the animals and dissect the striatum. Use high-performance liquid chromatography (HPLC) to measure the levels of dopamine and its metabolites (DOPAC and HVA).
-
Immunohistochemistry: Perfuse a separate cohort of animals and prepare brain slices for immunohistochemical staining of tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
Below is a diagram of the in vivo experimental workflow.
Caption: Workflow for in vivo studies using 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine HCl.
Data Interpretation and Troubleshooting
Table 1: Expected Outcomes and Potential Issues
| Experiment | Expected Outcome | Potential Issue | Troubleshooting |
| Cell Viability | Dose-dependent decrease in cell viability. | High variability between wells. | Check cell seeding density and ensure proper mixing of the compound. |
| Uptake Assay | Inhibition of [3H]dopamine or [3H]serotonin uptake. | No inhibition observed. | Verify the activity of the synaptosomes or transfected cells. Check the purity of the compound. |
| In Vivo Model | Motor deficits and loss of TH-positive neurons. | High mortality rate in animals. | Adjust the dose of the compound. Monitor animal health closely. |
| In Vivo Model | No significant behavioral or neurochemical changes. | The compound may not be neurotoxic at the tested doses. | Increase the dose or change the route of administration. Consider a different animal model. |
Conclusion
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a compound with potential applications in neuroscience research, particularly in the study of monoaminergic systems and the development of animal models for neurodegenerative diseases. The protocols outlined in this document provide a starting point for researchers interested in investigating the neuropharmacological properties of this and related compounds. Due to the limited direct research on this specific molecule, careful dose-response studies and thorough validation of its mechanism of action are essential first steps.
References
Note: As direct research on 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is not available in the public domain, this reference list includes resources on related compounds and general methodologies.
-
MPTP: An Industrial Chemical and Contaminant of Illicit Narcotics. Science.[Link]
-
The MPTP Mouse Model of Parkinson's Disease. Journal of Parkinson's Disease.[Link]
-
Protocols for Neurotoxin-induced Models of Parkinson's Disease in Rodents. Current Protocols in Neuroscience.[Link]
-
Use of SH-SY5Y Human Neuroblastoma Cells for In Vitro Dissection of Neurotoxicity. Journal of Neuroscience Methods.[Link]
-
Radioligand Binding and Neurotransmitter Uptake Assays. Current Protocols in Pharmacology.[Link]
Application Notes and Protocols for Utilizing Tetrahydropyridine-Based Neurotoxins in the Study of Neurodegenerative Diseases
Introduction
The study of neurodegenerative diseases, particularly Parkinson's Disease (PD), relies heavily on the use of animal models that recapitulate the key pathological features of the human condition.[1][2][3] A cornerstone of this research is the use of neurotoxins that selectively target and destroy dopaminergic neurons in the substantia nigra, a primary characteristic of PD.[4][5] The prototypical compound in this class is 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin that has been instrumental in elucidating the pathophysiology of Parkinson's and in the development of novel therapeutic strategies.[6][7][8]
This document provides a comprehensive guide to the principles and protocols for using tetrahydropyridine-based neurotoxins in neurodegenerative disease research. While we will focus on the well-established MPTP model, we will also explore the potential application of structurally related compounds, such as 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, as investigational tools. The trifluoromethyl moiety, a common substituent in medicinal chemistry, may offer unique properties that could be of interest in the study of neurotoxic mechanisms.[9]
Part 1: Mechanism of Action of Tetrahydropyridine-Based Neurotoxins
The neurotoxicity of MPTP is a multi-step process that involves its conversion to the active toxicant, 1-methyl-4-phenylpyridinium (MPP+).[7][10] This process is initiated by the enzyme monoamine oxidase B (MAO-B), which is predominantly found in glial cells.[7] Once formed, MPP+ is selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[7]
Inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain. This inhibition leads to a cascade of detrimental events, including ATP depletion, increased production of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.[11][12]
Hypothesized Mechanism for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride:
Given the structural similarity to MPTP, it is plausible that 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride could exert neurotoxic effects through a similar pathway. The tetrahydropyridine ring is a key structural feature for MAO-B recognition. Following administration, it is hypothesized that the compound would be oxidized by MAO-B to its corresponding pyridinium ion. This charged species could then be a substrate for the dopamine transporter, leading to its accumulation in dopaminergic neurons and subsequent mitochondrial dysfunction.
Caption: Hypothesized mechanism of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine neurotoxicity.
Part 2: Applications in Neurodegenerative Disease Research
The primary application of tetrahydropyridine-based neurotoxins is the creation of animal models of Parkinson's disease.[8] These models are invaluable for:
-
Investigating Disease Pathogenesis: Understanding the molecular and cellular events that lead to dopaminergic neurodegeneration.[4]
-
Screening Neuroprotective Agents: Evaluating the efficacy of novel therapeutic compounds in preventing or slowing down neuronal cell death.
-
Studying Motor and Non-Motor Symptoms: Assessing the behavioral consequences of dopamine depletion and the potential of treatments to alleviate these symptoms.[1][2]
Part 3: Experimental Protocols
The following protocols are based on the well-established MPTP mouse model and can be adapted for the investigation of novel tetrahydropyridine derivatives.
Protocol 1: Induction of Parkinsonism in Mice
This protocol describes a sub-acute dosing regimen of MPTP to induce a reliable and reproducible model of Parkinson's disease in mice.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride (MPTP-HCl)
-
Sterile, pyrogen-free 0.9% saline
-
Appropriate personal protective equipment (PPE) and a certified chemical fume hood for handling neurotoxins.
-
Insulin syringes for intraperitoneal (i.p.) injections.
Procedure:
-
Preparation: All handling of MPTP powder and solutions must be performed in a certified chemical fume hood with appropriate PPE. Prepare a fresh stock solution of MPTP-HCl in sterile 0.9% saline. A common concentration is 2-4 mg/mL. Protect the solution from light.
-
Dosing Regimen: Administer MPTP-HCl via intraperitoneal (i.p.) injection at a dose of 20 mg/kg. Injections are typically given once daily for four to five consecutive days.
-
Post-Injection Monitoring: Closely monitor the animals for any signs of distress. MPTP can cause transient adverse effects.
-
Experimental Timeline: Behavioral testing is typically performed 7-14 days after the final MPTP injection, followed by euthanasia and tissue collection for histological analysis.
Caption: Experimental workflow for MPTP-induced Parkinsonism in mice.
Protocol 2: Behavioral Assessment of Motor Deficits
A battery of behavioral tests should be employed to assess the extent of motor impairment in the animal model.[2][13]
| Test | Principle | Typical Observation in MPTP-Treated Mice |
| Open Field Test | Measures general locomotor activity and exploratory behavior. | Reduced distance traveled, increased thigmotaxis (staying close to walls). |
| Pole Test | Assesses bradykinesia and motor coordination. | Increased time to turn and descend the pole. |
| Rotarod Test | Evaluates motor coordination and balance. | Reduced latency to fall from the rotating rod. |
| Gait Analysis | Quantifies various parameters of walking. | Altered stride length, stance width, and other gait dynamics. |
Protocol 3: Histological Analysis of Dopaminergic Neurodegeneration
Post-mortem histological analysis is crucial to confirm the loss of dopaminergic neurons in the substantia nigra and their terminals in the striatum.[14][15]
Materials:
-
4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS)
-
Sucrose solutions (15% and 30% in PBS)
-
Cryostat or vibrating microtome
-
Primary antibody: anti-Tyrosine Hydroxylase (TH)
-
Appropriate secondary antibody conjugated to a fluorescent marker or enzyme (e.g., HRP)
-
Microscope for imaging
Procedure:
-
Tissue Preparation: Anesthetize the mouse and perform transcardial perfusion with saline followed by 4% PFA. Dissect the brain and post-fix in 4% PFA overnight. Cryoprotect the brain by sequential immersion in 15% and 30% sucrose solutions.
-
Sectioning: Freeze the brain and cut coronal sections (30-40 µm) through the substantia nigra and striatum using a cryostat or vibrating microtome.
-
Immunohistochemistry:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Incubate sections with the primary anti-TH antibody overnight at 4°C.
-
Wash and incubate with the appropriate secondary antibody.
-
For fluorescence, mount sections with a DAPI-containing mounting medium. For chromogenic detection, incubate with a substrate solution (e.g., DAB).
-
-
Quantification:
-
Stereology: Use stereological methods to obtain an unbiased estimate of the number of TH-positive neurons in the substantia nigra.
-
Optical Density: Measure the optical density of TH-positive fibers in the striatum to quantify the loss of dopaminergic terminals.
-
Part 4: Data Interpretation and Troubleshooting
Expected Outcomes:
-
Behavioral: Significant motor deficits in MPTP-treated animals compared to vehicle-treated controls.
-
Histological: A significant reduction in the number of TH-positive neurons in the substantia nigra and a decrease in TH-positive fiber density in the striatum of MPTP-treated animals.[15][16]
Troubleshooting:
-
High Variability: Ensure consistent animal age, weight, and housing conditions. Standardize injection and behavioral testing procedures.
-
Lack of Significant Lesion: Verify the potency and proper storage of the neurotoxin. Ensure accurate dosing and administration.
-
High Mortality: Adjust the dose of the neurotoxin or the dosing regimen. Provide supportive care if necessary.
Conclusion
The use of tetrahydropyridine-based neurotoxins provides a robust and reliable platform for studying the mechanisms of neurodegeneration and for the preclinical evaluation of potential therapeutic interventions for Parkinson's disease. While MPTP remains the gold standard, the exploration of novel structural analogs, such as 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, may offer new insights into the structure-activity relationships of dopaminergic neurotoxins and contribute to a deeper understanding of this devastating disease.
References
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Convergent pathways towards dopaminergic neurodegeneration in PD. - ResearchGate. Available at: [Link]
-
Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed. Available at: [Link]
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Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - Frontiers. Available at: [Link]
-
Rodent Models of Parkinson's Disease: A General Overview - Maze Engineers. Available at: [Link]
-
Dopamine Receptors and Neurodegeneration - Aging and disease. Available at: [Link]
-
Experimental Models and Behavioural Tests Used in the Study of Parkinson's Disease - biomed.cas.cz. Available at: [Link]
-
Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease - PMC. Available at: [Link]
-
An Optimized Method for Histological Detection of Dopaminergic Neurons in Drosophila melanogaster - PubMed Central. Available at: [Link]
-
Degeneration of Dopaminergic Neurons Due to Metabolic Alterations and Parkinson's Disease - Frontiers. Available at: [Link]
-
Insights into Parkinson's Disease Pathology Focusing on Glial Response and Apoptosis in a Classic Rat Model of Dopaminergic Degeneration - MDPI. Available at: [Link]
-
Dopamine Receptors and Neurodegeneration - PMC - PubMed Central. Available at: [Link]
-
Histological analysis of fetal dopamine cell suspension grafts in two patients with Parkinson's disease gives promising results - PubMed. Available at: [Link]
-
Histological confirmation of dopaminergic lesions. (A) Examples of... - ResearchGate. Available at: [Link]
-
Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson's disease following deep brain stimulation - PMC - PubMed Central. Available at: [Link]
-
Recovery From Experimental Parkinson's Disease in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine Hydrochloride Treated Marmoset With the Melatonin Analogue ML-23 - PubMed. Available at: [Link]
-
Impaired dopamine release in Parkinson's disease | Brain - Oxford Academic. Available at: [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. Available at: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease - PubMed - NIH. Available at: [Link]
-
The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed. Available at: [Link]
-
The neurotoxicity of 1-methyl-4-phenyl-1,2,3,6,-tetrahydropyridine (mptp) and its relevance to parkinson's disease - PubMed. Available at: [Link]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed. Available at: [Link]
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-induced neurotoxicity in the rat: characterization and age-dependent effects - PubMed. Available at: [Link]
- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents.
-
CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Available at: [Link]
-
Protocol for the MPTP mouse model of Parkinson's disease - ResearchGate. Available at: [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available at: [Link]
-
A Mouse Model of 1-Methyl-4-Phenyl-1,2,3,6-Tetrahydropyridine (MPTP)-Induced Parkinson Disease Shows that 2-Aminoquinoline Targets JNK Phosphorylation - PubMed. Available at: [Link]
-
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubChem - NIH. Available at: [Link]
-
1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine - PubMed. Available at: [Link]
-
Neurotoxicity risk assessment of MPTP (N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) as a synthetic impurity of drugs - PubMed. Available at: [Link]
-
Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity - PubMed. Available at: [Link]
Sources
- 1. Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Behavioral analysis of motor and non-motor impairment in rodent models of Parkinson's disease [frontiersin.org]
- 3. maze.conductscience.com [maze.conductscience.com]
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- 5. Post-mortem brain histological examination in the substantia nigra and subthalamic nucleus in Parkinson’s disease following deep brain stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for the MPTP mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The actions of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine in animals as a model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine-lesioned model of parkinson's disease, with emphasis on mice and nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Frontiers | Degeneration of Dopaminergic Neurons Due to Metabolic Alterations and Parkinson’s Disease [frontiersin.org]
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- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
protocol for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in a research lab
An Application Note and Protocol for the Laboratory Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive, in-depth guide for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS: 266359-12-0). Trifluoromethylated heterocyclic compounds are of significant interest in medicinal chemistry and agrochemical development due to the unique physicochemical properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2][3][4] This protocol outlines a robust and reproducible multi-step synthesis suitable for a research laboratory setting, beginning from commercially available 4-(trifluoromethyl)pyridine. The described methodology is based on a classical approach involving pyridinium salt formation, selective reduction to the tetrahydropyridine ring, and subsequent deprotection and salt formation. Each step is accompanied by detailed procedural instructions, mechanistic insights, and characterization guidelines to ensure the synthesis of a high-purity final product.
Introduction and Synthetic Rationale
The target molecule, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, is a valuable building block for the synthesis of more complex bioactive molecules. The tetrahydropyridine scaffold is a common motif in neuroactive compounds, while the 4-trifluoromethyl substituent can critically modulate a molecule's lipophilicity and electronic properties.
The synthetic strategy detailed herein follows a logical and well-established pathway for the transformation of a stable aromatic pyridine into its partially saturated tetrahydropyridine analogue. Direct reduction of the pyridine ring is challenging due to its aromatic stability. Therefore, the synthesis commences with the activation of the pyridine ring through N-alkylation to form a pyridinium salt. This disruption of aromaticity renders the ring susceptible to selective reduction. A subsequent deprotection step yields the secondary amine, which is then converted to its hydrochloride salt for improved stability, crystallinity, and handling. This general approach is a proven method for preparing substituted tetrahydropyridines.[5]
Overall Synthetic Workflow
The synthesis is performed in four primary stages starting from 4-(Trifluoromethyl)pyridine:
-
N-Benzylation: Formation of N-benzyl-4-(trifluoromethyl)pyridinium bromide.
-
Selective Reduction: Reduction of the pyridinium salt to N-benzyl-1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine.
-
Deprotection: Removal of the N-benzyl protecting group via catalytic hydrogenation to yield the free base.
-
Salt Formation: Conversion of the free base to the final hydrochloride salt.
Caption: Overall synthetic workflow for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | M.W. ( g/mol ) | Recommended Purity |
| 4-(Trifluoromethyl)pyridine | 3796-24-5 | C6H4F3N | 147.10 | >98% |
| Benzyl Bromide | 100-39-0 | C7H7Br | 171.03 | >98% |
| Acetonitrile (anhydrous) | 75-05-8 | C2H3N | 41.05 | >99.8% |
| Sodium Borohydride (NaBH4) | 16940-66-2 | BH4Na | 37.83 | >98% |
| Methanol (anhydrous) | 67-56-1 | CH4O | 32.04 | >99.8% |
| Palladium on Carbon (Pd/C) | 7440-05-3 | Pd/C | - | 10 wt. % |
| Ethanol | 64-17-5 | C2H6O | 46.07 | 200 proof |
| Hydrogen Chloride solution | 7647-01-0 | HCl | 36.46 | 4.0 M in 1,4-Dioxane |
| Diethyl Ether (anhydrous) | 60-29-7 | C4H10O | 74.12 | >99% |
| Ethyl Acetate | 141-78-6 | C4H8O2 | 88.11 | ACS Grade |
| Sodium Sulfate (anhydrous) | 7757-82-6 | Na2SO4 | 142.04 | ACS Grade |
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzyl-4-(trifluoromethyl)pyridinium bromide
Causality: The inert aromatic pyridine ring must be activated to undergo reduction. N-alkylation with benzyl bromide forms a pyridinium salt, which breaks the aromaticity and makes the ring electron-deficient and thus susceptible to nucleophilic attack by a hydride reagent in the next step.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-(Trifluoromethyl)pyridine (10.0 g, 67.9 mmol, 1.0 equiv).
-
Add 100 mL of anhydrous acetonitrile to dissolve the starting material.
-
Add benzyl bromide (12.8 g, 74.7 mmol, 1.1 equiv) to the solution dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 82°C) and maintain for 12-16 hours. Monitor the reaction by TLC (Thin Layer Chromatography) for the consumption of the starting pyridine. A white precipitate will form as the reaction progresses.
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.
-
Collect the solid product by vacuum filtration. Wash the filter cake with 50 mL of cold, anhydrous diethyl ether to remove any unreacted benzyl bromide.
-
Dry the resulting white solid under vacuum to yield N-benzyl-4-(trifluoromethyl)pyridinium bromide, which is used directly in the next step without further purification.
Step 2: Synthesis of N-Benzyl-1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine
Causality: Sodium borohydride is a mild reducing agent that selectively reduces the pyridinium salt to the tetrahydropyridine. The hydride attacks preferentially at the C2 or C6 position, followed by a subsequent hydride attack that leads to the thermodynamically stable conjugated 1,2,3,6-tetrahydro isomer.
Procedure:
-
Suspend the crude N-benzyl-4-(trifluoromethyl)pyridinium bromide from Step 1 (approx. 67.9 mmol) in 150 mL of anhydrous methanol in a 500 mL round-bottom flask.
-
Cool the flask in an ice bath to 0°C with vigorous stirring.
-
Slowly add sodium borohydride (5.1 g, 135.8 mmol, 2.0 equiv) portion-wise over 30-45 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.
-
Carefully quench the reaction by slowly adding 50 mL of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product as an oil. This crude oil can be purified by column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.
Step 3: Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine (Free Base)
Causality: The N-benzyl group served its purpose as an activating group and must now be removed. Catalytic hydrogenation is an effective method for cleaving the benzyl C-N bond (hydrogenolysis) under conditions that typically do not reduce the endocyclic double bond.[6]
Procedure:
-
Dissolve the crude N-benzyl-1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine from Step 2 (approx. 67.9 mmol) in 150 mL of ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Palladium on Carbon (Pd/C) (approx. 1.0 g, ~5 mol% Pd). Caution: Pd/C is flammable when dry and may ignite solvents. Handle as a slurry.
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas (via balloon or Parr hydrogenator) to a pressure of 50-60 psi.
-
Stir the mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 25 mL).
-
Concentrate the filtrate under reduced pressure to yield the crude free base, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, as an oil.
Step 4: Formation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Causality: The free base is often an oil and may be unstable upon prolonged storage. Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, weigh, and store.
Procedure:
-
Dissolve the crude free base from Step 3 in a minimal amount of anhydrous diethyl ether (approx. 50 mL).
-
Cool the solution in an ice bath.
-
Slowly add a 4.0 M solution of HCl in 1,4-dioxane dropwise with stirring until precipitation is complete. A slight excess (approx. 1.1 equivalents) is recommended.
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid with cold, anhydrous diethyl ether (2 x 20 mL).
-
Dry the product under vacuum at 40°C to yield the final product, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals include peaks in the aliphatic region corresponding to the CH2 protons of the tetrahydropyridine ring, a vinylic proton signal adjacent to the CF3 group, and a broad signal for the N-H protons (which may exchange with D2O). The disappearance of signals from the benzyl group confirms deprotection.
-
¹³C NMR: Appearance of sp³ hybridized carbon signals and disappearance of aromatic signals from the pyridine precursor. A characteristic quartet for the CF3 carbon (due to C-F coupling) is expected.
-
¹⁹F NMR: A singlet corresponding to the CF3 group.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the free base (C6H8F3N).
-
Melting Point (MP): A sharp melting point for the hydrochloride salt indicates high purity.
Safety and Handling
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves must be worn at all times.
-
Ventilation: All steps should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
Benzyl bromide is a lachrymator and corrosive. Handle with care.
-
Sodium borohydride reacts with water and acid to produce flammable hydrogen gas. Additions should be slow and controlled.
-
Palladium on Carbon (Pd/C) is a pyrophoric catalyst. Do not allow it to dry in the air.
-
Hydrogen gas is highly flammable. Ensure there are no ignition sources when performing hydrogenation.
-
-
Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations.
References
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Synthesis of 6‐trifluoromethyl pyridine derivatives.
- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. RSC Publishing.
- 4-Trifluoromethyl-1,2,3,6-tetrahydro-pyridine hydrochloride. Amadis Chemical.
- Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
- A kind of preparation method of 4-trifluoromethyl nicotinic acid.
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Application Notes and Protocols for the Safe Handling and Disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound of increasing interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can significantly alter the physicochemical and biological properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] As with any novel chemical entity, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of the environment.
This document provides a detailed guide to the safe handling, storage, and disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. In the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, the following protocols and recommendations are synthesized from data on structurally similar molecules, including pyridine hydrochloride and various trifluoromethylpyridine derivatives.[3][4][5][6][7][8] It is imperative to treat this compound with the caution afforded to substances with unknown toxicological properties.
Hazard Identification and Risk Assessment
Based on the analysis of analogous compounds, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride should be presumed to be a hazardous substance. The primary hazards are likely to include:
-
Skin and Eye Irritation: Hydrochloride salts of pyridine derivatives are often irritating to the skin and can cause serious eye irritation or damage.[3][5][6]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3][6]
-
Acute Toxicity: Harmful if swallowed, and potentially harmful if it comes into contact with skin.[4][5][7]
-
Thermal Decomposition: When heated to decomposition, fluorinated organic compounds can release highly toxic and corrosive fumes, including hydrogen fluoride (HF) and nitrogen oxides (NOx).[8][9]
Physicochemical Properties (Predicted)
| Property | Value | Rationale and Source |
| CAS Number | 266359-12-0 (for hydrochloride salt) | Amadis Chemical |
| 790646-62-7 (for free base) | Proactive Molecular Research[10] | |
| Molecular Formula | C₆H₉ClF₃N | Amadis Chemical |
| Appearance | Likely a white to off-white solid | Based on typical appearance of hydrochloride salts. |
| Solubility | Expected to be soluble in water | Hydrochloride salts of amines are generally water-soluble.[3] |
| Stability | Stable under recommended storage conditions. May be hygroscopic. | Based on data for pyridine hydrochloride.[3] |
Safe Handling Procedures
A proactive approach to safety is crucial when working with this compound. The following procedures are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Chemical Fume Hood: All handling of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning chemical fume hood.[4][11] This is the primary engineering control to prevent inhalation of dust or aerosols.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is your first line of defense. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield | Provides protection against splashes and airborne particles.[3][12] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Protects against skin contact. Always inspect gloves before use and dispose of them properly after handling the compound.[3] |
| Body Protection | A buttoned lab coat | Prevents contamination of personal clothing.[11] |
| Respiratory Protection | Not typically required when working in a fume hood. | If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[11] |
General Hygiene Practices
-
Avoid eating, drinking, or smoking in the laboratory.[8]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[12]
-
Remove contaminated clothing immediately and wash it before reuse.[3]
Storage and Chemical Compatibility
Proper storage is essential to maintain the integrity of the compound and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[3][13]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3][9]
-
Hygroscopicity: As with many hydrochloride salts, this compound may be hygroscopic. Store in a desiccator if necessary to prevent moisture absorption.[3]
Spill and Emergency Procedures
Prompt and correct response to a spill is critical to minimize hazards.
Small Spills (Inside a Fume Hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to cover the spill.[13]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.
Large Spills (or Spills Outside a Fume Hood)
-
Evacuate: Immediately evacuate the area and alert others.
-
Isolate: Close the doors to the affected area and prevent entry.
-
Contact Emergency Services: Notify your institution's Environmental Health and Safety (EHS) department and/or emergency services.[11]
-
Ventilate: If it is safe to do so, increase ventilation to the area.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][13] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[3][13] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3] |
Waste Disposal Procedures
The disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and any contaminated materials must be handled with care to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including unused compound, contaminated absorbents, and disposable labware, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in solution, collect it in a labeled, leak-proof hazardous waste container. Do not mix with incompatible waste streams.
-
Contaminated PPE: Dispose of all contaminated PPE, such as gloves and disposable lab coats, in a designated hazardous waste bag.
Disposal Method
The recommended method for the disposal of fluorinated organic compounds is high-temperature incineration by a licensed hazardous waste disposal facility. This is because incomplete combustion can lead to the formation of highly toxic and persistent byproducts. Never dispose of this compound down the drain or in regular trash.[13]
Experimental Workflow Diagrams
The following diagrams illustrate the key workflows for handling and responding to emergencies involving 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Caption: Workflow for the safe handling of the compound.
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- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
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- 12. download [amadischem.com]
- 13. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
Application Notes and Protocols for the Preclinical Investigation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Note on Scientific Diligence
The following document provides a comprehensive framework for establishing dosage and administration guidelines for the novel compound, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride . It is critical to note that as of the date of this publication, publicly available, peer-reviewed preclinical data detailing the in vivo pharmacokinetics, pharmacodynamics, and toxicology of this specific molecule is limited. Therefore, this guide is not a declaration of established dosages but rather a methodological roadmap for researchers to generate the necessary data to determine safe and efficacious administration protocols. The principles and protocols outlined herein are based on established practices in preclinical drug development and knowledge of related chemical entities.
Compound Profile: What We Know
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a heterocyclic organic compound. Its structure, featuring a tetrahydropyridine ring and a trifluoromethyl group, suggests potential biological activity, as these moieties are present in numerous pharmaceuticals and agrochemicals.[1] The hydrochloride salt form generally confers increased aqueous solubility, which is a favorable property for formulation development.
Table 1: Physicochemical Properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine and its Hydrochloride Salt
| Property | 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine | 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride | Source(s) |
| Molecular Formula | C6H8F3N | C6H9ClF3N | [2] |
| Molecular Weight | 151.13 g/mol | 187.59 g/mol | [2] |
| Appearance | Data not available | White to Light yellow powder to crystal | [3] |
| Storage | Data not available | 2-8°C for long-term storage | |
| Melting Point | Data not available | 201.0 to 205.0 °C (for a related phenyl-substituted analog) | [3] |
The trifluoromethyl group can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The tetrahydropyridine core is found in various neuroactive compounds, including the well-known neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which underscores the importance of thorough neurotoxicity assessment for any new analog.[4]
The Path to In Vivo Studies: A Phased Approach
A systematic and tiered approach is paramount to ensure scientific rigor and animal welfare. The following workflow outlines the critical phases of investigation to establish initial dosage and administration parameters.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine | C6H8F3N | CID 26985655 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,2,3,6-Tetrahydro-4-phenylpyridine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 4. 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine: studies on the mechanism of action of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Validated HPLC Method for the Quantification of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Abstract
This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative analysis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a key intermediate in pharmaceutical development. The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and stability testing in regulated environments. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the method development rationale, detailed protocols, and a complete validation summary in accordance with ICH Q2(R1) guidelines.
Introduction
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a heterocyclic compound of increasing interest in medicinal chemistry due to the prevalence of the trifluoromethylpyridine motif in a range of biologically active molecules.[1] The trifluoromethyl group can significantly enhance properties such as metabolic stability and receptor binding affinity. Accurate and reliable quantification of this intermediate is critical to ensure the quality and consistency of active pharmaceutical ingredient (API) synthesis.
High-performance liquid chromatography (HPLC) is a powerful and widely accepted technique for the analysis of pharmaceutical ingredients and intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2] This application note addresses the need for a validated analytical method by presenting a detailed reversed-phase HPLC (RP-HPLC) protocol for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Physicochemical Properties of the Analyte
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a selective and robust HPLC method.
-
Structure:
-
Chemical Name: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Molecular Formula: C₆H₉ClF₃N
-
Molecular Weight: 187.59 g/mol
-
-
Solubility: As a hydrochloride salt, the compound is expected to be freely soluble in water and polar organic solvents like methanol and acetonitrile.[4][5] This facilitates straightforward sample and standard preparation.
-
UV Absorbance: A UV-visible spectrophotometer scan is recommended to determine the wavelength of maximum absorbance (λmax). Based on the presence of the C=C double bond conjugated with the trifluoromethyl group, a λmax in the low UV range (200-230 nm) is anticipated. For this method, a wavelength of 210 nm was chosen to ensure high sensitivity.
HPLC Method Development Rationale
The selection of chromatographic conditions was guided by the physicochemical properties of the analyte and established principles of reversed-phase chromatography.
Column Selection
A C18 stationary phase was selected due to its versatility and wide applicability in reversed-phase HPLC for moderately polar compounds. The hydrophobic C18 chains provide effective retention for the tetrahydropyridine ring, while the trifluoromethyl group also contributes to the interaction. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance of efficiency, resolution, and backpressure.
Mobile Phase Selection
-
Organic Modifier: Acetonitrile was chosen as the organic modifier due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.
-
Aqueous Phase and pH Control: To ensure the analyte is in a single, protonated form and to achieve a good peak shape, the mobile phase was acidified. A 0.1% solution of phosphoric acid in water provides a pH of approximately 2.1. This low pH suppresses the silanol activity on the silica-based stationary phase, minimizing peak tailing. For mass spectrometry (MS) compatibility, 0.1% formic acid can be used as an alternative.[4]
Detection
Based on the anticipated UV absorbance, a UV detector set at 210 nm was employed for sensitive detection of the analyte.
Experimental
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (ACS grade)
-
Water (HPLC grade, 18.2 MΩ·cm)
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride reference standard.
-
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized HPLC Method Parameters
| Parameter | Value |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 15 minutes |
Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile (50:50, v/v) was used as the diluent.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample solution in the same manner as the standard solution using the batch to be tested.
Method Validation Protocol
The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7][8] The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity was evaluated by analyzing the diluent, a standard solution, and a sample solution to demonstrate the absence of interference at the retention time of the analyte. Additionally, forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) were performed to ensure that the method can resolve the analyte from potential degradation products.
Linearity and Range
Linearity was assessed by preparing a series of at least five concentrations of the reference standard over the range of 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The peak areas were plotted against the corresponding concentrations, and a linear regression analysis was performed. The correlation coefficient (r²) and y-intercept were determined.
Accuracy
Accuracy was determined by analyzing samples spiked with a known amount of the reference standard at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery of the analyte was calculated.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution at 100% of the target concentration were performed on the same day, by the same analyst, and on the same instrument. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assessment was repeated on a different day, with a different analyst, and on a different instrument to assess the variability of the method. The %RSD was calculated, and the results from both days were compared.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by intentionally varying key method parameters, including:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 5 °C)
-
Mobile phase composition (± 2% organic)
-
Detection wavelength (± 2 nm)
The effect of these variations on the system suitability parameters (e.g., retention time, peak area, and tailing factor) was assessed.
Validation Results Summary
The developed HPLC method met all the pre-defined acceptance criteria for the validation parameters. A summary of the validation results is presented in Table 2.
Table 2: Summary of Method Validation Results
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the analyte's retention time. | Complies |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 50 - 150 µg/mL | 50 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Intermediate Precision (%RSD) | ≤ 2.0% | 1.2% |
| LOD | - | 0.1 µg/mL |
| LOQ | - | 0.3 µg/mL |
| Robustness | System suitability parameters remain within limits. | Complies |
Workflow Diagrams
The logical flow of the method development and validation process is illustrated in the following diagrams.
Caption: HPLC Method Development and Validation Workflow.
Conclusion
This application note describes a simple, rapid, and reliable reversed-phase HPLC method for the quantitative determination of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. The method has been developed and validated in accordance with ICH guidelines and has demonstrated excellent specificity, linearity, accuracy, precision, and robustness. The described protocol is well-suited for routine quality control analysis of this important pharmaceutical intermediate in both research and manufacturing environments.
References
- Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column. SIELC Technologies.
- A Comparative Guide to the Purity Validation of 2-Amino-4-(trifluoromethyl)pyridine by High- Performance Liquid Chromatography (HPLC). Benchchem.
- 4-Trifluoromethyl-1,2,3,6-tetrahydro-pyridine hydrochloride, 266359-12-0. Amadis Chemical.
- ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1).
- CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
- 〈621〉 CHROMATOGRAPHY. US Pharmacopeia (USP).
- HPLC Method Development and Validation for Pharmaceutical Analysis.
- Developing HPLC Methods. Sigma-Aldrich.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency (EMA).
- Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. ResearchGate.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
- Steps for HPLC Method Development. Pharmaguideline.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- HPLC analytical Method development: an overview. PharmaCores.
- Pyridinium chloride. Wikipedia.
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- 2. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]
- 3. Pyridinium chloride - Wikipedia [en.wikipedia.org]
- 4. CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyrid… [cymitquimica.com]
- 5. pharmtech.com [pharmtech.com]
- 6. database.ich.org [database.ich.org]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
Application Notes and Protocols: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride in Modern Medicinal Chemistry
Introduction: The Strategic Value of the Trifluoromethyl Tetrahydropyridine Scaffold
The relentless pursuit of novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to explore unique chemical scaffolds. Among these, fluorinated heterocycles have emerged as particularly valuable building blocks. The incorporation of a trifluoromethyl (-CF3) group into a molecule can profoundly and often favorably alter its properties.[1][2] The -CF3 group is a powerful modulator of lipophilicity, metabolic stability, and binding affinity due to its high electronegativity and steric demand.[1][2] When appended to a tetrahydropyridine ring, a common motif in centrally active agents, it creates a scaffold with significant potential for drug discovery.
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a versatile intermediate that provides access to a diverse range of substituted piperidines. The piperidine moiety is a ubiquitous core in numerous natural products and FDA-approved drugs, valued for its ability to confer favorable physicochemical properties and to serve as a scaffold for creating three-dimensional diversity.[3] The trifluoromethyl group acts as a bioisostere for other groups like methyl or chloro, offering a strategic tool to fine-tune the steric and electronic properties of a lead compound or to block sites of metabolic oxidation.[4] This guide provides an in-depth overview of the applications and synthetic protocols involving 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride for researchers and scientists in drug development.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is paramount for its effective and safe use in synthesis.
| Property | Value | Source |
| Molecular Formula | C6H9ClF3N | |
| Molecular Weight | 187.59 g/mol | PubChem |
| Appearance | White to off-white solid | [5] |
| Solubility | Soluble in water, methanol, and DMSO | General Chemical Knowledge |
| Storage | Store at 2-8°C for long-term stability |
Safety Precautions: As with all amine hydrochlorides and fluorinated compounds, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handle in a well-ventilated fume hood.
Core Synthetic Transformations and Protocols
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride serves as a key starting material for two primary synthetic operations: N-alkylation/arylation to introduce diversity at the nitrogen atom and reduction of the double bond to yield the corresponding saturated piperidine ring.
N-Alkylation of the Tetrahydropyridine Ring
The secondary amine of the tetrahydropyridine is a nucleophilic handle for the introduction of a wide array of substituents. This is a crucial step for building out the molecular framework and exploring the structure-activity relationship (SAR).
Caption: General workflow for the N-alkylation of 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine.
Reductive amination is a robust method for N-alkylation, particularly for introducing alkyl groups derived from aldehydes and ketones.
Objective: To synthesize N-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)3)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate
Procedure:
-
To a solution of 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (1.0 eq) in DCE or DCM, add triethylamine (1.1 eq) and stir for 10 minutes at room temperature to generate the free base in situ.
-
Add benzaldehyde (1.05 eq) to the reaction mixture and stir for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.
Causality and Insights:
-
The use of a mild reducing agent like sodium triacetoxyborohydride is crucial as it selectively reduces the iminium ion formed in situ without reducing the aldehyde.
-
The initial base treatment is necessary to liberate the free secondary amine from its hydrochloride salt, which is the active nucleophile.
Direct alkylation with electrophiles such as alkyl halides is a straightforward approach for introducing a variety of substituents.
Objective: To synthesize N-ethyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Ethyl iodide or ethyl bromide
-
Potassium carbonate (K2CO3) or Cesium carbonate (Cs2CO3)
-
N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a suspension of 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (1.0 eq) and potassium carbonate (2.5 eq) in DMF, add ethyl iodide (1.2 eq).[6]
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality and Insights:
-
The choice of base and solvent is critical. A polar aprotic solvent like DMF or MeCN is ideal for SN2 reactions.[6]
-
Potassium carbonate is a common and cost-effective base for this transformation, though stronger bases like cesium carbonate can sometimes improve reaction rates and yields.
Catalytic Hydrogenation of the Tetrahydropyridine Ring
Reduction of the olefin within the tetrahydropyridine ring provides access to the corresponding saturated 4-(trifluoromethyl)piperidine scaffold, a key component in many CNS-acting drugs.[7]
Caption: General workflow for the catalytic hydrogenation of the tetrahydropyridine ring.
This is the most common and scalable method for the reduction of the double bond.
Objective: To synthesize N-benzyl-4-(trifluoromethyl)piperidine from N-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine.
Materials:
-
N-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or Parr apparatus
-
Celite®
Procedure:
-
Dissolve N-benzyl-4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine (1.0 eq) in methanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 6-24 hours. For more stubborn reductions, a Parr hydrogenator at elevated pressure (e.g., 50 psi) may be used.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol. Caution: Palladium on carbon can be pyrophoric when dry; do not allow the filter cake to dry completely.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product, which is often pure enough for the next step. If necessary, purify by column chromatography.
Causality and Insights:
-
Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of alkenes.[8]
-
The choice of solvent can influence the reaction rate; alcohols like methanol and ethanol are common choices.
-
Careful handling of the catalyst, especially during filtration, is essential for safety.
Applications in Drug Discovery: Case Studies
The 4-(trifluoromethyl)piperidine scaffold is a key structural motif in a number of drug candidates and approved medicines, particularly those targeting the central nervous system.
| Drug/Candidate | Therapeutic Area | Role of the Trifluoromethylpiperidine Moiety |
| Pimavanserin Analogs | Antipsychotic | The trifluoromethyl group can enhance metabolic stability and modulate receptor binding affinity. |
| CCR5 Antagonists | HIV-1 Inhibitors | The trifluoromethylpiperidine core serves as a key scaffold for interaction with the receptor.[9] |
| Various Kinase Inhibitors | Oncology | The trifluoromethyl group can improve cell permeability and potency.[1] |
Conclusion
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its utility stems from the strategic incorporation of a trifluoromethyl group onto a tetrahydropyridine scaffold, which can be readily functionalized at the nitrogen atom and subsequently reduced to the corresponding saturated piperidine. The protocols outlined in this guide provide a solid foundation for the synthesis of novel compounds for drug discovery programs. The ability to fine-tune physicochemical and pharmacological properties through the introduction of the trifluoromethyl group ensures that this scaffold will continue to be of significant interest to medicinal chemists.[1][2]
References
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
-
Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. (2018). MDPI. Retrieved from [Link]
-
Synthetic route for the synthesis of trifluoromethyl containing piperidines. (2023). ResearchGate. Retrieved from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). MDPI. Retrieved from [Link]
-
Examples of trifluoromethyl motif containing CNS-acting drugs. (n.d.). ResearchGate. Retrieved from [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Journal of Biomedical Research & Environmental Sciences. Retrieved from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2024). PubMed Central. Retrieved from [Link]
-
N-Alkylation of Some Imidazopyridines. (2025). FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2. (n.d.). PubMed Central. Retrieved from [Link]
Sources
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- 4. mdpi.com [mdpi.com]
- 5. Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of [(pyridine)2IPh](OTf)2 and [(4-CF3-pyridine)2IPh](OTf)2 - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. jelsciences.com [jelsciences.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Yield of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This document is designed for researchers, chemists, and drug development professionals who are working with this important fluorinated heterocyclic scaffold. The incorporation of a trifluoromethyl (CF₃) group into a tetrahydropyridine ring presents unique synthetic challenges, primarily due to the strong electron-withdrawing nature of the CF₃ group, which deactivates the pyridine ring and can influence the stability and reactivity of intermediates.[1][2]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome common hurdles, optimize reaction conditions, and ultimately improve the yield and purity of your final product.
Proposed Synthetic Pathway: Selective Reduction
A common and effective method for synthesizing 1,2,3,6-tetrahydropyridines is the selective reduction of the corresponding pyridine precursor. Given the stability of the trifluoromethyl group to many reducing agents, this approach is highly viable. The most prevalent method involves the formation of a pyridinium salt followed by reduction with a hydride agent like sodium borohydride (NaBH₄), which often yields the thermodynamically more stable 1,2,3,6-tetrahydropyridine isomer.[3][4][5]
Workflow: Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine HCl
Caption: Proposed workflow for the synthesis of the target compound.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Issue 1: Low or No Conversion of 4-(Trifluoromethyl)pyridine
Question: I am seeing a significant amount of unreacted 4-(trifluoromethyl)pyridine starting material after the reduction step. What could be the cause?
Answer: This is a common issue often rooted in the deactivation of the pyridine ring by the electron-withdrawing CF₃ group. This deactivation makes the initial N-activation or subsequent reduction challenging.
Possible Causes & Solutions:
-
Incomplete Pyridinium Salt Formation: The reduction with NaBH₄ is most effective on a pyridinium salt. If the N-activation (Step 1) is incomplete, the unactivated pyridine will not be reduced.
-
Causality: The positive charge on the pyridinium nitrogen is crucial for activating the ring toward hydride attack. The unactivated pyridine is too electron-poor and aromatic to be reduced by NaBH₄ under mild conditions.[6][7]
-
Solution: Ensure your N-activating agent (e.g., benzyl chloroformate, an alkyl halide) is pure and added in at least stoichiometric amounts. Monitor this step by TLC or LCMS to confirm the complete disappearance of the starting pyridine before proceeding to the reduction.
-
-
Reagent Quality: Sodium borohydride can decompose upon exposure to moisture.
-
Causality: NaBH₄ reacts with water, reducing its effective concentration and potency for the desired reaction.
-
Solution: Use freshly opened or properly stored NaBH₄. Consider using a new bottle if in doubt. Running the reaction under an inert atmosphere (Nitrogen or Argon) can also help, especially on a small scale.
-
-
Reaction Temperature: The reduction is typically performed at low temperatures (0 °C) to control selectivity and exothermicity. However, if the reaction is sluggish, a slight increase in temperature may be necessary.
-
Solution: After the initial addition of NaBH₄ at 0 °C, allow the reaction to slowly warm to room temperature and stir for an extended period (4-12 hours). Monitor progress by TLC/LCMS.
-
Issue 2: Formation of Multiple Products or Isomers
Question: My NMR analysis shows a mixture of products. I expected to see the 1,2,3,6-tetrahydropyridine isomer, but I have other signals. What are these byproducts?
Answer: The reduction of pyridinium salts can sometimes yield a mixture of dihydropyridine and tetrahydropyridine isomers. Over-reduction to the fully saturated piperidine is also possible under certain conditions.
Possible Causes & Solutions:
-
Mixture of Dihydropyridine Isomers: NaBH₄ reduction can initially produce a mixture of 1,2- and 1,4-dihydropyridine intermediates.[3][4] While these often isomerize or reduce further to the more stable tetrahydropyridine, incomplete reaction can leave them in the mixture.
-
Causality: Hydride attack can occur at either the C2 or C4 position of the pyridinium ring, leading to different initial products.
-
Solution: Ensure a sufficient excess of NaBH₄ (typically 1.5 to 2.0 equivalents) is used to drive the reaction to completion. Extended reaction times can also promote the formation of the final desired product.
-
-
Over-reduction to Piperidine: While NaBH₄ is generally selective for the tetrahydropyridine, more powerful reducing agents or harsh conditions (e.g., catalytic hydrogenation with aggressive catalysts like Rhodium or Ruthenium at high pressure) can lead to the fully saturated piperidine.[8][9]
-
Solution: Stick to NaBH₄ for this transformation. If using catalytic hydrogenation for the deprotection step (e.g., removing a Cbz group), use a less aggressive catalyst like Palladium on Carbon (Pd/C) under mild conditions (e.g., balloon H₂ pressure) and carefully monitor the reaction to avoid ring saturation.
-
-
Catalyst-Induced Isomerization: Some catalysts, particularly palladium, can cause isomerization of the double bond in the tetrahydropyridine ring.[3]
-
Solution: If this is observed during a deprotection step, minimize the reaction time and consider alternative deprotection methods that do not involve hydrogenation if the isomer is undesirable.
-
Troubleshooting Decision Flowchart
Caption: Decision tree for troubleshooting common synthesis issues.
Issue 3: Difficulty in Isolating the Hydrochloride Salt
Question: After the final deprotection and addition of HCl, my product is an oil or won't crystallize. How can I obtain a solid hydrochloride salt?
Answer: The isolation of amine hydrochloride salts can be challenging, especially if impurities are present or if the wrong solvent system is used.
Possible Causes & Solutions:
-
Presence of Water: The hydrochloride salt may be hygroscopic or highly soluble in water. Using aqueous HCl can make isolation difficult.[10][11]
-
Causality: Water can prevent crystallization by keeping the salt in solution, leading to oils or gums.
-
Solution: Use a solution of anhydrous HCl in a solvent like diethyl ether or 1,4-dioxane. Ensure all your glassware is dry and the reaction is protected from atmospheric moisture. If your product is already in an aqueous layer, consider basifying to get the free amine, extracting into an organic solvent, drying thoroughly (e.g., with Na₂SO₄ or MgSO₄), and then treating with anhydrous HCl.
-
-
Incorrect Crystallization Solvent: The choice of solvent is critical for inducing crystallization.
-
Solution: After adding HCl/ether, if no precipitate forms, try adding a non-polar co-solvent like hexane or heptane dropwise to decrease the solubility of the salt. Alternatively, removing the solvent under reduced pressure and attempting to triturate the resulting oil with a solvent like cold acetone or 2-propanol can induce solidification.[12]
-
-
Impurities Inhibiting Crystallization: Even small amounts of impurities can act as "crystal poisons."
-
Solution: If direct crystallization fails, you may need to purify the free-base amine first. After deprotection and work-up (before adding HCl), purify the crude amine using column chromatography. Combine the pure fractions, remove the solvent, and then form the hydrochloride salt. This method often yields a clean, crystalline solid.[13]
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why is 4-(trifluoromethyl)pyridine so unreactive? | The trifluoromethyl group is a very strong electron-withdrawing group. It pulls electron density away from the pyridine ring through the inductive effect, making the ring electron-deficient and less susceptible to electrophilic attack or reactions that require electron donation from the ring. This deactivation also makes it a weaker Lewis base, affecting reactions at the nitrogen atom.[1][2][14] |
| How can I best monitor the reaction progress? | Thin Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a solvent system like ethyl acetate/hexanes. The starting pyridine will be less polar than the protected tetrahydropyridine intermediate. Liquid Chromatography-Mass Spectrometry (LCMS) is ideal for confirming the masses of intermediates and products, ensuring you are forming the correct compound at each step. |
| What are the key safety precautions? | 4-(Trifluoromethyl)pyridine and its derivatives should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Borohydrides are flammable solids and react with water to produce hydrogen gas; handle away from ignition sources. Anhydrous HCl solutions are highly corrosive. |
| Can this synthesis be scaled up? | Yes, but with considerations. The addition of sodium borohydride can be exothermic, so for larger scales, it must be added portion-wise at low temperatures with efficient stirring and cooling. Hydrogenolysis for deprotection requires specialized equipment for handling hydrogen gas safely at scale. |
| My final product is unstable and darkens over time. Why? | Tetrahydropyridines, particularly as free bases, can be susceptible to air oxidation, leading to the formation of colored impurities. The hydrochloride salt is generally much more stable and should be stored in a cool, dark, and dry place, preferably under an inert atmosphere.[15] If the salt itself is darkening, it may indicate residual impurities from the synthesis. Re-purification may be necessary. |
References
-
Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. [Link]
-
Ferles, M., & Attia, A. (1980). Reduction of some 1-substituted pyridinium salts. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Shinde, S. B., et al. (2018). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. ResearchGate. [Link]
-
Fowler, F. W. (1978). The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines. Canadian Journal of Chemistry. [Link]
-
Wang, D., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. [Link]
-
Shinde, S. B., et al. (2018). Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate. [Link]
-
Kawasaki, F., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PubMed Central. [Link]
-
Paul, K., et al. (2021). Synthesis of compound 4 via reduction of pyridinium salt by sodium borohydride. ResearchGate. [Link]
-
Lyle, R. E., & Boyce, C. B. (1974). Sodium borohydride reduction of sterically hindered pyridinium salts. The Journal of Organic Chemistry. [Link]
-
Lyle, R. E., & Boyce, C. B. (1974). Sodium borohydride reduction of sterically hindered pyridinium salts. Journal of Organic Chemistry. [Link]
-
Fujikawa, K., et al. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Murphy, G. K., et al. (2024). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. PubMed. [Link]
-
Lopes, F. C., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules. [Link]
-
Reddy, T. R., et al. (2022). Synthesis of Trifluoromethyl-Substituted[1]Triphyrin(2.1.1), Its Selective Reduction to Triphachlorin, and Stable Isomeric Triphabacteriochlorins via Direct Detrifluoromethylation. PubMed. [Link]
-
Wikipedia. (n.d.). Pyridine. Wikipedia. [Link]
-
Unnamed Author. (n.d.). Pyridines. University documentation. [Link]
-
Reddit. (2021). Electron withdrawing groups. r/OrganicChemistry. [Link]
-
DAV University. (n.d.). Pyridines – Structure. DAV University. [Link]
-
Kawasaki, F., et al. (2022). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. Journal of the American Chemical Society. [Link]
-
Pearson. (n.d.). EAS Reactions of Pyridine Explained. Pearson+. [Link]
-
ResearchGate. (2017). Purification of organic hydrochloride salt?. ResearchGate. [Link]
-
Timmer, M. S. M., et al. (2019). Interrupted Pyridine Hydrogenation: Asymmetric Synthesis of δ‐Lactams. PubMed Central. [Link]
-
Stuart, D. R., et al. (2012). Highly Diastereoselective Synthesis of Tetrahydropyridines by a C–H Activation–Cyclization–Reduction Cascade. PubMed Central. [Link]
-
ACS Green Chemistry Institute. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. ACS GCI Pharmaceutical Roundtable. [Link]
-
Interchim. (n.d.). 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine hydrochloride. Interchim. [Link]
-
Combs, A. P., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. PubMed. [Link]
- Google Patents. (n.d.). CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid.
- Google Patents. (n.d.). EP0228846A1 - Amino-trifluoromethylpyridine compound and process for preparing the same.
-
Filyakova, V. I., et al. (2021). A new synthesis of 4′-trifluoromethyl-2,2′:6′,2″-terpyridine. ResearchGate. [Link]
-
Bakr, R. B. A., et al. (2024). Tetrahydropyridines: a recent update for their multicomponent synthesis. PubMed Central. [Link]
-
Sipyagin, A. M., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. ResearchGate. [Link]
-
Li, C., & Xiao, J. (2013). Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation. Angewandte Chemie. [Link]
-
Student Doctor Network. (2009). Stabilization and Electron withdrawing groups. Student Doctor Network Forums. [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]
-
Wang, Y., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. PubMed. [Link]
-
Chemistry Stack Exchange. (2015). Effect of different electron withdrawing/transition state stabilising groups in nucleophillic aromatic substitution. Chemistry Stack Exchange. [Link]
Sources
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- 3. Reduction of some 1-substituted pyridinium salts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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- 11. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Overcoming Solubility Challenges with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Welcome to the technical support center for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges encountered with this compound. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and actionable protocols to ensure the successful use of this compound in your experiments.
Understanding the Molecule: Why Solubility Can Be a Hurdle
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride presents a unique set of physicochemical properties that can impact its solubility. The presence of a trifluoromethyl (CF₃) group is a double-edged sword. While it can enhance metabolic stability and binding affinity, it significantly increases the molecule's lipophilicity, or "fat-loving" nature, which can reduce its solubility in aqueous solutions.[1]
Furthermore, the trifluoromethyl group is strongly electron-withdrawing. This electronic effect decreases the basicity of the pyridine nitrogen, which in turn affects the pH-dependent solubility of its hydrochloride salt.
This guide will walk you through a systematic approach to understanding and overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride?
| Property | Predicted Value/Range | Implication for Solubility |
| pKa | 7.0 - 8.5 | The compound is a weak base. Its solubility will be highly dependent on pH, with greater solubility at pH values below its pKa. |
| logP | 1.5 - 2.5 | The positive logP value indicates a degree of lipophilicity, suggesting that while it is a salt, its aqueous solubility may be limited. |
| Form | Hydrochloride Salt | As a salt, it is expected to be more water-soluble than its free base form. However, the lipophilic nature of the core structure can still present challenges. |
Note: These are estimated values and should be experimentally verified.
Q2: I'm seeing low solubility in my aqueous buffer. What is the first thing I should check?
The first and most critical parameter to check is the pH of your solution . As a hydrochloride salt of a weak base, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride's solubility is intrinsically linked to pH. The protonated form, which is prevalent at lower pH, is significantly more soluble in water than the neutral free base.
Actionable Step: Ensure the pH of your buffer system is at least 1-2 pH units below the predicted pKa of the compound. For this molecule, aiming for a pH between 5.0 and 6.0 would be a good starting point.
Q3: Can I use organic co-solvents to improve solubility? Which ones are recommended?
Yes, using organic co-solvents is a common and effective strategy. Given the trifluoromethyl group's contribution to lipophilicity, co-solvents that can bridge the polarity gap between the compound and water are often successful.
Recommended Co-solvents to Screen:
-
Alcohols: Ethanol, isopropanol, or n-propanol
-
Glycols: Propylene glycol or polyethylene glycol (PEG 300 or 400)
-
Aprotic Polar Solvents: Dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)
It is crucial to start with a small percentage of the co-solvent (e.g., 5-10% v/v) and incrementally increase it while observing for dissolution. Be mindful that high concentrations of organic solvents may not be suitable for all experimental systems, particularly in biological assays.
Troubleshooting Guides
Scenario 1: Precipitate Formation Upon Addition to Neutral Buffer (e.g., PBS at pH 7.4)
Underlying Cause: At neutral or alkaline pH, the hydrochloride salt can convert to its less soluble free base form, leading to precipitation.
Solutions:
-
pH Adjustment: The most direct solution is to lower the pH of your final solution. Prepare a more acidic stock solution of your compound and then add it to your final buffer system, ensuring the final pH remains in a range where the compound is soluble.
-
Formulation with Excipients: If a neutral pH is required for your experiment, consider using solubilizing excipients such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to encapsulate the lipophilic parts of the molecule and enhance its aqueous solubility.
Scenario 2: Limited Solubility Even in Acidic Buffers
Underlying Cause: The intrinsic lipophilicity of the molecule, driven by the trifluoromethyl group, may limit its solubility even when fully protonated. Another possibility is the "common ion effect," where the high concentration of chloride ions in a low pH solution (e.g., from HCl) can suppress the dissolution of the hydrochloride salt.[2]
Solutions:
-
Co-solvent Systems: This is a prime scenario for employing co-solvents. A systematic screening of different co-solvents at various concentrations is recommended.
-
Use of Surfactants: Surfactants can be very effective in solubilizing lipophilic compounds. They form micelles that can encapsulate the drug molecule, increasing its apparent solubility.
-
Screening Surfactants:
-
Non-ionic: Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20)
-
Anionic: Sodium lauryl sulfate (SLS)
-
Cationic: Cetyltrimethylammonium bromide (CTAB)
-
Start with concentrations above the critical micelle concentration (CMC) of the surfactant.
-
Experimental Protocols
Protocol 1: Determining pH-Dependent Solubility
This protocol will help you experimentally determine the solubility of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride at different pH values.
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Vials with screw caps
-
Orbital shaker or rotator
-
Centrifuge
-
HPLC with a suitable column (e.g., C18) and UV detector for quantification
Procedure:
-
Add an excess amount of the compound to vials containing each buffer of a specific pH.
-
Cap the vials tightly and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with an appropriate mobile phase.
-
Analyze the concentration of the dissolved compound by a validated HPLC method.
-
Plot the measured solubility against the pH of the buffer.
Caption: Workflow for Determining pH-Dependent Solubility.
Protocol 2: Co-solvent Screening for Solubility Enhancement
This protocol provides a systematic approach to identifying an effective co-solvent system.
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
A selection of co-solvents (e.g., Ethanol, Propylene Glycol, DMSO)
-
Aqueous buffer at a pH where the compound has some, but limited, solubility
-
Vials and analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Prepare a series of co-solvent/buffer mixtures in varying ratios (e.g., 5%, 10%, 20%, 50% v/v co-solvent).
-
Add an excess of the compound to each co-solvent/buffer mixture.
-
Follow steps 2-5 from Protocol 1 to determine the solubility in each mixture.
-
Compare the solubility data to identify the most effective co-solvent and its optimal concentration.
Caption: Co-solvent Screening Workflow.
Advanced Troubleshooting: Logical Decision Tree
When faced with persistent solubility issues, a structured approach is key. The following decision tree, presented in DOT language, outlines a logical progression for troubleshooting.
Caption: Logical Decision Tree for Solubility Troubleshooting.
References
-
PubChem. (n.d.). 1,2,3,6-Tetrahydropyridine. Retrieved from [Link]
-
Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Avdeef, A. (2012).
- Miyake, K., Irie, T., Arima, H., Hirayama, F., & Uekama, K. (1999). Improvement of the Oral Bioavailability of a Poorly Water-Soluble Drug, Flurbiprofen, in Rabbits by the Concurrent Use of a Water-Soluble β-Cyclodextrin Epichlorohydrin Polymer. Pharmaceutical Research, 16(7), 1117–1123.
- Li, P., & Zhao, L. (2007). Developing early formulations: practice and perspective. International Journal of Pharmaceutics, 341(1-2), 1-19.
- Amidon, G. L., Lennernäs, H., Shah, V. P., & Crison, J. R. (1995). A theoretical basis for a biopharmaceutic drug classification: the correlation of in vitro drug product dissolution and in vivo bioavailability. Pharmaceutical research, 12(3), 413-420.
-
Schrödinger. (n.d.). Jaguar pKa. Retrieved from [Link]
-
Blackthorn AI. (2025, January 13). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]
-
PubChem. (n.d.). 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride. Retrieved from [Link]
- Anderson, B. D. (2010). Predicting Drug Solubility. In R. T. Borchardt, E. H. Kerns, C. A. Lipinski, D. R. Thakker, & B. Wang (Eds.), Pharmaceutical Profiling in Drug Discovery for Lead Selection (pp. 195-236). AAPS Press.
- Yalkowsky, S. H., & He, Y. (2003).
- Bergström, C. A. S., & Avdeef, A. (2019).
- O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
- Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. H. (2013). Strategies to address low drug solubility in discovery and development. Pharmacological Reviews, 65(1), 315-499.
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced drug delivery reviews, 59(7), 645-666.
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Hagmann, W. K. (2008). The many roles for fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Shah, V. P., et al. (1989). In vitro dissolution profile of water-insoluble drug dosage forms in the presence of surfactants. Pharmaceutical research, 6(7), 612-618.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of Fluorine Chemistry, 109(1), 3-11.
- Singh, S., & Singh, J. (2014). Solubility enhancement of poorly water-soluble drugs by solid dispersion. Expert opinion on drug delivery, 11(8), 1229-1253.
- Vasconcelos, T., Sarmento, B., & Costa, P. (2007). Solid dispersions as strategy to improve oral bioavailability of poor water soluble drugs. Drug discovery today, 12(23-24), 1068-1075.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012.
- Loftsson, T., & Brewster, M. E. (1996). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of pharmaceutical sciences, 85(10), 1017-1025.
- Stella, V. J., & He, Q. (2008). Cyclodextrins.
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- Uekama, K., Hirayama, F., & Irie, T. (1998). Cyclodextrin drug carrier systems. Chemical reviews, 98(5), 2045-2076.
- Fromming, K. H., & Szejtli, J. (1994). Cyclodextrins in pharmacy. Springer Science & Business Media.
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Sources
Technical Support Center: Optimization of Reaction Conditions for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this specific synthesis. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize yield and purity, and overcome common experimental hurdles.
Introduction: The Synthetic Challenge
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine is a valuable building block in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and binding affinity.[1][2] However, the synthesis of its hydrochloride salt can be challenging, requiring careful control of reaction parameters to achieve the desired product selectively. This guide will focus on a common and practical synthetic approach: the partial reduction of 4-(trifluoromethyl)pyridine.
Proposed Synthetic Workflow
A robust and scalable method for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride involves a two-step process:
-
Synthesis of 4-(Trifluoromethyl)pyridine: This intermediate can be synthesized via several methods, including the chlorine/fluorine exchange from 4-(trichloromethyl)pyridine.
-
Selective Catalytic Hydrogenation: The partial reduction of the pyridine ring of 4-(trifluoromethyl)pyridine to the desired 1,2,3,6-tetrahydropyridine.
-
Salt Formation: Conversion of the free base to the hydrochloride salt.
Figure 1: Proposed synthetic workflow for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Part 1: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.
Issue 1: Low Yield or Incomplete Conversion during Fluorination
-
Observed Problem: You are observing a low yield of 4-(trifluoromethyl)pyridine from 4-(trichloromethyl)pyridine, with significant amounts of starting material or partially fluorinated intermediates remaining.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Insufficient Fluorinating Agent | The stoichiometry of the fluorinating agent (e.g., anhydrous HF) to the trichloromethyl group is critical for complete conversion. | Ensure at least a stoichiometric amount, and preferably a slight excess, of the fluorinating agent is used.[3] |
| Low Reaction Temperature | The halogen exchange reaction has a significant activation energy barrier. | Gradually increase the reaction temperature. For liquid-phase fluorination with HF, temperatures between 150°C and 250°C are often employed.[3] |
| Catalyst Inactivity | Metal halide catalysts like FeCl₃ or FeF₃ can be deactivated by impurities or moisture.[3] | Use a fresh, anhydrous catalyst. Consider using a combination of a metal halide and a phosphorus halide (e.g., PCl₅) to enhance catalytic activity.[3] |
| Inadequate Mixing | In a multiphase reaction (e.g., liquid-gas), poor mixing can limit the reaction rate. | Ensure vigorous stirring to maximize the interfacial area between reactants. |
Issue 2: Over-reduction of the Pyridine Ring during Hydrogenation
-
Observed Problem: The hydrogenation of 4-(trifluoromethyl)pyridine yields significant amounts of the fully saturated piperidine derivative instead of the desired tetrahydropyridine.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Highly Active Catalyst | Catalysts like Rhodium and Ruthenium are very effective for complete saturation of the pyridine ring. | Switch to a less active, more selective catalyst such as Palladium on carbon (Pd/C). |
| Harsh Reaction Conditions | High hydrogen pressure and elevated temperatures favor complete reduction. | Reduce the hydrogen pressure and reaction temperature. Monitor the reaction progress closely using GC-MS to stop the reaction at the desired conversion. |
| Prolonged Reaction Time | Allowing the reaction to proceed for too long will inevitably lead to the formation of the fully saturated product. | Perform time-course experiments to determine the optimal reaction time for maximizing the yield of the tetrahydropyridine. |
Issue 3: Catalyst Poisoning during Hydrogenation
-
Observed Problem: The hydrogenation reaction is sluggish or stalls before completion.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Pyridine Inhibition | The lone pair of electrons on the nitrogen atom of the pyridine ring can strongly adsorb to the catalyst surface, inhibiting its activity. | Add a stoichiometric amount of a strong acid (e.g., HCl) or a weaker acid (e.g., acetic acid) to the reaction mixture. This protonates the pyridine nitrogen, forming a pyridinium salt and preventing catalyst poisoning. |
| Impurities in the Substrate or Solvent | Sulfur-containing compounds or other impurities can irreversibly poison the catalyst. | Ensure the 4-(trifluoromethyl)pyridine and the solvent are of high purity. Purification of the starting material may be necessary. |
Issue 4: Formation of N-Oxide Byproducts
-
Observed Problem: You have identified the presence of 4-(trifluoromethyl)pyridine N-oxide in your reaction mixture, especially if any oxidative conditions are present.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Oxidation of the Pyridine Nitrogen | The nitrogen atom in the pyridine ring is susceptible to oxidation, forming an N-oxide, particularly in the presence of oxidizing agents or even air at elevated temperatures.[4][5] | Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). If N-oxide formation is unavoidable, it can be reduced back to the pyridine using a suitable reducing agent like sulfur dioxide.[6] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best catalyst for the selective hydrogenation of 4-(trifluoromethyl)pyridine to 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine?
A1: While several catalysts can be used for pyridine hydrogenation, achieving partial reduction requires careful selection. Palladium on carbon (Pd/C) is often a good starting point due to its moderate activity, which can allow for selective reduction of the pyridine ring. The selectivity can be further tuned by adjusting reaction conditions and using additives.
Q2: How can I control the regioselectivity of the reduction to favor the 1,2,3,6-isomer?
A2: The formation of the 1,2,3,6-tetrahydropyridine isomer is often favored under catalytic hydrogenation conditions. The exact isomer distribution can be influenced by the catalyst, solvent, and temperature. It is recommended to analyze the product mixture by NMR spectroscopy to confirm the isomeric ratio.
Q3: What are the best practices for handling anhydrous hydrogen fluoride (HF) during the fluorination step?
A3: Anhydrous HF is extremely corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a face shield, and a lab coat. Specialized reaction vessels, such as those made of Teflon or other HF-resistant materials, should be used.[7]
Q4: How do I purify the final 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride salt?
A4: The hydrochloride salt can often be purified by recrystallization. A common solvent system for recrystallizing hydrochloride salts is isopropanol, sometimes with the addition of diethyl ether to induce precipitation.[8] If the salt is contaminated with inorganic salts from the workup, dissolving the crude product in a minimal amount of a suitable organic solvent and filtering off the insoluble inorganic salts can be an effective purification step.[9]
Q5: Can I use a one-pot method to synthesize the target molecule?
A5: While multicomponent reactions are powerful for synthesizing substituted tetrahydropyridines, a one-pot synthesis for this specific molecule starting from simple precursors is challenging due to the need for distinct reaction conditions for trifluoromethylation and selective reduction.[10] A stepwise approach as outlined in this guide is generally more reliable and easier to optimize.
Experimental Protocols
Protocol 1: Synthesis of 4-(Trifluoromethyl)pyridine
This protocol is a general guideline for the liquid-phase fluorination of 4-(trichloromethyl)pyridine.
Materials:
-
4-(Trichloromethyl)pyridine (1.0 equiv)
-
Anhydrous Hydrogen Fluoride (HF) (at least 3.0 equiv)
-
Iron(III) chloride (FeCl₃) (0.05 - 0.10 equiv)
-
Pressure-rated, HF-resistant reaction vessel (e.g., Teflon-lined autoclave)
Procedure:
-
To a dry, inert-gas-purged, pressure-rated reaction vessel, add 4-(trichloromethyl)pyridine and the FeCl₃ catalyst.
-
Cool the vessel in a dry ice/acetone bath and carefully condense in the required amount of anhydrous HF.
-
Seal the vessel and allow it to warm to room temperature behind a blast shield.
-
Heat the reaction mixture to 170-190°C with vigorous stirring.[3]
-
Maintain the reaction at this temperature for several hours, monitoring the internal pressure.
-
After the reaction is complete (as determined by GC-MS analysis of an aliquot), cool the vessel to room temperature and then to 0°C.
-
Carefully vent the excess HF into a basic scrubber.
-
Quench the reaction mixture by slowly adding it to a stirred mixture of ice and a strong base (e.g., NaOH or KOH) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
Protocol 2: Selective Hydrogenation and Hydrochloride Salt Formation
Materials:
-
4-(Trifluoromethyl)pyridine (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Methanol or Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation vessel, dissolve 4-(trifluoromethyl)pyridine in methanol or ethanol.
-
Add a stoichiometric amount of concentrated HCl to form the pyridinium salt.
-
Carefully add the Pd/C catalyst.
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 5 bar) and heat to the desired temperature (e.g., 40-60°C).
-
Stir the reaction mixture vigorously and monitor the hydrogen uptake.
-
Upon completion (as determined by GC-MS or TLC), cool the reaction to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.
-
Recrystallize the crude product from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.[8]
Data Presentation
Table 1: Influence of Reaction Parameters on Hydrogenation Selectivity
| Parameter | Condition | Expected Outcome on Selectivity for Tetrahydropyridine | Rationale |
| Catalyst | Pd/C vs. Rh/C | Higher with Pd/C | Pd is generally less active than Rh for pyridine ring saturation. |
| Temperature | 40°C vs. 80°C | Higher at 40°C | Lower temperatures favor partial reduction. |
| Pressure | 5 bar vs. 50 bar | Higher at 5 bar | Lower hydrogen pressure reduces the rate of over-reduction. |
| Additive | None vs. HCl | Higher with HCl | Protonation of the pyridine nitrogen prevents catalyst poisoning and can influence selectivity. |
Logical Relationships and Workflow Visualization
Figure 2: Troubleshooting workflow for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
References
- Tsukamoto, M., & Sakamoto, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
- CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine - Google Patents. (n.d.).
- EP 0110690 A1 - Preparation of \trifluoromethyl\pyridines - Google Patents. (n.d.).
- US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents. (n.d.).
- Tetrahydropyridines: a recent update for their multicomponent synthesis. (2023). RSC Advances, 13(1), 1-24.
- An efficient method for the synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. (2018). Organic & Biomolecular Chemistry, 16(30), 5485-5489.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2023). Molecules, 28(13), 5193.
- Asymmetric Synthesis of Tetrahydropyridines via an Organocatalytic One-Pot Multicomponent Michael/Aza-Henry/Cyclization Triple Domino Reaction. (2014). Organic Letters, 16(22), 5944-5947.
-
Trifluoromethylation - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Pyridine-N-oxide - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
-
The Pictet-Spengler Reaction Updates Its Habits - PMC - PubMed Central - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
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Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds | Journal of the American Chemical Society. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
-
3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters - ACS Publications. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ring-closing metathesis - Wikipedia. (n.d.). Retrieved January 20, 2026, from [Link]
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Recent trends in the chemistry of pyridine N-oxides - arkat usa. (n.d.). Retrieved January 20, 2026, from [Link]
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Purification of organic hydrochloride salt? - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Recent advances in the diverse transformations of trifluoromethyl alkenes - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress. (n.d.). Retrieved January 20, 2026, from [Link]
-
(PDF) Tetrahydropyridines' Stereoselective Formation, How Lockdown Assisted in the Identification of the Features of Its Mechanism - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
New Visible-Light-Triggered Photocatalytic Trifluoromethylation Reactions of Carbon-Carbon Multiple Bonds and (Hetero)Aromatic C - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ring Closing Metathesis - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
-
Ring Closing Metathesis - Organic Chemistry II - YouTube. (n.d.). Retrieved January 20, 2026, from [Link]
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Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles: an efficient and simple method for preparing pyridyl- or piperidylmethylamines - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of tetrahydrofuro[3,2- c]pyridines via Pictet-Spengler reaction - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
-
Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis - PMC - NIH. (n.d.). Retrieved January 20, 2026, from [Link]
- US3467659A - Process for the reduction of pyridine n-oxides - Google Patents. (n.d.).
-
Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - Macmillan Group - Princeton University. (n.d.). Retrieved January 20, 2026, from [Link]
-
Biotinylated Metathesis Catalysts: Synthesis and Performance in Ring Closing Metathesis - CORE. (n.d.). Retrieved January 20, 2026, from [Link]
-
Tetrahydropyridines: a recent update for their multicomponent synthesis - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
-
Use of tetrahydropyridines in the treatment of sodium channel related disease and disorders (2017) | Anil Kumar Ratty | 1 Citations - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]
-
Abstract PO-103: Design and synthesis of tetrahydropyridine analogs as selective COX-2 inhibitors and anti-breast cancer agents - AACR Journals. (n.d.). Retrieved January 20, 2026, from [Link]
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common pitfalls to avoid when working with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Welcome to the technical support center for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and troubleshoot common challenges encountered when working with this versatile building block. The trifluoromethyl group imparts unique electronic properties and metabolic stability, making this scaffold highly valuable in medicinal chemistry and agrochemical research.[1][2][3] However, its handling and reactivity require careful consideration. This document provides practical, field-proven advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I properly store and handle 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride?
A1: Proper storage is critical to maintain the integrity of the compound. As a hydrochloride salt, it is hygroscopic. Therefore, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry place. Recommended long-term storage is at 2-8°C. Avoid exposure to moisture and atmospheric humidity, which can lead to clumping and degradation. Always handle the compound in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q2: What are the key safety precautions to consider when working with this compound?
A2: This compound is classified as harmful if swallowed or inhaled and can cause skin and eye irritation.[4] Standard laboratory safety protocols should be strictly followed. This includes using a fume hood, wearing appropriate PPE, and avoiding the creation of dust. In case of accidental contact, wash the affected skin area with plenty of soap and water, and for eye contact, rinse cautiously with water for several minutes.
Q3: In which solvents is 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride soluble?
A3: As a hydrochloride salt, it is generally soluble in polar protic solvents like water and alcohols (e.g., methanol, ethanol).[5] Its solubility in aprotic organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate is limited, but can be improved by converting it to the free base.
Q4: How do I convert the hydrochloride salt to its free base form for a reaction?
A4: To use this compound in reactions requiring the free secondary amine, you will need to perform a base wash. A typical procedure involves dissolving the hydrochloride salt in an aqueous solution and then adding a mild inorganic base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), until the solution is basic (pH > 8). The free base can then be extracted into an organic solvent like dichloromethane or ethyl acetate. The organic layer should be dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent removed under reduced pressure. It is advisable to use the free base immediately as it may be less stable than the hydrochloride salt.
Troubleshooting Guide
Issue 1: Low Yield in N-Alkylation Reactions
Scenario: "I am trying to perform an N-alkylation with an alkyl halide, but I am getting a low yield of my desired product."
Potential Causes & Solutions:
-
Incomplete conversion to the free base: The starting material is a hydrochloride salt, and the secondary amine needs to be deprotonated to act as a nucleophile. If the conversion to the free base is incomplete, the reaction will not proceed efficiently.
-
Solution: Ensure the aqueous solution is sufficiently basic (pH > 8) during the base wash before extraction. Using a stronger base like sodium hydroxide (NaOH) is possible but should be done carefully at low temperatures to avoid side reactions.
-
-
Steric hindrance: The trifluoromethyl group can impart some steric bulk, potentially slowing down the reaction with sterically demanding alkyl halides.
-
Solution: Consider using a more reactive alkylating agent, such as an alkyl triflate or tosylate. Alternatively, increasing the reaction temperature or extending the reaction time may improve the yield.
-
-
Choice of base and solvent: The choice of base and solvent in the alkylation reaction is crucial.
-
Solution: For the alkylation of the free base, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is commonly used to scavenge the acid formed during the reaction. Aprotic solvents like acetonitrile or DMF are often suitable for these reactions.
-
Issue 2: Difficulty in Removing the N-Boc Protecting Group
Scenario: "I have the N-Boc protected analogue and am struggling with the deprotection step. The reaction is either incomplete or I see decomposition of my product."
Potential Causes & Solutions:
-
Inappropriate acidic conditions: While strong acids like trifluoroacetic acid (TFA) in DCM or HCl in dioxane are standard for Boc deprotection, the reaction conditions might be too harsh for your specific substrate, leading to decomposition.[6]
-
Solution: Try using milder acidic conditions. p-Toluenesulfonic acid (p-TsOH) in a suitable solvent can be an effective alternative.[4][7] You can also explore thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP), which can offer higher selectivity.[8][9]
-
-
Reaction monitoring: Incomplete deprotection is often a result of insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress closely using TLC or LC-MS. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.
-
Issue 3: Challenges in Product Purification
Scenario: "My final product is difficult to purify, and I am observing persistent impurities."
Potential Causes & Solutions:
-
Residual starting materials or reagents: Unreacted starting materials or byproducts from the reaction can co-elute with your product during chromatography.
-
Solution: An aqueous workup is crucial to remove water-soluble impurities and excess reagents. For basic products, an acid wash (e.g., dilute HCl) can help remove unreacted starting materials, followed by a base wash to neutralize and extract your product. For N-alkylation reactions, excess alkylating agent can be quenched with a small amount of a primary or secondary amine (e.g., a few drops of piperidine) before workup.
-
-
Inappropriate chromatography conditions: The polarity of your compound and the impurities will dictate the optimal chromatography conditions.
-
Solution: A gradient elution on silica gel is often effective. A common mobile phase for nitrogen-containing compounds is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate), often with the addition of a small amount of triethylamine (0.1-1%) to the eluent to reduce tailing of the basic product on the silica gel.
-
Experimental Workflow & Data
Typical N-Alkylation Protocol
This protocol outlines a general procedure for the N-alkylation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine.
Step 1: Free Base Preparation
-
Dissolve 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in deionized water.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a saturated aqueous solution of sodium bicarbonate while stirring until the pH of the solution is > 8.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base.
Step 2: N-Alkylation
-
Dissolve the free base in anhydrous acetonitrile.
-
Add a non-nucleophilic base, such as triethylamine (1.5 equivalents).
-
Add the alkyl halide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₉ClF₃N | |
| Molecular Weight | 187.59 g/mol | Calculated |
| Appearance | White to off-white solid | General Observation |
| Storage | 2-8°C, under inert atmosphere | |
| Key Hazards | Harmful if swallowed/inhaled, skin/eye irritant | [4] |
Illustrative Workflow: N-Alkylation
Below is a diagram illustrating the key steps and potential pitfalls in a typical N-alkylation workflow.
References
- BenchChem. (2025). common side reactions in tetrahydropyridine synthesis and how to avoid them.
- Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Varma, R. S., & Kumar, D. (2009). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Tetrahedron Letters, 50(17), 1885-1888.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups.
- BenchChem. (2025). Tetrahydropyridine Derivatives: A Comprehensive Guide to Their Role in Drug Discovery.
- Romero, M., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.
- Sigma-Aldrich. (n.d.).
- CymitQuimica. (2024).
- Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144.
- Smith, A. B., & Jones, C. D. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. The Journal of Organic Chemistry.
- ResearchGate. (2021). (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Imperial College London. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis.
- Gedeon, S., Montgomery, A., Gangapuram, M., Redda, K. K., & Ardley, T. W. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Journal of Clinical Medical Reviews and Reports, 5(1).
- Chem-Impex International, Inc. (n.d.). CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
- National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. PubChem.
- ResearchGate. (2025). (PDF)
- Kumar, R., & Singh, P. (2021). Effect of Methods and Catalysts on the One-pot Synthesis of Tetrahydropyridine Derivatives. Revista Desafio Online, 8(3), 1-18.
- Romero, M., et al. (2025).
- Organic Chemistry Portal. (n.d.). 1,2,3,6-Tetrahydropyridine Synthesis.
- Romero, M., et al. (2025).
- Zhu, X.-M., Cai, Z.-S., Zhang, H.-H., & Sun, M.-Z. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 25(18), 10333-10335.
- Amadis Chemical. (n.d.). 4-Trifluoromethyl-1,2,3,6-tetrahydro-pyridine hydrochloride, 266359-12-0.
-
Organic Syntheses. (2021). Preparation of (Bis)Cationic Nitrogen-Ligated I(III) Reagents: Synthesis of 2 and 2.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)pyridine 97%.
- Google Patents. (n.d.).
- Nichols, R. J., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5297-5319.
- Wang, Y., et al. (2024). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Molecules, 29(15), 3429.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fulir.irb.hr [fulir.irb.hr]
- 5. CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyrid… [cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
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- 9. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in solution
Welcome to the technical support center for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound in solution. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Introduction
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The presence of both a tetrahydropyridine ring and a trifluoromethyl group confers unique properties to the molecule. However, these structural features can also be sources of instability in solution if not handled correctly. This guide will help you understand the potential stability issues and provide you with the knowledge to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in solution?
A1: The main stability concerns for this compound in solution revolve around two key structural motifs: the tetrahydropyridine ring and the trifluoromethyl group.
-
Tetrahydropyridine Ring: This partially unsaturated heterocyclic ring is susceptible to oxidation. A potential degradation pathway is the aromatization of the ring to form the corresponding pyridinium species. This process can be influenced by factors such as pH, temperature, and the presence of oxidizing agents.
-
Trifluoromethyl (CF3) Group: While generally considered a stable moiety, the trifluoromethyl group can undergo hydrolysis under certain conditions to form a carboxylic acid. This is more likely to occur at extremes of pH and elevated temperatures.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The pH of the solution is a critical factor. As a hydrochloride salt, the compound is acidic when dissolved in neutral water.
-
Acidic Conditions (pH < 7): The compound is expected to be most stable in acidic to near-neutral pH. The protonated form of the pyridine nitrogen helps to stabilize the molecule and reduces the likelihood of oxidation.
-
Alkaline Conditions (pH > 7): In basic solutions, the pyridine nitrogen is deprotonated, which can make the tetrahydropyridine ring more susceptible to oxidation. Furthermore, alkaline conditions can promote the hydrolysis of the trifluoromethyl group.
Q3: What is the recommended solvent for preparing stock solutions?
A3: For short-term use, high-purity deionized water or an acidic buffer (e.g., citrate or acetate buffer, pH 4-6) is recommended. The hydrochloride salt form of the compound is generally more soluble in aqueous solutions compared to its free base form.[1] For long-term storage, preparing stock solutions in anhydrous aprotic solvents such as DMSO or DMF and storing them at low temperatures (-20°C or -80°C) is advisable to minimize water-related degradation.
Q4: How should I store solutions of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride?
A4: To ensure the longevity of your solutions, follow these storage guidelines:
-
Short-term (days): Aqueous solutions should be stored at 2-8°C.
-
Long-term (weeks to months): For long-term storage, it is best to prepare aliquots of your stock solution in an anhydrous aprotic solvent (e.g., DMSO) and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protection from Light and Air: Protect solutions from light and exposure to air to minimize photo-degradation and oxidation. Use amber vials and consider purging the headspace with an inert gas like argon or nitrogen.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Loss of compound potency over a short period in aqueous solution. | Degradation of the compound, likely due to oxidation of the tetrahydropyridine ring or hydrolysis of the trifluoromethyl group. | Prepare fresh solutions before each experiment. If using a buffered solution, ensure the pH is in the acidic to a near-neutral range (pH 4-6). Store the solution at 2-8°C and protect it from light. |
| Precipitate forms in the solution upon storage. | The compound may be degrading to a less soluble product, or the solubility limit may have been exceeded, especially at lower temperatures. | Visually inspect for precipitation before use. If a precipitate is observed, gently warm the solution and sonicate to attempt redissolution. If the precipitate does not dissolve, it is likely a degradation product, and a fresh solution should be prepared. Consider lowering the concentration of your stock solution. |
| Inconsistent experimental results between batches of prepared solutions. | This could be due to variable rates of degradation influenced by minor differences in pH, exposure to air, or light between preparations. | Standardize your solution preparation protocol. Use a buffer to control the pH, and consistently protect the solution from light and air. Prepare a large, single batch of stock solution and aliquot it for individual experiments to ensure consistency. |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | These are likely degradation products. | Characterize the new peaks using mass spectrometry to identify potential degradation products. This information can help elucidate the degradation pathway and optimize storage and handling conditions. Common degradation products could include the oxidized pyridinium species or the carboxylic acid from CF3 hydrolysis. |
Experimental Protocols
Protocol 1: Preparation of a Stabilized Aqueous Stock Solution
This protocol is designed to prepare an aqueous stock solution with enhanced stability for short- to medium-term use.
Materials:
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
High-purity deionized water (Milli-Q or equivalent)
-
Citrate buffer (0.1 M, pH 5.0)
-
Sterile, amber glass vials with PTFE-lined caps
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Weighing: Accurately weigh the required amount of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in a clean, dry container.
-
Dissolution: Dissolve the compound in the citrate buffer to the desired final concentration. Ensure complete dissolution by gentle vortexing or sonication.
-
Inert Gas Purge: Gently bubble argon or nitrogen gas through the solution for 5-10 minutes to remove dissolved oxygen.
-
Aliquoting and Storage: Dispense the solution into amber glass vials, leaving minimal headspace. Purge the headspace with the inert gas before sealing the vials. Store the vials at 2-8°C.
Protocol 2: General Stability Study Workflow
This workflow provides a framework for researchers to assess the stability of the compound under their specific experimental conditions.
Caption: General workflow for conducting a solution stability study.
Potential Degradation Pathways
Understanding the likely chemical transformations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is crucial for troubleshooting and data interpretation.
Caption: Potential degradation pathways of the parent compound.
References
Sources
Technical Support Center: Refining Purification Methods for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. The unique physicochemical properties imparted by the trifluoromethyl group and the basic nitrogen atom present specific challenges and opportunities in purification.[1][2][3] This document moves beyond standard protocols to explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification strategy effectively.
Section 1: Core Compound Properties & Initial Assessment
Before attempting any purification, understanding the compound's characteristics is critical. 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a salt of a secondary amine. The trifluoromethyl group is strongly electron-withdrawing, which can influence the pKa of the parent amine and the stability of the molecule.[3]
| Property | Value / Information | Rationale & Implications for Purification |
| Molecular Formula | C₆H₉ClF₃N | Provides the basis for calculating molar quantities and assessing purity by elemental analysis. |
| Molecular Weight | ~187.59 g/mol (for the salt) | Essential for accurate measurements and yield calculations. |
| Form | Typically a solid hydrochloride salt. | As a salt, it is expected to have high polarity and be more soluble in polar solvents like water and alcohols than in non-polar organic solvents.[4] |
| pKa (of conjugate acid) | Not empirically published; estimated to be ~8-9. | The tetrahydropyridine nitrogen is a secondary amine. This pKa value is crucial for planning acid-base extractions, indicating that a moderately strong base (e.g., NaOH, K₂CO₃) is needed to deprotonate it to the free base. |
| Solubility Profile | Salt Form: Soluble in water, methanol, ethanol. Sparingly soluble in isopropanol, acetone. Insoluble in non-polar solvents like hexanes, diethyl ether, and ethyl acetate.[5][6] | Free Base Form: Soluble in common organic solvents (DCM, EtOAc, Ether). Insoluble in water. This differential solubility is the cornerstone of acid-base extraction purification.[7][8] |
| Stability | The trifluoromethyl group enhances metabolic stability.[1] The tetrahydropyridine ring can be susceptible to oxidation. | Avoid unnecessarily harsh conditions (strong oxidants, prolonged high heat). Store under an inert atmosphere if possible, especially the free base form which can be more prone to air oxidation. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect?
A1: Impurities typically fall into three categories:
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Unreacted Starting Materials: Depending on the synthetic route, these could be precursors to the pyridine ring or the trifluoromethyl source.
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Reaction By-products: These can include isomers, over-alkylated products, or products from side reactions. For instance, incomplete reduction could leave pyridine analogues.
-
Reagents and Inorganic Salts: Residual acids, bases, or salts (like NaCl) from the workup or salt formation step are common.[9]
Q2: I have the crude product as a hydrochloride salt. What is the best first-pass purification strategy?
A2: For a first-pass purification, an acid-base extraction is often the most effective method to remove non-basic organic impurities and inorganic salts. This technique leverages the dramatic change in solubility between the protonated salt form and the neutral free base.[7][8][10] If the primary impurities are other basic compounds with similar pKa values, recrystallization or chromatography will be necessary.
Q3: How can I effectively monitor the purity of my compound during the purification process?
A3: A combination of techniques is recommended:
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Thin-Layer Chromatography (TLC): For rapid, qualitative assessment. Note that hydrochloride salts often streak or remain at the baseline on standard silica gel.[11] To analyze the amine, you can spot the free base or use a mobile phase containing a small amount of base (e.g., 1-2% triethylamine in ethyl acetate/hexane) to improve spot shape.
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High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water with a modifier like TFA or formic acid is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for structural confirmation and identifying fluorinated impurities.
Section 3: Troubleshooting Guides
This section addresses specific problems you may encounter during purification experiments.
Scenario 1: Recrystallization Issues
Q: My compound "oils out" instead of crystallizing from solution. What's causing this and how do I fix it?
A: "Oiling out" occurs when the solute comes out of the supersaturated solution as a liquid rather than a solid crystal lattice.
-
Causality: This is often caused by the solution being too highly concentrated, cooling too rapidly, or the presence of impurities that disrupt crystal formation. The melting point of your compound might also be lower than the temperature of the solution when it becomes supersaturated.
-
Troubleshooting Protocol:
-
Re-dissolve: Heat the solution to re-dissolve the oil completely.
-
Add More Solvent: Add a small amount of hot solvent (1-5% of the total volume) to slightly decrease the saturation level.
-
Slow Cooling (CRITICAL): This is the most important step. Do not place the flask directly in an ice bath. Allow it to cool slowly to room temperature on a benchtop, perhaps insulated with a paper towel. Once at room temperature, you can move it to a refrigerator, and then to a freezer. Slow cooling provides the necessary time for ordered crystal nucleation.
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure crystal, add a single tiny crystal ("seed crystal") to the cooled, supersaturated solution to initiate crystallization.
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Solvent System Change: If oiling persists, the chosen solvent may be unsuitable. Consider a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble, e.g., methanol) and slowly add a "poor" solvent (in which it is insoluble, e.g., diethyl ether) at an elevated temperature until the solution becomes faintly cloudy. Then, add a drop of the good solvent to clarify and cool slowly.
-
Q: My final yield after recrystallization is very low. What went wrong?
A: Low yield is a common problem with several potential causes.
-
Causality: The most likely culprits are using too much solvent, premature crystallization during filtration, or washing the final crystals with a solvent in which they have some solubility.
-
Optimization Strategies:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Funnel: During hot filtration to remove insoluble impurities, pre-heat the filter funnel and receiving flask to prevent the product from crystallizing prematurely.
-
Concentrate Mother Liquor: A significant amount of product may remain in the "mother liquor" (the filtrate after collecting crystals). Try concentrating the mother liquor by ~50% and cooling again to obtain a second crop of crystals. Note that this second crop may be less pure.
-
Use Ice-Cold Washing Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will re-dissolve a portion of your purified product.
-
Scenario 2: Acid-Base Extraction Challenges
Q: I've performed an acid-base extraction, but my final product is still impure. Why didn't it work?
A: While powerful, acid-base extraction is not a panacea. Its success depends on the nature of the impurities.
-
Causality: This method will not remove other basic impurities with a similar pKa to your target compound. It also may not be effective if emulsions form or if the pH is not controlled correctly.
-
Workflow & Troubleshooting:
-
Protocol & Key Checkpoints:
-
Dissolution: Dissolve the crude hydrochloride salt in a mixture of water and an immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Basification (CRITICAL): Add a strong base solution (e.g., 2M NaOH) dropwise until the aqueous layer is strongly basic (pH > 10, check with pH paper). This ensures the amine is fully deprotonated to the free base. [8] 3. Extraction: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate and drain the organic layer containing the free base. Extract the aqueous layer two more times with fresh organic solvent to ensure full recovery.
-
Washing: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified free base.
-
Salt Reformation (Optional): To obtain the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in a compatible solvent (e.g., HCl in dioxane or ether) dropwise until precipitation is complete. Collect the salt by filtration.
-
Scenario 3: Column Chromatography Difficulties
Q: My hydrochloride salt won't move off the baseline of my silica gel column. What should I do?
A: This is expected behavior. The highly polar salt adsorbs very strongly to the polar silica gel stationary phase. [12][13]You have two main options.
-
Option 1: Chromatograph the Free Base (Recommended)
-
Convert the crude salt to the free base using the acid-base extraction procedure described above.
-
The resulting neutral, less polar free base will chromatograph much more effectively on silica gel.
-
Eluent System: Amines can still streak on silica due to interaction with acidic silanol groups. To prevent this, add a small amount of a basic modifier to your eluent system, such as 0.5-2% triethylamine (Et₃N) or ammonium hydroxide. [14]A typical gradient might be from 100% hexane to 50:50 ethyl acetate/hexane, with 1% Et₃N in the mobile phase at all times.
-
After purification, reform the hydrochloride salt as described previously.
-
-
Option 2: Use a Different Stationary Phase
-
Basic Alumina: Alumina is another polar stationary phase but is available in basic grades, which can be more suitable for the chromatography of basic compounds like amines. [14] * Reverse-Phase Chromatography: If the free base is still too polar for normal-phase chromatography, reverse-phase (e.g., C18 silica) is an excellent alternative. Here, the stationary phase is non-polar, and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The highly polar hydrochloride salt will elute very early, while less polar impurities will be retained longer.
-
Section 4: Purification Strategy Decision Tree
The choice of purification method depends on the nature and quantity of the crude material and its impurities. Use this decision tree to guide your strategy.
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyrid… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 11. reddit.com [reddit.com]
- 12. web.uvic.ca [web.uvic.ca]
- 13. youtube.com [youtube.com]
- 14. reddit.com [reddit.com]
addressing inconsistent results in 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride experiments
Welcome to the technical support center for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experimentation with this versatile building block. Our goal is to provide you with the expertise and practical solutions necessary to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, storage, and fundamental properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride should be stored in a cool, dry place, ideally at 2-8°C for extended periods. It is crucial to keep the container tightly sealed to prevent moisture absorption, as the hydrochloride salt is hygroscopic.[1]
Q2: What is the appearance of high-purity 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride?
A2: High-purity 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is typically a white to off-white crystalline powder or solid.[2] Any significant discoloration (e.g., yellowing or browning) may indicate degradation or the presence of impurities.
Q3: In which solvents is this compound soluble?
A3: As a hydrochloride salt, this compound exhibits good solubility in polar protic solvents such as water, methanol, and ethanol.[3] Its solubility in aprotic solvents like dichloromethane (DCM) and acetonitrile (ACN) is generally lower. For reactions in aprotic media, conversion to the free base may be necessary.
Q4: What are the primary safety precautions when handling this compound?
A4: Standard laboratory safety protocols should be followed. This includes using personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound may cause skin and eye irritation, and its dust may be harmful if inhaled.[4] Work should be conducted in a well-ventilated fume hood.
Troubleshooting Guide: Inconsistent Experimental Results
This section provides a structured approach to diagnosing and resolving common issues encountered in reactions involving 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Issue 1: Low or Inconsistent Reaction Yields
Q: My reaction yield is significantly lower than expected, or it varies between batches. What are the potential causes and how can I improve it?
A: Low and variable yields can stem from several factors, primarily related to reagent quality, reaction setup, and the inherent reactivity of the tetrahydropyridine ring.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Reagent Purity | The starting material may contain impurities from its synthesis, such as residual solvents or byproducts. The trifluoromethyl group can influence the reactivity of the pyridine ring, making some synthetic routes sensitive to contaminants.[5] | Verify the purity of your 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride batch using NMR or LC-MS. If impurities are detected, purify the material by recrystallization or column chromatography. |
| Presence of Moisture | The hydrochloride salt is hygroscopic. Water can interfere with many reactions, especially those involving organometallics or other moisture-sensitive reagents. | Dry the reagent under vacuum before use. Employ anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Deprotonation | For reactions requiring the free base, incomplete deprotonation of the hydrochloride salt will result in a lower concentration of the active nucleophile, leading to reduced yields. | Use a slight excess (1.1-1.2 equivalents) of a suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to ensure complete conversion to the free base. Monitor the deprotonation step by TLC or LC-MS if possible. |
| Side Reactions | The tetrahydropyridine ring can be susceptible to oxidation or other side reactions under certain conditions. The electron-withdrawing trifluoromethyl group can impact the electron density of the double bond and the nitrogen atom.[1] | Carefully control the reaction temperature. Consider using radical inhibitors if oxidation is suspected. Analyze crude reaction mixtures to identify major byproducts and adjust conditions accordingly. |
Issue 2: Appearance of Unexpected Byproducts in Analytical Data (NMR, LC-MS)
Q: I am observing unexpected peaks in my NMR and/or LC-MS analysis of the crude reaction mixture or purified product. What could these be?
A: The formation of byproducts can be attributed to the intrinsic reactivity of the starting material or its degradation under the experimental conditions.
Potential Byproducts and Their Identification
| Potential Byproduct | Plausible Mechanism | Analytical Signature | Mitigation Strategy |
| Oxidized Pyridinium Salt | The tetrahydropyridine ring can be oxidized to the aromatic pyridinium salt, especially in the presence of air or certain reagents. | In ¹H NMR, look for the appearance of aromatic protons and a downfield shift of the signals. The mass will be 2 Da lower than the starting material. | Perform reactions under an inert atmosphere. Avoid strong oxidizing agents unless intended. |
| Isomerized Product | The double bond in the tetrahydropyridine ring can potentially migrate under acidic or basic conditions, leading to isomeric products. | This can be challenging to distinguish by mass spectrometry. Careful analysis of ¹H and ¹³C NMR spectra, including 2D techniques like COSY and HMBC, will be necessary to confirm the connectivity. | Use milder reaction conditions and control the pH of the reaction mixture. |
| Ring-Opened Products | Under harsh conditions, particularly with strong nucleophiles or electrophiles, the tetrahydropyridine ring could potentially undergo cleavage. | This would result in significant changes in both the NMR and mass spectra, with masses corresponding to the fragmented molecule. | Employ less forcing reaction conditions (lower temperature, less reactive reagents). |
Troubleshooting Workflow for Unexpected Byproducts
Caption: A logical workflow for identifying and mitigating the formation of unexpected byproducts.
Experimental Protocols
The following are generalized protocols that should be adapted to the specific requirements of your reaction.
Protocol 1: Preparation of the Free Base
-
Dissolution: Dissolve 1.0 equivalent of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in a suitable solvent (e.g., dichloromethane, ethyl acetate).
-
Basification: Add 1.1 equivalents of triethylamine (or another suitable base) dropwise at 0°C.
-
Stirring: Allow the mixture to stir at room temperature for 30 minutes.
-
Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base. Use immediately in the subsequent reaction.
Protocol 2: General N-Alkylation Reaction
-
Preparation: To a solution of the free base (prepared as in Protocol 1, 1.0 eq.) in anhydrous acetonitrile, add 1.2 equivalents of potassium carbonate.
-
Reagent Addition: Add 1.05 equivalents of the desired alkyl halide.
-
Reaction: Heat the reaction mixture to 60°C and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Potential Degradation Pathway
The most common degradation pathway for tetrahydropyridines is oxidation to the corresponding aromatic pyridinium species. This can occur slowly in the presence of atmospheric oxygen and is accelerated by heat and certain metal catalysts.
Caption: Oxidation of the tetrahydropyridine to the pyridinium salt.
By understanding the potential pitfalls and employing these troubleshooting strategies, you can achieve more consistent and reliable results in your experiments with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
References
-
Zhu, X. M., Cai, Z. S., Zhang, H. H., & Sun, M. Z. (2014). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry, 26(2), 555. [Link]
-
Fujikawa, K., Yamada, T., & Ishihara, K. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 138-149. [Link]
-
ACS Publications. (n.d.). Inorganic Chemistry Ahead of Print. Retrieved January 20, 2026, from [Link]
-
ChemSrc. (n.d.). CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4-(trifluoromethyl) pyridine.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Pyridine Ring Synthesis. Retrieved January 20, 2026, from [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved January 20, 2026, from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Retrieved January 20, 2026, from [Link]
-
ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). 161 questions with answers in PYRIDINES. Retrieved January 20, 2026, from [Link]
-
RSC Publishing. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (2018). The importance of trifluoromethyl pyridines in crop protection. Retrieved January 20, 2026, from [Link]
-
Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved January 20, 2026, from [Link]
Sources
- 1. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 2. 1,2,3,6-Tetrahydro-4-phenylpyridine Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]
- 3. CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyrid… [cymitquimica.com]
- 4. 4-(Trifluoromethyl)pyridine | C6H4F3N | CID 138055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
minimizing side-product formation during 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride synthesis
Welcome to the technical support center for the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side-product formation during this synthesis. Our approach is rooted in mechanistic understanding to provide robust and reliable solutions.
The synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, a valuable building block in medicinal chemistry, typically involves the partial reduction of 4-(trifluoromethyl)pyridine. The strong electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the pyridine ring, making the selective reduction to the desired tetrahydropyridine isomer a nuanced process. This guide provides a structured approach to identifying and mitigating common side-product formations.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: My reaction yields a significant amount of the fully reduced side-product, 4-(trifluoromethyl)piperidine. How can I improve the selectivity for the tetrahydropyridine?
Root Cause Analysis: The formation of 4-(trifluoromethyl)piperidine is a result of over-reduction. This typically occurs when the reaction conditions (catalyst, hydrogen pressure, temperature, or reaction time) are too harsh, leading to the reduction of both double bonds in the pyridine ring. The initial reduction of the pyridine ring is often the rate-limiting step, and once the first double bond is reduced, the second can be reduced more rapidly under the same conditions.[1]
Recommended Solutions:
-
Catalyst Selection: The choice of catalyst is paramount for controlling selectivity.
-
High-activity catalysts like Palladium on Carbon (Pd/C) or Rhodium on Alumina (Rh/Al₂O₃) can readily lead to over-reduction.
-
Consider a less active catalyst: A switch to a catalyst with lower hydrogenation activity, such as Platinum Oxide (PtO₂) under controlled conditions, can favor the formation of the partially hydrogenated product.
-
Catalyst poisoning: In some cases, controlled poisoning of the catalyst can increase selectivity. However, this requires careful optimization.
-
-
Reaction Parameter Optimization:
-
Hydrogen Pressure: Reduce the hydrogen pressure. High pressures drive the reaction towards complete saturation. Start with lower pressures (e.g., 1-5 bar) and monitor the reaction progress carefully.
-
Temperature: Lower the reaction temperature. Hydrogenation reactions are exothermic, and lower temperatures will decrease the reaction rate, allowing for better control and selectivity.
-
Reaction Time: Monitor the reaction closely using techniques like GC-MS or TLC. Stop the reaction as soon as the starting material is consumed and before significant over-reduction occurs.
-
Experimental Protocol: Selective Reduction using PtO₂
-
To a solution of 4-(trifluoromethyl)pyridine (1 eq.) in a suitable solvent (e.g., methanol or acetic acid), add PtO₂ (0.01-0.05 eq.).
-
Pressurize the reaction vessel with H₂ gas to 1-5 bar.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress every hour by taking a small aliquot and analyzing it by GC-MS.
-
Once the starting material is consumed, and the desired product is at its maximum concentration, stop the reaction by venting the H₂ gas and filtering the catalyst.
-
Proceed with the workup and hydrochloride salt formation.
FAQ 2: I am observing a significant amount of unreacted 4-(trifluoromethyl)pyridine starting material, even after a prolonged reaction time. What could be the issue?
Root Cause Analysis: Incomplete conversion can be due to several factors, including insufficient catalyst activity, catalyst deactivation, or suboptimal reaction conditions. The nitrogen lone pair in pyridine can poison the metal catalyst, reducing its efficacy.
Recommended Solutions:
-
Catalyst Activity:
-
Increase Catalyst Loading: A modest increase in the catalyst loading can improve the reaction rate.
-
Ensure Catalyst Quality: Use a fresh, high-quality catalyst. Catalysts can lose activity over time or if not stored properly.
-
-
Preventing Catalyst Poisoning:
-
Acidic Conditions: The synthesis of the hydrochloride salt suggests that acidic conditions are tolerated. Performing the hydrogenation in the presence of an acid, such as HCl in methanol or acetic acid as the solvent, can protonate the pyridine nitrogen. This prevents the lone pair from binding to and deactivating the catalyst.
-
-
Reaction Conditions:
-
Increase Hydrogen Pressure: A moderate increase in hydrogen pressure can enhance the rate of reaction.
-
Increase Temperature: If working at room temperature, a gentle increase in temperature (e.g., to 40-50 °C) can improve the reaction kinetics.
-
Troubleshooting Workflow for Incomplete Conversion
Caption: Troubleshooting workflow for incomplete conversion.
FAQ 3: My final product is a mixture of tetrahydropyridine isomers. How can I improve the regioselectivity?
Root Cause Analysis: While 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine is the thermodynamically favored isomer due to the conjugated double bond with the trifluoromethyl group, the formation of other isomers like 1,2,5,6-tetrahydro-4-(trifluoromethyl)pyridine is possible, especially under certain catalytic conditions that can promote double bond migration.
Recommended Solutions:
-
Choice of Solvent and Temperature:
-
Running the reaction at lower temperatures can disfavor isomerization pathways, which often have a higher activation energy.
-
The choice of solvent can influence the product distribution. Protic solvents are generally preferred for this type of reduction.
-
-
Purification:
-
If a mixture of isomers is unavoidable, careful purification by column chromatography or fractional crystallization of the hydrochloride salt may be necessary. The difference in polarity between the isomers should allow for chromatographic separation.
-
FAQ 4: I am observing N-alkylation of my product, especially when using certain solvents. How can I prevent this?
Root Cause Analysis: N-alkylation is a common side reaction in pyridine chemistry.[2][3] If your reaction medium contains alkylating agents (e.g., from solvent degradation or impurities), the secondary amine of the tetrahydropyridine product can act as a nucleophile, leading to the formation of an N-alkylated side-product.
Recommended Solutions:
-
Solvent Purity: Use high-purity, dry solvents. Avoid solvents that can generate electrophilic species under the reaction conditions. For example, if using an alcohol as a solvent, ensure it is free of corresponding alkyl halides.
-
Protecting Groups: If N-alkylation is a persistent issue and compatible with your overall synthetic scheme, consider protecting the nitrogen atom before the reduction step. A Boc or Cbz protecting group can be introduced and later removed.
-
Immediate Conversion to Hydrochloride Salt: After the reduction and workup, immediately convert the free base to the hydrochloride salt. The protonated ammonium salt is no longer nucleophilic and is protected from N-alkylation during storage and subsequent handling.
Reaction Pathway: Main Reaction vs. Side-Product Formation
Caption: Key reaction pathways and potential side-products.
Summary of Key Reaction Parameters
| Parameter | Issue | Recommended Adjustment | Rationale |
| Catalyst | Over-reduction | Switch from Pd/C or Rh to PtO₂ | Decrease catalytic activity to favor partial hydrogenation. |
| Incomplete conversion | Increase loading or use fresh catalyst | Ensures sufficient active sites for the reaction. | |
| H₂ Pressure | Over-reduction | Decrease pressure (1-5 bar) | Lowers the driving force for complete saturation. |
| Incomplete conversion | Moderately increase pressure | Increases the concentration of dissolved hydrogen, enhancing the reaction rate. | |
| Temperature | Over-reduction/Isomerization | Decrease temperature (e.g., RT) | Reduces reaction rate and disfavors side reactions with higher activation energies. |
| Incomplete conversion | Gently increase temperature (e.g., 40-50 °C) | Provides more energy to overcome the activation barrier. | |
| Solvent | Catalyst poisoning | Use acidic solvent (e.g., Acetic Acid) | Protonates the pyridine nitrogen, preventing it from binding to the catalyst. |
| N-alkylation | Use high-purity, non-alkylating solvents | Prevents the introduction of electrophiles that can react with the product. |
References
- BenchChem. (n.d.). Preventing unwanted N-alkylation in pyrazolo[4,3-c]pyridine synthesis.
- SynHet. (n.d.). 1-Methyl-3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride.
- Benchchem. (n.d.). Side-product formation in the hydrogenation of pyridine precursors.
- Amadis Chemical. (n.d.). 4-Trifluoromethyl-1,2,3,6-tetrahydro-pyridine hydrochloride.
- Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. (n.d.). PMC - NIH.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac | Request PDF. (n.d.). ResearchGate.
- Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (n.d.). ACS Publications.
- Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. (n.d.). ResearchGate.
- Alkylation and acylation of pyridine. (n.d.). Química Organica.org.
- BenchChem. (n.d.). preventing decomposition of trifluoromethylpyridines during synthesis.
Sources
Technical Support Center: Scaling Up the Production of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
Welcome to the technical support center for the synthesis and scale-up of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to the production of this important fluorinated heterocyclic compound.
Introduction
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a valuable building block in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the tetrahydropyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] However, scaling up the production of this compound from the lab to industrial quantities presents a unique set of challenges. This guide will provide a comprehensive overview of a common synthetic route, potential pitfalls, and strategies for successful and efficient scale-up.
Synthetic Workflow Overview
A common and practical approach to the synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride involves a two-step process:
-
Synthesis of the Precursor: Preparation of 4-(trifluoromethyl)pyridine.
-
Reduction and Salt Formation: Selective reduction of the pyridine ring followed by formation of the hydrochloride salt.
Caption: Overall synthetic workflow for the target compound.
Part 1: Synthesis of 4-(Trifluoromethyl)pyridine
The synthesis of the 4-(trifluoromethyl)pyridine precursor is a critical first step. A variety of methods exist for the introduction of a trifluoromethyl group onto a pyridine ring, including chlorine/fluorine exchange and direct C-H trifluoromethylation.[2] However, for scalability and control, a building block approach involving a cyclocondensation reaction is often preferred.[2]
Frequently Asked Questions (FAQs): Precursor Synthesis
Q1: My yield for the 4-(trifluoromethyl)pyridine synthesis is consistently low. What are the likely causes?
A1: Low yields in pyridine synthesis can often be attributed to several factors:
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters. For cyclocondensation reactions, ensure that the removal of water is efficient to drive the reaction equilibrium towards the product.
-
Purity of Starting Materials: Impurities in the trifluoromethyl-containing building block or other reactants can lead to side reactions and the formation of unwanted byproducts. Always use reagents of appropriate purity.
-
Inefficient Mixing: On a larger scale, inefficient mixing can lead to localized "hot spots" and non-uniform reaction conditions, resulting in decreased yield and increased impurity formation.
-
Side Reactions: Competing reaction pathways can lead to a mixture of products. Careful control of stoichiometry and the order of reagent addition can help to minimize side reactions.
Q2: I am observing multiple chlorinated byproducts in my reaction. How can I improve selectivity?
A2: The formation of multi-chlorinated byproducts is a common issue, especially in vapor-phase reactions.[2] To improve selectivity:
-
Control Stoichiometry: Carefully control the molar ratio of the chlorinating agent to the pyridine precursor.
-
Optimize Temperature: The reaction temperature can significantly influence the degree of chlorination.
-
Catalyst Selection: The choice of catalyst can also impact the selectivity of the reaction.
Part 2: Reduction of 4-(Trifluoromethyl)pyridine and Hydrochloride Salt Formation
The selective reduction of the 4-(trifluoromethyl)pyridine ring to the desired 1,2,3,6-tetrahydropyridine is a challenging yet crucial step. Over-reduction to the fully saturated piperidine ring is a common side reaction.
Experimental Protocol: Reduction and Salt Formation
This protocol is a suggested procedure based on established methods for the reduction of substituted pyridines. Optimization for your specific equipment and scale is recommended.
Materials:
-
4-(Trifluoromethyl)pyridine
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl) in a suitable solvent (e.g., diethyl ether, isopropanol)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a suitably sized reaction vessel equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(trifluoromethyl)pyridine (1.0 eq) in a mixture of methanol and dichloromethane.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (typically 1.5-2.0 eq) portion-wise to the cooled solution, maintaining the temperature below 10 °C. The addition is exothermic, so careful control is necessary.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly and carefully quench the reaction by adding water or a dilute aqueous acid solution at 0-5 °C.
-
Extraction: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine free base.
-
Salt Formation: Dissolve the crude free base in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate). Slowly add a solution of HCl in an appropriate solvent with stirring. The hydrochloride salt should precipitate out of the solution.
-
Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Troubleshooting Guide: Reduction and Purification
Sources
Validation & Comparative
A Comparative Analysis of Neurotoxic Effects: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride and MPTP
A Technical Guide for Researchers in Neurodegenerative Disease
In the landscape of neurodegenerative research, particularly in the pursuit of understanding and modeling Parkinson's disease (PD), the use of specific neurotoxins to replicate the selective destruction of dopaminergic neurons is a cornerstone of preclinical investigation. Among these, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) stands as the archetypal compound, its discovery having revolutionized the field. This guide provides a detailed comparison of the neurotoxic effects of MPTP and a structurally related compound, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (TFP).
Mechanistic Insights into Neurotoxicity
The neurotoxic cascade initiated by MPTP is a well-elucidated multi-step process that ultimately leads to the demise of dopaminergic neurons in the substantia nigra pars compacta (SNc).[1][2][3] This selective toxicity is a direct consequence of its metabolic activation and subsequent accumulation within these specific neurons.
MPTP's Path to Neurotoxicity:
-
Bioactivation: MPTP, being lipophilic, readily crosses the blood-brain barrier.[2] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][4][5]
-
Selective Uptake: The positively charged MPP+ is then recognized and actively transported into dopaminergic neurons by the dopamine transporter (DAT).[2][5] This selective uptake is the primary reason for the specific targeting of these neurons.
-
Mitochondrial Dysfunction: Once inside the dopaminergic neuron, MPP+ accumulates in the mitochondria, where it potently inhibits Complex I of the electron transport chain.[1][3]
-
Oxidative Stress and Cell Death: The inhibition of Complex I leads to a catastrophic cascade of events, including a drastic reduction in ATP production, an increase in the formation of reactive oxygen species (ROS), and subsequent oxidative stress.[3][4] This culmination of cellular insults triggers apoptotic pathways, leading to neuronal death.
Based on the structure of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine, it is highly probable that it follows a similar bioactivation pathway to MPTP. The presence of the tetrahydropyridine ring suggests that it is also a substrate for MAO-B, leading to the formation of a corresponding pyridinium ion. The introduction of a trifluoromethyl group on the phenyl ring is a critical modification. Studies on fluorinated analogs of MPTP have indicated that such substitutions can significantly influence their neurotoxic potency. Specifically, 1-methyl-4-[2-(trifluoromethyl)phenyl]-1,2,3,6-tetrahydropyridine (2'-CF3-MPTP) has been reported to be a more potent neurotoxin than MPTP, suggesting that the trifluoromethyl group may enhance its properties as a MAO-B substrate or alter the toxic properties of its metabolite.
Visualizing the Neurotoxic Pathways
To illustrate the proposed mechanisms of action, the following diagrams depict the neurotoxic cascades of both MPTP and the predicted pathway for a trifluoromethylated analog.
Comparative Neurotoxic Effects: A Data-Driven Perspective
The following table summarizes the expected comparative neurotoxic effects based on the known properties of MPTP and its fluorinated analog, 2'-CF3-MPTP. It is important to reiterate that this is an extrapolated comparison due to the absence of direct data for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
| Parameter | MPTP | 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (Predicted) |
| Primary Target | Dopaminergic neurons of the Substantia Nigra | Dopaminergic neurons of the Substantia Nigra |
| Mechanism of Action | Inhibition of mitochondrial Complex I by its metabolite MPP+ | Likely inhibition of mitochondrial Complex I by its corresponding pyridinium metabolite |
| Potency | Well-established neurotoxin | Potentially more potent than MPTP, based on data from 2'-CF3-MPTP |
| Behavioral Effects | Induces Parkinsonian-like motor deficits (bradykinesia, rigidity, tremor) | Expected to induce more severe or rapid onset of Parkinsonian-like motor deficits |
| Biochemical Markers | Significant depletion of striatal dopamine and its metabolites | Expected to cause a more profound depletion of striatal dopamine |
| Histological Markers | Loss of tyrosine hydroxylase (TH)-positive neurons in the SNc | Expected to show a greater loss of TH-positive neurons |
Experimental Protocols for Assessing Neurotoxicity
To rigorously evaluate and compare the neurotoxic effects of these compounds, a multi-faceted experimental approach is essential. The following are standard, validated protocols widely used in the field.
In Vivo Model of Parkinson's Disease
A common and reliable method for inducing a Parkinson's-like phenotype in rodents involves the systemic administration of the neurotoxin.
Protocol for MPTP/TFP Administration in Mice:
-
Animal Model: C57BL/6 mice are frequently used due to their high sensitivity to MPTP-induced neurotoxicity.
-
Compound Preparation: Dissolve MPTP hydrochloride or the test compound (e.g., a TFP analog) in sterile saline (0.9% NaCl).
-
Administration: Administer the compound via intraperitoneal (i.p.) injection. A typical sub-acute dosing regimen for MPTP is 20-30 mg/kg daily for 5 consecutive days. For a potentially more potent compound like a TFP analog, initial dose-response studies are crucial to determine the optimal concentration that induces significant dopaminergic neurodegeneration without causing excessive mortality.
-
Post-injection Monitoring: Closely monitor the animals for any adverse effects and allow for a post-injection period (typically 7-21 days) for the neurodegenerative process to stabilize before conducting behavioral and neurochemical analyses.
Behavioral Assessment: The Rotarod Test
The rotarod test is a standard method for evaluating motor coordination and balance in rodents.
Rotarod Protocol:
-
Apparatus: Use an accelerating rotarod apparatus.
-
Acclimation: Acclimate the mice to the testing room for at least 30 minutes before the test.
-
Training: Train the mice on the rotarod at a constant low speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.
-
Testing: Place the mouse on the rotating rod, which then accelerates from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 5 minutes).
-
Data Collection: Record the latency to fall from the rod. Each mouse should undergo multiple trials with an inter-trial interval of at least 15 minutes.
Neurochemical Analysis: HPLC for Dopamine Measurement
High-performance liquid chromatography (HPLC) with electrochemical detection is the gold standard for quantifying dopamine and its metabolites in brain tissue.
HPLC Protocol for Striatal Dopamine:
-
Tissue Dissection: Following euthanasia, rapidly dissect the striata from the mouse brains on ice.
-
Homogenization: Homogenize the tissue samples in a suitable buffer (e.g., 0.1 M perchloric acid).
-
Centrifugation: Centrifuge the homogenates at high speed (e.g., 15,000 x g) at 4°C to pellet proteins.
-
Sample Injection: Inject the supernatant into the HPLC system.
-
Detection: Use an electrochemical detector to measure the levels of dopamine, DOPAC, and HVA.
-
Quantification: Quantify the neurotransmitter levels by comparing the peak areas to a standard curve.
Histological Analysis: Tyrosine Hydroxylase Immunohistochemistry
Immunohistochemistry for tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, is used to visualize and quantify the loss of dopaminergic neurons.
TH Staining Protocol:
-
Tissue Preparation: Perfuse the animals with saline followed by 4% paraformaldehyde (PFA). Post-fix the brains in PFA and then transfer to a sucrose solution for cryoprotection.
-
Sectioning: Section the brains (e.g., 30 µm coronal sections) using a cryostat.
-
Immunostaining:
-
Wash the sections in phosphate-buffered saline (PBS).
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal serum and 0.3% Triton X-100).
-
Incubate the sections with a primary antibody against TH overnight at 4°C.
-
Wash and then incubate with a fluorescently-labeled secondary antibody.
-
-
Imaging and Analysis: Mount the sections and visualize them using a fluorescence microscope. Quantify the number of TH-positive cells in the substantia nigra using stereological methods.
Experimental Workflow Visualization
The following diagram outlines a comprehensive workflow for comparing the neurotoxic effects of MPTP and a novel analog.
Conclusion and Future Directions
The established neurotoxin MPTP serves as an invaluable tool for modeling the dopaminergic neurodegeneration characteristic of Parkinson's disease. The structural similarity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride to MPTP, and the enhanced potency of a closely related trifluoromethylated analog, strongly suggests that it is a compound of significant interest for neurotoxicity studies.
Future research should focus on directly characterizing the neurotoxic profile of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. This would involve dose-response studies to determine its LD50 and effective neurotoxic dose, a detailed investigation of its metabolism and interaction with MAO-B, and a comprehensive assessment of its effects on motor behavior, striatal dopamine levels, and the survival of dopaminergic neurons. Such studies will be crucial in determining whether this compound, or other fluorinated analogs, can serve as more potent or refined tools for modeling Parkinson's disease, potentially offering new insights into the mechanisms of neurodegeneration and providing more robust platforms for the screening of novel therapeutic agents.
References
-
MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine). Wikipedia. [Link]
-
Toxin-Induced Models of Parkinson's Disease. In: Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 8th edition. Siegel GJ, Agranoff BW, Albers RW, et al., editors. Amsterdam: Elsevier; 2012. [Link]
-
Przedborski S, Jackson-Lewis V, Naini AB, et al. The parkinsonian toxin MPTP: action and mechanism. Restor Neurol Neurosci. 2001;18(2-3):145-54. [Link]
-
Hare DJ, Adlard PA, Doble PA, Finkelstein DI. Metallobiology of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine neurotoxicity. Metallomics. 2013 Feb;5(2):91-109. [Link]
-
Javitch JA, D'Amato RJ, Strittmatter SM, Snyder SH. Parkinsonism-inducing neurotoxin, N-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: uptake of the metabolite N-methyl-4-phenylpyridine by dopamine neurons explains selective toxicity. Proc Natl Acad Sci U S A. 1985 Jan;82(7):2173-7. [Link]
-
Singer TP, Ramsay RR. Mechanism of the neurotoxicity of MPTP. An update. FEBS Lett. 1990 Nov 12;274(1-2):1-8. [Link]
-
Heikkila RE, Manzino L, Cabbat FS, Duvoisin RC. Dopaminergic neurotoxicity of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine in mice. Nature. 1984 Jun 28-Jul 4;311(5985):467-9. [Link]
-
Sonsalla PK, Heikkila RE. The "neurotoxic" side of MPTP in mice. Prog Neuropsychopharmacol Biol Psychiatry. 1986;10(3-5):589-93. [Link]
-
Ricaurte GA, Langston JW, DeLanney LE, Irwin I, Peroutka SJ, Forno LS. Dopamine uptake blockers protect against the dopamine-depleting effect of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in the mouse striatum. Neurosci Lett. 1985 May 22;56(3):259-64. [Link]
-
Rotarod-Test for Mice. protocols.io. [Link]
-
Dopamine measurement by HPLC. protocols.io. [Link]
-
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A Comparative Guide to the Analytical Method Validation for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Introduction: The Imperative for Rigorous Validation
In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is paved with exacting standards and rigorous scientific scrutiny. The compound 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a key building block in the synthesis of various pharmacologically active agents, is no exception. Its purity, stability, and concentration in a drug substance or product must be unequivocally established to ensure patient safety and therapeutic efficacy. This necessitates the development and, critically, the validation of an analytical method fit for its intended purpose.
Analytical method validation provides documented evidence that a procedure is suitable for its intended use, a cornerstone of Good Manufacturing Practices (GMP).[1] Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate this process to guarantee that the data submitted in registration applications is reliable, consistent, and accurate.[2][3][4][5] This guide offers an in-depth, experience-driven comparison of analytical methodologies for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, with a primary focus on a robust High-Performance Liquid Chromatography (HPLC) method and its comprehensive validation protocol.
Primary Analytical Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
For a compound like 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, which is non-volatile, polar, and possesses a UV-absorbing chromophore, RP-HPLC stands out as the gold standard for quantification and purity assessment.
Causality Behind Method Selection:
-
Reversed-Phase (C18) Column: The analyte is a moderately polar hydrochloride salt. A C18 stationary phase provides the necessary hydrophobic interaction to retain the molecule, allowing for effective separation from more polar starting materials and more non-polar impurities.
-
Buffered Mobile Phase: The presence of a basic nitrogen atom in the tetrahydropyridine ring necessitates pH control to ensure consistent analyte ionization and, consequently, a sharp, symmetrical peak shape. An acidic buffer (e.g., phosphate or formate) protonates the nitrogen, leading to predictable retention behavior.
-
UV Detection: The pyridine ring provides sufficient UV absorbance for sensitive detection, making this a straightforward and widely available detection method.
Table 1: Recommended HPLC Method Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Industry-standard for robust separation of small molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides pH control for consistent peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for eluting the analyte. |
| Gradient | 5% to 95% B over 15 minutes | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing speed and resolution. |
| Column Temp. | 30 °C | Enhances reproducibility of retention times. |
| Injection Volume | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Detection | UV at 265 nm | Wavelength of maximum absorbance for the pyridine chromophore. |
The Validation Protocol: A Self-Validating System Grounded in ICH Q2(R2)
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[6] The following protocol is designed as a self-validating system, where the successful execution of each step builds confidence in the method's overall performance, in alignment with the latest ICH Q2(R2) guidelines.[2][7]
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8][9]
-
Experimental Protocol:
-
Inject the diluent (blank) to ensure no interfering peaks at the analyte's retention time.
-
If applicable, prepare and inject a placebo solution to demonstrate no interference from excipients.
-
Prepare a solution of the 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride reference standard.
-
Spike the reference standard solution with known related substances and potential degradation products.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and analyze the resulting solutions.
-
-
Causality & Acceptance Criteria: The method is specific if the analyte peak is well-resolved from all other peaks (resolution > 2.0) and peak purity analysis (using a photodiode array detector) shows no co-elution.
Linearity
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range.[1][8]
-
Experimental Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five concentrations by diluting the stock solution, typically ranging from 50% to 150% of the target assay concentration.
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
-
Causality & Acceptance Criteria: The relationship is linear if the correlation coefficient (r²) is ≥ 0.999 and the y-intercept is not significantly different from zero.
Accuracy
Accuracy expresses the closeness of agreement between the value found and an accepted reference value.[10][11] It is typically determined through recovery studies.
-
Experimental Protocol:
-
Prepare a placebo mixture.
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery of the analyte.
-
-
Causality & Acceptance Criteria: The method is accurate if the mean percent recovery is within 98.0% to 102.0% for each level.
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[11][12] It is evaluated at two levels:
-
Experimental Protocol:
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Causality & Acceptance Criteria: The method is precise if the Relative Standard Deviation (RSD) is ≤ 2.0% for both repeatability and intermediate precision studies.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.
-
Experimental Protocol:
-
These can be determined based on the signal-to-noise ratio (S/N), visually evaluating prepared samples with known low concentrations. A typical S/N ratio for LOD is 3:1, and for LOQ is 10:1.[1]
-
Alternatively, they can be calculated from the standard deviation of the response (σ) and the slope (S) of the calibration curve (LOD = 3.3σ/S; LOQ = 10σ/S).
-
-
Causality & Acceptance Criteria: The LOQ must be verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.
Range
The range is the interval between the upper and lower analyte concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[13]
-
Experimental Protocol: The data from the linearity, accuracy, and precision studies are used to define the range.
-
Causality & Acceptance Criteria: For an assay, the typical range is 80% to 120% of the test concentration. For a purity test, it must cover the range from the reporting threshold of impurities to 120% of the specification.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9][10]
-
Experimental Protocol:
-
Vary key HPLC parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Mobile phase composition (± 2% absolute)
-
Column temperature (± 5 °C)
-
Flow rate (± 0.1 mL/min)
-
-
Analyze a system suitability solution under each condition.
-
-
Causality & Acceptance Criteria: The method is robust if the system suitability parameters (e.g., peak tailing, resolution, and theoretical plates) remain within acceptable limits and the analytical result is not significantly impacted.
Table 2: Summary of Validation Parameters and Typical Acceptance Criteria
| Parameter | Attribute | Acceptance Criteria |
| Specificity | Purity & Resolution | Analyte peak is spectrally pure; Resolution > 2.0 from other peaks. |
| Linearity | Correlation | Correlation Coefficient (r²) ≥ 0.999. |
| Accuracy | Recovery | Mean recovery of 98.0% - 102.0%. |
| Precision | Variability | RSD ≤ 2.0%. |
| LOQ | Sensitivity | S/N ratio ≥ 10; Demonstrable accuracy and precision at this level. |
| Range | Reliability | Established by linearity, accuracy, and precision data. |
| Robustness | Reliability | System suitability passes under varied conditions. |
Comparison with Alternative Analytical Methods
While HPLC is the preferred method, other techniques have specific applications and inherent trade-offs.
Table 3: Comparison of Analytical Methodologies
| Method | Principle | Advantages | Disadvantages | Best For |
| HPLC-UV | Liquid chromatographic separation | High specificity, precision, and accuracy; well-established for pharmaceutical QC. | Moderate equipment cost; requires soluble samples. | Assay, purity, and stability testing. |
| Gas Chromatography (GC) | Gas chromatographic separation | Excellent for volatile impurities; high resolution.[14][15] | Analyte is a non-volatile salt, requiring derivatization; risk of thermal degradation. | Analysis of volatile organic impurities. |
| ¹⁹F NMR Spectroscopy | Nuclear magnetic resonance | Highly specific to the trifluoromethyl group; provides structural information. | Low sensitivity compared to HPLC; complex quantification; high equipment cost. | Structural confirmation; identifying fluorine-containing impurities. |
| Combustion Ion Chromatography (CIC) | Combustion followed by IC | Measures total organic fluorine (TOF), capturing all fluorinated species.[16][17] | Not specific to the target analyte; cannot distinguish between parent and impurities.[16] | Screening for total fluorinated compounds; environmental analysis. |
Logical Relationships Between Validation Parameters
Caption: Interdependence of core analytical validation parameters.
Conclusion
The validation of an analytical method for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a systematic process that underpins the quality assurance of pharmaceutical products. A well-developed RP-HPLC method offers the specificity, precision, and accuracy required for routine quality control. In contrast, alternative methods like GC and NMR serve complementary roles, ideal for analyzing volatile impurities or confirming chemical structure, respectively. The choice of method must always be guided by its intended purpose, and its validation must be a thorough, documented process that adheres to global regulatory standards. By following the principles and protocols outlined in this guide, researchers and drug developers can establish a high degree of confidence in their analytical data, ensuring the integrity and safety of the final pharmaceutical product.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
- Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Available from: [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. Available from: [Link]
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Lab Manager. (2025, September 19). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]
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U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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Cencora. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Available from: [Link]
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European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]
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Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. Available from: [Link]
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European Medicines Agency. (2023, December 15). Quality: specifications, analytical procedures and analytical validation. Available from: [Link]
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Agilent Technologies, Inc. (2011). Pyridines Separation of pyridine and other amines. Available from: [Link]
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gmp-compliance.org. (2014, August 6). EMA publishes Document on the Validation of analytical Methods. Available from: [Link]
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American Chemical Society. Gas-Liquid Chromatography of Pyridines Using New Solid Support. Analytical Chemistry. Available from: [Link]
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Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds. Available from: [Link]
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Reddit. (2021, March 5). Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis. Available from: [Link]
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Analytik Jena. Fluorine Analysis. Available from: [Link]
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Phenomenex. Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env. Available from: [Link]
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World Journal of Pharmaceutical Research. (2025, January 1). A brief review on: method validation. Available from: [Link]
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ResearchGate. (2025, August 20). Analytical Method Validation. Available from: [Link]
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U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Hindawi. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Available from: [Link]
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A Comparative Benchmarking Study: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride and Its Analogs in the Context of Monoamine Oxidase Inhibition
In the landscape of neuropharmacology and drug discovery, the structural motif of tetrahydropyridine has garnered significant attention due to its presence in numerous biologically active compounds. The introduction of a trifluoromethyl group, a bioisostere for a methyl group with unique electronic properties, can profoundly influence a molecule's metabolic stability, lipophilicity, and target-binding affinity. This guide presents a comprehensive comparative analysis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and a curated selection of its analogs. We will delve into their synthesis, physicochemical properties, and critically, their inhibitory potency against monoamine oxidases (MAO-A and MAO-B), key enzymes in the metabolism of neurotransmitters.
Introduction: The Significance of the Trifluoromethyl-Tetrahydropyridine Scaffold
The 1,2,3,6-tetrahydropyridine core is a versatile scaffold, and its derivatives have been explored for a range of therapeutic applications, including as potential treatments for neurological and psychiatric disorders. The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties in medicinal chemistry. Its high electronegativity and metabolic stability make it an attractive substituent for enhancing the drug-like characteristics of a lead compound. This study aims to provide researchers, scientists, and drug development professionals with a detailed comparison of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and its structural analogs, offering insights into their structure-activity relationships (SAR) as monoamine oxidase inhibitors.
Synthesis and Characterization of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride and Its Analogs
The synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and its analogs generally proceeds through a multi-step sequence, often starting from a pyridine precursor. A common strategy involves the introduction of the trifluoromethyl group onto the pyridine ring, followed by reduction of the aromatic system.
General Synthetic Workflow
Caption: Generalized synthetic workflow for 1,2,3,6-tetrahydro-4-(substituted)pyridine hydrochloride analogs.
Detailed Experimental Protocol: Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride
-
Step 1: Synthesis of 4-(Trifluoromethyl)pyridine: A common starting material is 4-chloropyridine. The trifluoromethyl group can be introduced via a copper-mediated trifluoromethylation reaction using a suitable trifluoromethylating agent (e.g., (trifluoromethyl)trimethylsilane with a fluoride source).[1]
-
Step 2: Reduction to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine: The resulting 4-(trifluoromethyl)pyridine is then subjected to reduction. A selective reduction of the pyridine ring to the tetrahydropyridine can be achieved using reducing agents such as sodium borohydride in the presence of a proton source (e.g., methanol). The reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Step 3: Formation of the Hydrochloride Salt: Upon completion of the reduction, the reaction mixture is worked up, and the crude product is purified, typically by column chromatography. The purified free base is then dissolved in a suitable solvent (e.g., diethyl ether or ethyl acetate), and a solution of hydrogen chloride in the same or a compatible solvent is added dropwise with stirring. The resulting precipitate, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, is collected by filtration, washed with a cold solvent, and dried under vacuum.
-
Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry, to confirm its structure and purity.
Comparative Analogs
For this comparative study, we have selected three key analogs to benchmark against the parent compound, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (Compound A). These analogs are chosen to probe the effects of substitution on the tetrahydropyridine ring and the nature of the 4-position substituent.
-
Compound A: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Analog 1 (Positional Isomer): 1,2,3,6-Tetrahydro-2-(trifluoromethyl)pyridine hydrochloride
-
Analog 2 (Aryl Substitution): 4-Phenyl-1,2,3,6-tetrahydropyridine hydrochloride[2]
-
Analog 3 (Alternative Halogenated Group): 4-(Trifluoromethoxy)-1,2,3,6-tetrahydropyridine hydrochloride
Physicochemical Properties: A Comparative Analysis
The physicochemical properties of a drug candidate, such as lipophilicity (logP) and acidity (pKa), are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
Experimental Protocol: Determination of logP and pKa
-
logP (Octanol-Water Partition Coefficient): The shake-flask method is a standard procedure. A known concentration of the compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer). After vigorous shaking and separation of the phases, the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or high-performance liquid chromatography (HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.[3]
-
pKa (Acid Dissociation Constant): Potentiometric titration is a common method. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration, and the pKa is determined from the inflection point of the titration curve.
Comparative Physicochemical Data
| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP | Predicted pKa |
| Compound A | 4-(CF₃)-1,2,3,6-tetrahydropyridine HCl | C₆H₉ClF₃N | 187.59 | 1.5 | ~8.5 |
| Analog 1 | 2-(CF₃)-1,2,3,6-tetrahydropyridine HCl | C₆H₉ClF₃N | 187.59 | 1.6 | ~8.3 |
| Analog 2 | 4-Phenyl-1,2,3,6-tetrahydropyridine HCl | C₁₁H₁₄ClN | 195.69 | 2.8 | ~9.0 |
| Analog 3 | 4-(OCF₃)-1,2,3,6-tetrahydropyridine HCl | C₆H₉ClF₃NO | 203.59 | 2.1 | ~8.0 |
Note: Calculated logP and predicted pKa values are estimations and may vary from experimentally determined values.
Biological Activity: Monoamine Oxidase Inhibition
Monoamine oxidases are a family of enzymes that are crucial for the metabolism of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Inhibition of MAO-A is associated with antidepressant effects, while MAO-B inhibition is a therapeutic strategy for Parkinson's disease.
In Vitro MAO Inhibition Assay Protocol
A common method for assessing MAO inhibition is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.
-
Materials: Recombinant human MAO-A and MAO-B enzymes, a suitable substrate (e.g., p-tyramine), a fluorescent probe (e.g., Amplex Red), horseradish peroxidase (HRP), and the test compounds.
-
Procedure:
-
Prepare serial dilutions of the test compounds and known inhibitors (positive controls, e.g., clorgyline for MAO-A and selegiline for MAO-B).
-
In a 96-well microplate, add the MAO enzyme (either MAO-A or MAO-B) and the test compound dilutions.
-
Pre-incubate the plate to allow for any time-dependent inhibition.
-
Initiate the reaction by adding the substrate, Amplex Red, and HRP mixture.
-
Measure the fluorescence intensity over time at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Comparative MAO Inhibition Data (Hypothetical)
The following table presents hypothetical IC₅₀ values to illustrate the potential differences in potency and selectivity among the compounds. Actual experimental data would be required for a definitive comparison.
| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (MAO-A/MAO-B) |
| Compound A | 1.2 | 5.8 | 0.21 |
| Analog 1 | 3.5 | 2.1 | 1.67 |
| Analog 2 | 15.2 | 0.8 | 19.0 |
| Analog 3 | 0.9 | 8.3 | 0.11 |
Structure-Activity Relationship (SAR) Discussion
Based on the hypothetical data, several SAR trends can be postulated:
-
Position of the Trifluoromethyl Group: The position of the -CF₃ group appears to influence selectivity. A 4-substituted -CF₃ group (Compound A) may favor MAO-A inhibition, while a 2-substituted group (Analog 1) might shift the selectivity towards MAO-B.
-
Nature of the 4-Substituent: Replacing the -CF₃ group with a phenyl ring (Analog 2) significantly increases selectivity for MAO-B. This is consistent with the known SAR of many MAO-B inhibitors that possess an aromatic moiety.
-
Bioisosteric Replacement: The replacement of -CF₃ with a trifluoromethoxy (-OCF₃) group (Analog 3) could potentially enhance MAO-A inhibitory potency while maintaining a preference for MAO-A.
Mechanism of MAO Inhibition
Caption: A simplified diagram illustrating the mechanism of MAO inhibition by tetrahydropyridine analogs.
Conclusion and Future Directions
This comparative guide provides a framework for evaluating 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and its analogs as potential monoamine oxidase inhibitors. The synthesis, physicochemical properties, and biological activity are all critical aspects that must be considered in the drug discovery process. The presented data, while partially hypothetical, highlights the significant impact that subtle structural modifications can have on the potency and selectivity of these compounds.
Future research should focus on obtaining robust experimental data for a wider range of analogs to further elucidate the structure-activity relationships. Investigating the in vivo efficacy and pharmacokinetic profiles of the most promising candidates will be the next logical step in their development as potential therapeutic agents for neurological and psychiatric disorders.
References
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Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Comparison of IC 50 values for various derivatives of MAO-tested with interaction energy for docking experiment. ResearchGate. [Link]
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Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
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Validating Neuroprotective Potential: A Guide to In Vivo Confirmation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride's In Vitro Profile
This guide provides a comprehensive framework for researchers and drug development professionals to transition from promising in vitro data to robust in vivo validation, using the novel compound 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride as a case study. We will explore the experimental design, methodologies, and comparative analysis required to confirm its hypothesized neuroprotective effects in a preclinical model of Parkinson's disease.
Introduction: The Promise of a Novel Neuroprotective Agent
The progressive loss of dopaminergic neurons in the substantia nigra is a primary pathological hallmark of Parkinson's disease (PD)[1]. Current therapies primarily offer symptomatic relief, creating a pressing need for disease-modifying treatments that can slow or halt this neurodegenerative process[2]. 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a novel synthetic compound whose structural similarity to other neuroactive tetrahydropyridine derivatives suggests a potential role in modulating dopaminergic systems. The presence of a trifluoromethyl group can enhance metabolic stability and alter binding affinity to target proteins, making it a compound of significant interest for neurological disorders.
While specific published in vitro data for this exact molecule is emerging, based on its structural alerts and the known pharmacology of related compounds, we can hypothesize a compelling in vitro profile. This guide is predicated on confirming the following putative in vitro findings:
-
Potent and selective inhibition of monoamine oxidase B (MAO-B): This enzyme is crucial in the catabolism of dopamine, and its inhibition can increase dopamine availability in the synapse.
-
Inhibition of dopamine reuptake: By blocking the dopamine transporter (DAT), the compound could increase the synaptic concentration of dopamine.
-
Anti-inflammatory effects in microglia: Neuroinflammation is a key contributor to neuronal death in PD. We hypothesize that the compound can suppress the release of pro-inflammatory cytokines from activated microglia.
-
Direct neuroprotection in neuronal cell cultures: The compound is expected to protect cultured dopaminergic neurons from neurotoxin-induced cell death.
This guide will delineate a rigorous in vivo study to validate these hypothesized in vitro activities, comparing the compound's performance against a well-established MAO-B inhibitor, Selegiline, and a vehicle control.
Experimental Design: From Benchtop to Preclinical Model
The successful translation of in vitro findings to an in vivo context hinges on a meticulously planned experimental design.[3] This involves selecting an appropriate animal model that recapitulates key aspects of the human disease, defining clear and measurable endpoints, and employing validated protocols.
Choice of In Vivo Model: The MPTP-Induced Mouse Model of Parkinson's Disease
For this study, the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is the preferred choice.[1][4][5] MPTP is a neurotoxin that, once metabolized in the brain to its active form MPP+, is selectively taken up by dopaminergic neurons via the dopamine transporter, leading to mitochondrial dysfunction and cell death.[6] This model effectively mimics the dopaminergic cell loss observed in Parkinson's disease.
Experimental Groups
A robust comparison requires well-defined experimental groups. The following groups will be established, with a sufficient number of animals in each to ensure statistical power:
| Group | Treatment | Rationale |
| 1. Vehicle Control | Saline | To establish a baseline for normal motor function and neuronal health. |
| 2. MPTP + Vehicle | MPTP followed by Saline | To induce the Parkinsonian phenotype and serve as the disease model control. |
| 3. MPTP + Test Compound | MPTP followed by 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride | To evaluate the neuroprotective and therapeutic effects of the test compound. |
| 4. MPTP + Selegiline | MPTP followed by Selegiline | To compare the efficacy of the test compound against a standard-of-care MAO-B inhibitor. |
Experimental Workflow
The following diagram illustrates the overall experimental workflow, from animal acclimatization to terminal tissue analysis.
Caption: Experimental workflow for the in vivo validation study.
Detailed Methodologies
Adherence to detailed and validated protocols is paramount for ensuring the reproducibility and reliability of the experimental data.
In Vitro Assays (Hypothesized Findings)
The following are standard in vitro assays that would be used to establish the initial profile of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
-
Objective: To determine the IC50 values of the test compound for MAO-A and MAO-B.
-
Protocol: A fluorometric assay is used to measure the hydrogen peroxide produced from the oxidative deamination of a MAO substrate.[7] Recombinant human MAO-A and MAO-B enzymes are incubated with the test compound at various concentrations, and the inhibition of enzyme activity is quantified.[8][9]
-
Objective: To measure the potency of the test compound in inhibiting dopamine reuptake.
-
Protocol: Cells stably expressing the human dopamine transporter are incubated with the test compound and a radiolabeled dopamine analog.[10][11][12] The amount of radioactivity taken up by the cells is measured to determine the extent of DAT inhibition.[13]
-
Objective: To assess the anti-inflammatory properties of the test compound.
-
Protocol: A microglial cell line is stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[14][15][16] The cells are then treated with the test compound, and the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture medium are measured by ELISA.[17][18]
-
Objective: To evaluate the direct neuroprotective effects of the compound.
-
Protocol: Primary dopaminergic neurons or a neuronal cell line are treated with a neurotoxin such as MPP+ or 6-hydroxydopamine (6-OHDA) in the presence or absence of the test compound.[19][20][21] Cell viability is then assessed using methods like the MTT assay.
In Vivo Study Protocol
-
Protocol: Adult male C57BL/6 mice will receive intraperitoneal injections of MPTP hydrochloride (e.g., 20 mg/kg) once daily for five consecutive days.[1][2][5]
-
Protocol: 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and Selegiline will be dissolved in saline and administered daily via oral gavage or intraperitoneal injection, starting on the first day of MPTP administration and continuing for 21 days.
A battery of behavioral tests will be conducted to assess motor function.[22][23][24][25][26]
-
Rotarod Test: To evaluate motor coordination and balance.
-
Open Field Test: To assess general locomotor activity and exploratory behavior.
-
Pole Test: To measure bradykinesia.
-
Gait Analysis: To provide a detailed assessment of walking patterns.
-
Immunohistochemistry: Brains will be sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and the density of dopaminergic terminals in the striatum.[27]
-
Neurochemical Analysis: High-performance liquid chromatography (HPLC) will be used to measure the levels of dopamine and its metabolites in the striatum.
Data Presentation and Comparison
All quantitative data will be summarized in clearly structured tables for easy comparison between the experimental groups.
Table 1: Comparative In Vitro Profile
| Assay | 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (Hypothesized) | Selegiline (Reference) |
| MAO-A Inhibition (IC50) | > 10 µM | > 10 µM |
| MAO-B Inhibition (IC50) | ~50 nM | ~10 nM |
| DAT Inhibition (IC50) | ~200 nM | > 1 µM |
| Neuroinflammation (TNF-α reduction) | Significant at 1 µM | Moderate at 1 µM |
| Neuroprotection (vs. MPP+) | Significant at 1 µM | Moderate at 1 µM |
Table 2: Expected In Vivo Outcomes
| Parameter | MPTP + Vehicle | MPTP + Test Compound | MPTP + Selegiline |
| Rotarod Latency (s) | Significantly Reduced | Significantly Improved | Improved |
| Locomotor Activity (distance) | Significantly Reduced | Significantly Improved | Improved |
| TH+ Neurons in SNc (% of control) | ~50% | ~80% | ~70% |
| Striatal Dopamine (% of control) | ~40% | ~75% | ~65% |
Logical Framework for In Vivo Validation
The following diagram illustrates the logical connections between the in vitro hypotheses and the in vivo validation endpoints.
Caption: Logical framework linking in vitro mechanisms to in vivo outcomes.
Conclusion: A Pathway to Clinical Translation
This guide has outlined a comprehensive and scientifically rigorous approach to validating the hypothesized neuroprotective effects of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in an in vivo model of Parkinson's disease. By systematically confirming its in vitro profile through well-designed in vivo experiments, researchers can build a strong preclinical data package. This is a critical step in the journey from a promising compound to a potential therapeutic that could make a meaningful difference in the lives of patients with neurodegenerative diseases. The integration of behavioral, histological, and neurochemical endpoints provides a multi-faceted evaluation of the compound's efficacy and offers valuable insights into its mechanism of action.
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A Senior Application Scientist's Guide to the Preclinical Evaluation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride as a Novel Dopamine Transporter Ligand
Authored For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Safer Dopamine Transporter Modulators
The dopamine transporter (DAT) is a critical regulator of dopaminergic signaling in the central nervous system, responsible for the reuptake of dopamine from the synaptic cleft.[1] Its dysfunction is implicated in numerous neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[2][3] However, the DAT is also the primary target for addictive psychostimulants like cocaine.[4] These "typical" inhibitors lock the transporter in an outward-facing conformation, leading to a surge in synaptic dopamine that correlates with their high abuse potential.[5]
This has spurred the search for "atypical" DAT inhibitors, compounds that inhibit dopamine reuptake but with a reduced psychostimulant profile. These molecules, such as certain benztropine analogs, are believed to stabilize the transporter in different, potentially inward-facing, conformations.[5][6] This distinct mechanism may allow for therapeutic efficacy without the profound abuse liability of cocaine.
This guide focuses on 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride , a novel compound of interest. Its tetrahydropyridine core is a well-established scaffold for DAT ligands, while the 4-trifluoromethyl (CF3) substitution is a strategic choice in modern medicinal chemistry. The CF3 group is a potent electron-withdrawing moiety that can significantly enhance metabolic stability, increase lipophilicity for better blood-brain barrier penetration, and alter binding interactions.[7][8]
Here, we provide a cross-validation framework to objectively assess the performance of this compound against established typical and atypical DAT ligands. This guide outlines the essential in vitro experiments, explains the scientific rationale behind each protocol, and provides a blueprint for interpreting the data to determine its therapeutic potential.
Section 1: Foundational Characterization and Synthesis Rationale
Before biological evaluation, the identity, purity, and physicochemical properties of the target compound must be unequivocally established. The hydrochloride salt form is typically chosen to improve solubility and stability for experimental use.[9]
The introduction of the trifluoromethyl group is a key design feature. Unlike a simple methyl group, the CF3 group is significantly more electronegative and bulky, which can lead to altered binding affinity and selectivity.[8][10] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic oxidation, a common liability for many drug candidates.[8]
Table 1: Physicochemical Properties of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine
| Property | Value | Source |
| IUPAC Name | 4-(trifluoromethyl)-1,2,3,6-tetrahydropyridine | PubChem[11] |
| Molecular Formula | C₆H₈F₃N | PubChem[11] |
| Molecular Weight | 151.13 g/mol | PubChem[11] |
| CAS Number | 790646-62-7 (free base) | PubChem[11] |
| CAS Number | 266359-12-0 (hydrochloride) | Amadis Chemical |
Protocol 1: Synthesis and Analytical Validation
Causality: A robust and reproducible synthesis is the bedrock of any experimental program. The purity of the compound must be >95% (ideally >98%) to ensure that observed biological effects are not due to contaminants. Standard analytical techniques like NMR, Mass Spectrometry, and HPLC are used to confirm the structure and assess purity.
-
Synthesis: While multiple routes to trifluoromethyl-substituted pyridines exist, a common strategy involves the cyclocondensation of a trifluoromethyl-containing building block.[7] An alternative approach is the direct fluorination of a precursor molecule.[7] A detailed, optimized synthesis protocol should be established.
-
Structural Confirmation (¹H and ¹³C NMR): Dissolve the final compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire spectra to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns, ensuring they match the expected structure of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
-
Mass Spectrometry (LC-MS/GC-MS): Analyze the compound to confirm its molecular weight. The observed mass-to-charge ratio (m/z) should correspond to the calculated exact mass of the molecule.[12]
-
Purity Analysis (HPLC): Use a reverse-phase HPLC method with a suitable column (e.g., C18) and mobile phase gradient (e.g., water/acetonitrile with 0.1% TFA). The purity is determined by the peak area of the main component relative to the total peak area at a specific wavelength (e.g., 254 nm).
Section 2: Comparative Binding Affinity at Monoamine Transporters
Objective: The first critical biological test is to determine the compound's binding affinity (Ki) for the human dopamine transporter (hDAT) and its selectivity against the serotonin (hSERT) and norepinephrine (hNET) transporters. High selectivity for DAT is desirable to minimize off-target effects, such as cardiovascular issues (NET) or mood alterations (SERT).
Causality: We employ a competitive radioligand binding assay. A radiolabeled ligand with known high affinity for the transporter (e.g., [³H]WIN 35,428 for DAT) is incubated with a source of the transporter protein. Our test compound is added at increasing concentrations to compete for the binding site. The concentration at which our compound displaces 50% of the radioligand (IC50) is measured, and from this, the inhibitory constant (Ki) is calculated. This provides a quantitative measure of binding affinity.
Caption: Workflow for Competitive Radioligand Binding Assay.
Protocol 2: Monoamine Transporter Radioligand Binding Assay
-
Transporter Source: Use membrane preparations from HEK293 cells stably expressing either hDAT, hSERT, or hNET.
-
Radioligands:
-
hDAT: [³H]WIN 35,428 (a cocaine analog)[6]
-
hSERT: [³H]Citalopram
-
hNET: [³H]Nisoxetine
-
-
Incubation: In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and a range of concentrations of the test compound (e.g., 0.1 nM to 10 µM) in an appropriate assay buffer.
-
Nonspecific Binding: In parallel wells, add a high concentration of a known non-radiolabeled ligand (e.g., 10 µM cocaine for DAT) to determine nonspecific binding.
-
Equilibration: Incubate the plates for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Quantification: Wash the filters, add scintillation cocktail, and count the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Subtract nonspecific binding from total binding to get specific binding. Plot specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Table 2: Comparative Binding Affinity (Ki, nM) at Monoamine Transporters
| Compound | hDAT Ki (nM) | hSERT Ki (nM) | hNET Ki (nM) | DAT/SERT Selectivity | DAT/NET Selectivity |
| Cocaine (Typical) | ~200 | ~300 | ~500 | ~1.5x | ~2.5x |
| JHW 007 (Atypical) | ~10 | >1000 | >1000 | >100x | >100x |
| 1,2,3,6-Tetrahydro-4-(CF3)pyridine HCl | (Experimental) | (Experimental) | (Experimental) | (Calculate) | (Calculate) |
Note: Literature values for reference compounds can vary based on experimental conditions. The values presented are representative.
Section 3: Functional Assessment of Dopamine Uptake
Objective: A high binding affinity does not reveal the functional consequence of that binding. The compound could be an inhibitor (blocker) like cocaine, or it could be a substrate (releaser) like amphetamine, which is transported into the cell and triggers dopamine efflux.[13] This experiment is crucial for mechanistic classification.
Causality: We directly measure the ability of the compound to block the transport of [³H]dopamine into synaptosomes (nerve terminals) or hDAT-expressing cells. A potent inhibitor will block uptake at low concentrations, resulting in a low IC50 value.
Protocol 3: [³H]Dopamine Uptake Assay
-
System: Use either freshly prepared rat striatal synaptosomes or hDAT-expressing cells (e.g., N2A cells).[6]
-
Pre-incubation: Aliquot the synaptosomes/cells into a 96-well plate and pre-incubate them for 10-15 minutes at 37°C with various concentrations of the test compound.
-
Initiate Uptake: Add a fixed concentration of [³H]dopamine to each well to start the uptake reaction.
-
Incubation: Allow uptake to proceed for a short, defined period within the linear range of transport (e.g., 5-10 minutes) at 37°C.
-
Terminate Uptake: Stop the reaction by rapid filtration through a filter mat, followed by washing with ice-cold buffer to remove extracellular [³H]dopamine.
-
Quantification: Measure the radioactivity trapped inside the cells/synaptosomes using a scintillation counter.
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition versus the log concentration of the test compound.
Table 3: Functional Potency (IC50, nM) for Dopamine Uptake Inhibition
| Compound | Dopamine Uptake IC50 (nM) | Primary Mechanism |
| Cocaine | ~300 | Reuptake Inhibitor |
| Amphetamine | ~50 | Substrate/Releaser |
| JHW 007 | ~20 | Reuptake Inhibitor |
| 1,2,3,6-Tetrahydro-4-(CF3)pyridine HCl | (Experimental) | (To be determined) |
Section 4: Probing the Mechanism: Atypicality and Conformational Selection
Objective: To differentiate our test compound from cocaine-like "typical" inhibitors. One of the key hypotheses for the atypical profile of compounds like JHW 007 is their ability to bind to and stabilize a different conformational state of the DAT, potentially an inward-facing one.[5][6]
Causality: The binding of cocaine and other typical inhibitors is highly dependent on the presence of extracellular sodium ions (Na+), which are co-transported with dopamine and are essential for stabilizing the outward-facing conformation of the transporter.[14] In contrast, the binding of some atypical inhibitors is significantly less affected by the removal of Na+.[6] By measuring the binding affinity of our compound in the presence and absence of Na+, we can gain insight into its preferred conformational binding state. A low "Na+ shift ratio" suggests a more atypical profile.
Caption: DAT alternating access model and ligand preference.
Protocol 4: Sodium-Dependence of Ligand Binding
-
Methodology: Repeat the hDAT radioligand binding assay (Protocol 2) using two different buffer conditions.
-
Condition 1 (Na+ Present): Standard assay buffer containing a physiological concentration of NaCl (e.g., 150 mM).
-
Condition 2 (Na+ Absent): An identical buffer where NaCl is replaced with an equimolar concentration of a different salt, such as LiCl or N-methyl-D-glucamine (NMDG) chloride, which do not support the same DAT conformation.[14]
-
Data Analysis: Calculate the Ki value for the test compound, cocaine, and JHW 007 in both buffer conditions. Determine the "Na+ Shift Ratio" by dividing the Ki (Na+ Absent) by the Ki (Na+ Present).
Table 4: Sodium-Dependence of Binding to hDAT
| Compound | Ki in Na+ Buffer (nM) | Ki in Na+-Free Buffer (nM) | Na+ Shift Ratio (Ki-free / Ki+Na+) | Implication |
| Cocaine | ~200 | ~2000 | ~10 | High Na+ dependence (Typical) |
| JHW 007 | ~10 | ~25 | ~2.5 | Low Na+ dependence (Atypical) |
| 1,2,3,6-Tetrahydro-4-(CF3)pyridine HCl | (Experimental) | (Experimental) | (Calculate) | (Interpret) |
Summary and Future Directions
This guide provides a logical, stepwise framework for the initial in vitro cross-validation of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. By systematically comparing its performance against well-characterized typical and atypical DAT inhibitors, researchers can build a comprehensive profile of its potential.
An ideal outcome for a novel therapeutic candidate would be:
-
High affinity for hDAT (low nM Ki value).
-
High selectivity over hSERT and hNET (>100-fold).
-
Clear function as a reuptake inhibitor (low nM IC50 in the uptake assay).
-
Evidence of an atypical mechanism , such as a low Na+ shift ratio in binding assays.
If the experimental data from these protocols align with this ideal profile, 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride would emerge as a highly promising candidate. The subsequent steps would involve advancing the compound to more complex preclinical models, including in vivo microdialysis to confirm effects on extracellular dopamine in the brain and behavioral pharmacology studies (e.g., locomotor activity, drug self-administration) to directly assess its psychostimulant and abuse potential relative to cocaine.
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Saha, K., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Pharmacology. Available at: [Link]
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Saha, K., et al. (2023). Overview of the structure and function of the dopamine transporter and its protein interactions. PubMed Central. Available at: [Link]
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O'Keeffe, S., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. Available at: [Link]
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Chen, N., & Reith, M. E. (2002). Cationic Interactions at the Human Dopamine Transporter Reveal Binding Conformations for Dopamine Distinguishable From Those for the Cocaine Analog 2 alpha-carbomethoxy-3 alpha-(4-fluorophenyl)tropane. Journal of Neurochemistry. Available at: [Link]
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Izenwasser, S., et al. (2009). Dopamine Transporter-Dependent and -Independent Striatal Binding of the Benztropine Analog JHW 007, a Cocaine Antagonist with Low Abuse Liability. PubMed Central. Available at: [Link]
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A Comparative Guide to the Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine Hydrochloride for Researchers and Drug Development Professionals
Introduction: The Significance of a Fluorinated Piperidine Core
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a crucial building block in contemporary medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF₃) group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. The tetrahydropyridine scaffold itself is a prevalent motif in a wide array of pharmaceuticals, particularly those targeting the central nervous system. Consequently, the efficient and scalable synthesis of this fluorinated heterocyclic intermediate is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic routes to 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis of their efficacy based on yield, purity, scalability, and safety considerations. This document is intended to serve as a practical resource for chemists and drug development professionals, enabling them to make informed decisions when selecting a synthetic strategy tailored to their specific research and development needs.
Overview of Synthetic Strategies
The synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride invariably proceeds through a two-stage process:
-
Synthesis of the aromatic precursor: 4-(Trifluoromethyl)pyridine.
-
Selective reduction of the pyridine ring to the desired 1,2,3,6-tetrahydropyridine, followed by salt formation.
While various methods exist for the synthesis of 4-(trifluoromethyl)pyridine, this guide will focus on the critical reduction step, as the choice of reduction methodology significantly impacts the overall efficiency, selectivity, and practicality of the synthesis. We will compare three primary reduction strategies: Catalytic Hydrogenation, Transfer Hydrogenation, and Chemical Reduction.
Route 1: Catalytic Hydrogenation
Catalytic hydrogenation is a widely employed and powerful technique for the reduction of aromatic heterocycles. This method involves the use of a heterogeneous or homogeneous catalyst in the presence of hydrogen gas to achieve the desired transformation.
Mechanism of Action
The mechanism of catalytic hydrogenation of pyridines involves the adsorption of the pyridine ring onto the surface of the metal catalyst. Hydrogen gas is also adsorbed and dissociates into atomic hydrogen on the catalyst surface. The atomic hydrogen is then sequentially added to the pyridine ring, leading to its saturation. The selectivity for the 1,2,3,6-tetrahydropyridine isomer over the fully saturated piperidine can be influenced by the choice of catalyst, solvent, and reaction conditions. Acidic conditions are often employed to protonate the pyridine nitrogen, which can enhance the rate of hydrogenation and in some cases, improve selectivity.
Caption: Catalytic Hydrogenation of 4-(Trifluoromethyl)pyridine.
Experimental Protocol: Catalytic Hydrogenation using Platinum(IV) Oxide (PtO₂)
This protocol is based on established procedures for the hydrogenation of substituted pyridines using Adams' catalyst (PtO₂)[1][2][3][4].
Materials:
-
4-(Trifluoromethyl)pyridine
-
Platinum(IV) oxide (PtO₂)
-
Glacial acetic acid
-
Ethyl acetate
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar high-pressure reactor
Procedure:
-
To a high-pressure reaction vessel, add 4-(trifluoromethyl)pyridine (1.0 g) and glacial acetic acid (5 mL).
-
Carefully add PtO₂ (5 mol%) to the solution.
-
Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the vessel with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to 50-70 bar.
-
Stir the reaction mixture at room temperature for 6-10 hours, monitoring hydrogen uptake.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with ethyl acetate.
-
Carefully quench the filtrate by slowly adding it to a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine.
Formation of the Hydrochloride Salt:
-
Dissolve the crude free base in a minimal amount of a suitable solvent such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold solvent, and dry under vacuum to obtain 1,2,3,6-tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Efficacy and Considerations:
| Parameter | Assessment |
| Yield | Generally good to excellent. |
| Purity | High, though over-reduction to the piperidine can be a side product. Purification is often straightforward. |
| Scalability | Readily scalable, making it suitable for industrial applications. |
| Safety | Requires specialized high-pressure hydrogenation equipment and careful handling of flammable hydrogen gas and pyrophoric catalysts[5]. |
| Cost | Platinum catalysts can be expensive, but their high activity and potential for recycling can mitigate costs. |
Expertise & Experience Insights: The use of glacial acetic acid as a solvent is crucial as it protonates the pyridine nitrogen, which can enhance the catalyst's activity and prevent catalyst poisoning[1][2]. The choice of catalyst is also critical; while PtO₂ is effective, rhodium-based catalysts such as Rh₂O₃ have also been shown to be highly active for pyridine hydrogenation under mild conditions[6][7]. Raney Nickel is a more cost-effective alternative, though it may require higher pressures and temperatures[8][9][10].
Route 2: Rhodium-Catalyzed Transfer Hydrogenation
Transfer hydrogenation offers a convenient alternative to the use of high-pressure hydrogen gas, employing a hydrogen donor molecule in the presence of a catalyst.
Mechanism of Action
In rhodium-catalyzed transfer hydrogenation, a hydrogen donor, typically formic acid in combination with a base like triethylamine, transfers hydrogen to the substrate. The rhodium catalyst facilitates this transfer. The reaction often proceeds through the formation of a rhodium-hydride intermediate, which then delivers the hydride to the activated pyridine ring. For pyridines, prior quaternization to a pyridinium salt can enhance their reactivity towards reduction.
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A Head-to-Head Comparison of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride with Leading Research Compounds in Monoamine Reuptake Inhibition
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of neuropharmacological research, the modulation of monoamine neurotransmitter systems remains a cornerstone of therapeutic development for a spectrum of neurological and psychiatric disorders. The intricate balance of dopamine, norepinephrine, and serotonin is finely tuned by their respective transporters (DAT, NET, and SERT) and metabolic enzymes, primarily monoamine oxidases (MAO-A and MAO-B). The tetrahydropyridine scaffold has emerged as a privileged structure in the design of molecules targeting these key proteins. This guide provides a comprehensive head-to-head comparison of the research compound 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride with established and widely utilized research compounds that target the dopamine transporter and monoamine oxidases.
The inclusion of a trifluoromethyl group is a strategic chemical modification known to enhance metabolic stability, lipophilicity, and binding affinity of compounds.[1] This guide will delve into the synthesis, proposed mechanisms of action, and detailed experimental protocols for the comparative evaluation of this promising research compound. We will draw comparisons with the selective dopamine transporter (DAT) inhibitors GBR 12909 and Benztropine , as well as the selective monoamine oxidase (MAO) inhibitors Clorgyline (MAO-A) and Selegiline (MAO-B).
Chemical Properties and Synthesis Overview
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is a derivative of the tetrahydropyridine class, characterized by a trifluoromethyl group at the 4-position.[2] The hydrochloride salt form enhances its solubility in aqueous solutions, a desirable property for in vitro and in vivo experimental work.
Synthesis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
While a specific, detailed synthesis for the hydrochloride salt was not found in the immediate literature search, a general approach can be inferred from established methods for synthesizing tetrahydropyridine and trifluoromethylpyridine compounds. A plausible synthetic route could involve the reaction of a suitable precursor, such as a 2-hydroxy-4-trifluoromethylpyridine, with a reducing agent, followed by chlorination and subsequent reduction to the tetrahydropyridine ring.[3] Another approach could be a multi-component reaction, which is an efficient method for generating substituted tetrahydropyridines.[4] The final step would involve treatment with hydrochloric acid to form the hydrochloride salt.
Head-to-Head Comparison: Putative Biological Activity
Based on the structural similarity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride to known monoamine oxidase inhibitors and dopamine transporter ligands, its primary biological activity is hypothesized to be in the modulation of the dopaminergic system. Below is a comparative overview of the target compound and selected established research compounds.
| Compound | Primary Target(s) | Known Potency | Key Research Applications |
| 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride | Hypothesized: DAT, MAO-A, MAO-B | Not yet determined | Potential tool for studying dopamine regulation, potential therapeutic lead for Parkinson's disease, depression, or ADHD. |
| GBR 12909 | Dopamine Transporter (DAT) | Kᵢ = 1 nM (for dopamine uptake inhibition)[5][6][7] | Highly selective tool for studying DAT function, reference compound in DAT binding and uptake assays, investigation of cocaine addiction.[5][6][7] |
| Benztropine | Dopamine Transporter (DAT), Muscarinic Acetylcholine Receptors | High affinity for DAT | Used to treat Parkinsonism and extrapyramidal side effects of antipsychotics.[8][9][10][11] |
| Clorgyline | Monoamine Oxidase A (MAO-A) | Potent and irreversible inhibitor | Selective tool for studying MAO-A function, research in depression and anxiety.[12][13][14][15][16] |
| Selegiline | Monoamine Oxidase B (MAO-B) | Selective and irreversible inhibitor at typical clinical doses | Treatment of Parkinson's disease and major depressive disorder.[17][18][19][20][21] |
Experimental Protocols for Comparative Evaluation
To rigorously assess the biological activity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride and compare it to the reference compounds, a series of in vitro and in vivo experiments are proposed.
In Vitro Assays
1. Monoamine Oxidase (MAO) Inhibition Assay
This assay will determine the inhibitory potency (IC₅₀) of the test compound against both MAO-A and MAO-B.
-
Principle: The enzymatic activity of MAO is measured by the oxidation of a substrate (e.g., kynuramine or p-tyramine), which produces hydrogen peroxide. The hydrogen peroxide is then detected using a fluorometric method. A decrease in fluorescence in the presence of the test compound indicates inhibition.[22][23]
-
Protocol:
-
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
-
Prepare a range of concentrations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, Clorgyline (positive control for MAO-A), and Selegiline (positive control for MAO-B).
-
In a 96-well plate, add the enzyme, the test compound or control, and a suitable buffer.[23]
-
Incubate for a defined period to allow for inhibitor binding.[23][24]
-
Initiate the reaction by adding the substrate (e.g., p-tyramine).
-
Add a dye reagent and horseradish peroxidase to detect hydrogen peroxide production.[23]
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., λex = 530 nm / λem = 585 nm).[23]
-
Calculate the percent inhibition for each concentration and determine the IC₅₀ value by non-linear regression analysis.
-
2. Dopamine Transporter (DAT) Radioligand Binding Assay
This assay will determine the binding affinity (Kᵢ) of the test compound for the dopamine transporter.
-
Principle: A radiolabeled ligand with known high affinity for DAT (e.g., [³H]GBR 12935) is incubated with a preparation of cells or tissues expressing DAT. The test compound is added at various concentrations to compete with the radioligand for binding. The amount of bound radioactivity is measured, and the displacement by the test compound is used to calculate its binding affinity.[25][26]
-
Protocol:
-
Prepare cell membrane homogenates from cells expressing human DAT.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (e.g., [³H]GBR 12935), and a range of concentrations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, GBR 12909 (positive control), or Benztropine (positive control).
-
Incubate to allow binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through a filter mat.[26]
-
Wash the filters to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the IC₅₀ value from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation.
-
3. Dopamine Uptake Inhibition Assay
This assay will determine the functional inhibitory potency (IC₅₀) of the test compound on dopamine uptake into cells.
-
Principle: Cells expressing DAT are incubated with radiolabeled dopamine ([³H]DA). The amount of dopamine taken up by the cells is measured. The test compound is added to determine its ability to block this uptake.[27]
-
Protocol:
-
Culture cells stably expressing human DAT in a 96-well plate.
-
Pre-incubate the cells with a range of concentrations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, GBR 12909, or Benztropine.
-
Initiate dopamine uptake by adding a fixed concentration of [³H]DA.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.[27]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the percent inhibition of dopamine uptake and determine the IC₅₀ value.
-
In Vivo Assay
4. In Vivo Microdialysis in Rodents
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct assessment of a compound's effect on neurotransmission.[28][29][30][31]
-
Principle: A microdialysis probe with a semi-permeable membrane is stereotaxically implanted into a brain region rich in dopaminergic terminals (e.g., the striatum or nucleus accumbens). The probe is perfused with an artificial cerebrospinal fluid, and small molecules from the extracellular space, including dopamine, diffuse into the perfusate. The collected dialysate is then analyzed to quantify dopamine levels.[30][31]
-
Protocol:
-
Surgically implant a microdialysis guide cannula into the target brain region of an anesthetized rodent.
-
After a recovery period, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a constant flow rate.
-
Collect baseline dialysate samples to establish basal dopamine levels.
-
Administer 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride or a reference compound (e.g., GBR 12909) systemically (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Express the results as a percentage change from the baseline dopamine levels.
-
Data Presentation and Interpretation
The quantitative data from these experiments should be summarized in clear, structured tables for easy comparison.
Table 1: In Vitro Potency Profile
| Compound | MAO-A Inhibition IC₅₀ (nM) | MAO-B Inhibition IC₅₀ (nM) | DAT Binding Kᵢ (nM) | DAT Uptake Inhibition IC₅₀ (nM) |
| 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine HCl | TBD | TBD | TBD | TBD |
| GBR 12909 | >10,000 | >10,000 | ~1 | ~5 |
| Benztropine | >10,000 | >10,000 | ~10 | ~20 |
| Clorgyline | ~1 | >5,000 | >10,000 | >10,000 |
| Selegiline | >5,000 | ~10 | >10,000 | >10,000 |
TBD: To be determined. Literature values for reference compounds are approximate and may vary depending on experimental conditions.
Table 2: In Vivo Neurochemical Effects (Microdialysis in Striatum)
| Compound (Dose) | Peak Increase in Extracellular Dopamine (% of Baseline) | Duration of Effect (min) |
| 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine HCl | TBD | TBD |
| GBR 12909 (e.g., 10 mg/kg, i.p.) | ~300% | ~120 |
| Benztropine (e.g., 2 mg/kg, i.p.) | ~200% | ~180 |
TBD: To be determined. Literature values for reference compounds are illustrative.
Logical Frameworks and Signaling Pathways
The proposed experiments are designed to elucidate the mechanism of action of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. The following diagrams illustrate the key molecular interactions and experimental workflows.
Caption: Proposed mechanisms of action at the dopaminergic synapse.
Caption: Experimental workflow for comparative pharmacological profiling.
Conclusion and Future Directions
This guide outlines a comprehensive strategy for the head-to-head comparison of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride with established monoamine reuptake inhibitors. The proposed experimental workflow will provide critical data on its potency, selectivity, and in vivo efficacy, thereby elucidating its potential as a novel research tool or therapeutic candidate. The inclusion of a trifluoromethyl moiety suggests the potential for favorable pharmacokinetic and pharmacodynamic properties. The rigorous comparison with well-characterized compounds such as GBR 12909, Benztropine, Clorgyline, and Selegiline will provide a clear context for its pharmacological profile. Future studies could expand upon these findings to investigate its effects on other monoamine transporters (NET and SERT), explore its behavioral pharmacology in animal models of neurological and psychiatric disorders, and conduct detailed structure-activity relationship studies to optimize its potency and selectivity.
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A Comprehensive Guide to Ensuring Data Reproducibility and Reliability in Studies of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
Introduction
In the landscape of modern chemical and pharmaceutical research, the concepts of reproducibility and reliability are paramount. The ability to consistently obtain the same results from an experiment is the bedrock of scientific validation, ensuring that findings are not mere artifacts of a specific setup but are instead robust and trustworthy.[1][2] This guide is designed for researchers, scientists, and drug development professionals working with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS No. 266359-12-0), a fluorinated pyridine derivative of interest in medicinal chemistry and materials science.
The absence of a substantial body of published literature specifically detailing the reproducibility of studies on this compound necessitates a proactive approach. Instead of a retrospective comparison, this guide provides a forward-looking framework for generating high-quality, reliable, and reproducible data from the outset. By adhering to the principles and protocols outlined herein, researchers can build a foundation of trust in their experimental outcomes, a critical component for both academic publication and regulatory submission. This document synthesizes technical accuracy with field-proven insights, explaining the causality behind experimental choices to foster a deeper understanding of data integrity.
Part 1: Foundational Principles of Data Quality: Repeatability and Reproducibility
Before delving into specific analytical techniques, it is crucial to understand the terminology that defines data quality in a scientific context.[2]
-
Repeatability refers to the consistency of results obtained in the same laboratory, by the same operator, using the same equipment over a short period. It is a measure of the precision of a method under constant conditions.[1][3]
-
Reproducibility , on the other hand, addresses the consistency of results across different laboratories, operators, and equipment. It is a broader measure of a method's robustness.[1][2]
Achieving both is the gold standard in analytical science and is a core tenet of guidelines from bodies such as the International Council for Harmonisation (ICH), which provides a framework for the validation of analytical procedures.[4][5]
Caption: Logical relationship between core data integrity principles and influencing factors.
Part 2: Structural Elucidation and Purity by Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR spectroscopy is the definitive technique for the structural elucidation of organic molecules. For 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, ¹H, ¹³C, and ¹⁹F NMR are indispensable for confirming the molecular structure, assessing isomeric purity, and identifying potential impurities. The chemical shifts and coupling constants provide a unique fingerprint of the molecule's electronic environment.[6]
Trustworthiness (Self-Validating Protocol): A self-validating NMR protocol ensures that the data acquired is of high quality and suitable for interpretation. This involves careful sample preparation, instrument setup, and data processing.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
-
Dissolve the sample in a suitable deuterated solvent (e.g., 0.6 mL of DMSO-d₆ or D₂O) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[7]
-
Ensure the sample is fully dissolved to avoid line broadening.
-
-
Data Acquisition:
-
Use a well-calibrated NMR spectrometer (e.g., 400 MHz or higher for better resolution).
-
Acquire a standard ¹H NMR spectrum. Key parameters to optimize include:
-
Number of scans: Typically 16-64 scans to achieve a good signal-to-noise ratio.
-
Relaxation delay (d1): Set to at least 5 times the longest T1 relaxation time of the protons of interest (typically 2-5 seconds) to ensure quantitative accuracy.
-
-
Acquire a proton-decoupled ¹³C NMR spectrum. Key parameters to optimize include:
-
Number of scans: A higher number of scans (e.g., 1024 or more) is usually required due to the low natural abundance of ¹³C.
-
Acquisition time: A longer acquisition time will result in better resolution.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Perform phase correction to ensure all peaks are in the absorptive mode.[8]
-
Apply baseline correction to obtain a flat baseline.[8]
-
Reference the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[7]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Caption: Standardized workflow for acquiring reproducible NMR data.
Data Presentation: Comparative NMR Data
While specific experimental data for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is not widely published, the following table provides a comparison with related trifluoromethylpyridine isomers to guide spectral interpretation. The electron-withdrawing trifluoromethyl group significantly influences the chemical shifts of adjacent protons and carbons.[7]
| Compound | Position | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 4-(Trifluoromethyl)pyridine | H-2, H-6 | ~8.8 (d) | ~150 |
| H-3, H-5 | ~7.6 (d) | ~122 | |
| C-4 | - | ~135 (q) | |
| CF₃ | - | ~123 (q) | |
| 2-(Trifluoromethyl)pyridine | H-6 | ~8.7 (d) | ~149 |
| H-4 | ~7.9 (t) | ~137 | |
| H-3 | ~7.6 (d) | ~120 | |
| H-5 | ~7.4 (t) | ~124 | |
| C-2 | - | ~147 (q) | |
| CF₃ | - | ~122 (q) |
Data is representative and compiled from various sources.[9] Actual values will vary with solvent and experimental conditions.
Part 3: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone of pharmaceutical analysis, essential for determining the purity of a drug substance and for developing stability-indicating methods that can separate the active pharmaceutical ingredient (API) from its degradation products and impurities.[10][11][12][13][14] For 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, a robust HPLC method is critical for quality control throughout the research and development lifecycle.
Trustworthiness (Self-Validating Protocol): The development and validation of an HPLC method according to ICH guidelines ensure its suitability for its intended purpose.[4][5][15] A stability-indicating method must be specific enough to resolve all potential degradants from the main peak.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Initial Method Development:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), which is versatile for a wide range of small molecules.
-
Mobile Phase Selection: Begin with a gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). The acidic modifier helps to achieve good peak shapes for basic compounds like pyridines.[16]
-
Detection: Use a UV detector set at a wavelength where the analyte has maximum absorbance, determined by a UV scan.
-
-
Forced Degradation Studies:
-
Subject the compound to stress conditions (e.g., acid, base, oxidation, heat, light) as per ICH guideline Q1A(R2) to generate potential degradation products.[14]
-
Analyze the stressed samples using the initial HPLC method.
-
-
Method Optimization:
-
Adjust the gradient, mobile phase composition, flow rate, and column temperature to achieve adequate resolution between the main peak and all degradation products. The goal is a resolution (Rs) of >1.5 for all critical peak pairs.
-
-
Method Validation:
Caption: Workflow for developing a stability-indicating HPLC method.
Data Presentation: ICH Validation Parameters for HPLC Methods
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Specificity | To ensure the method can distinguish the analyte from impurities and degradants. | Peak purity analysis, resolution > 1.5. |
| Linearity | To demonstrate a proportional relationship between concentration and response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The concentration interval over which the method is precise, accurate, and linear. | For assay: 80-120% of the test concentration. |
| Accuracy | The closeness of the test results to the true value. | 98.0% to 102.0% recovery for the assay. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOD/LOQ | The lowest amount of analyte that can be detected/quantified reliably. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ.[4] |
| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within limits. |
Acceptance criteria are typical for late-phase methods and may vary depending on the application.[4][18]
Part 4: Identity Confirmation and Impurity Profiling by Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides highly specific data based on the mass-to-charge ratio (m/z) of ions, making it an excellent tool for confirming molecular identity and characterizing impurities.[19] When coupled with HPLC (LC-MS), it allows for the separation of components followed by their mass analysis, offering a powerful technique for impurity profiling even at trace levels.[20][21][22]
Trustworthiness (Self-Validating Protocol): The reliability of MS data hinges on accurate mass calibration and appropriate instrument settings. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in structural assignments.[23]
Experimental Protocol: LC-MS Analysis
-
Instrument Calibration:
-
Before analysis, calibrate the mass spectrometer using a known reference compound that covers the mass range of interest. This is crucial for achieving high mass accuracy.[23]
-
-
LC-MS Method:
-
Use the previously developed HPLC method. Ensure the mobile phase is compatible with the MS ion source (e.g., volatile buffers like formic acid or ammonium formate).
-
Introduce the column effluent into the MS ion source (e.g., Electrospray Ionization - ESI, which is well-suited for polar, ionizable molecules).
-
-
Data Acquisition:
-
Acquire data in both positive and negative ion modes to determine the optimal ionization for the compound.
-
Perform a full scan to detect the parent ion(s).
-
Perform tandem MS (MS/MS) on the parent ion to generate a fragmentation pattern. This pattern is a structural fingerprint that can be used for confirmation and to elucidate the structure of unknown impurities.[24]
-
-
Data Analysis:
-
Determine the accurate mass of the parent ion and compare it with the theoretical mass. The mass error should ideally be less than 5 ppm.
-
Analyze the fragmentation pattern to confirm the structure or propose structures for unknown impurities.
-
Caption: A typical LC-MS workflow for compound identification and impurity profiling.
Data Presentation: Theoretical Mass Data
| Species | Formula | Theoretical Exact Mass (m/z) |
| [M+H]⁺ (Protonated Molecule) | C₆H₉F₃N⁺ | 152.0682 |
| [M+Na]⁺ (Sodium Adduct) | C₆H₈F₃NNa⁺ | 174.0501 |
| [M-H]⁻ (Deprotonated Molecule) | C₆H₇F₃N⁻ | 150.0536 |
Theoretical masses calculated for the monoisotopic species.
Conclusion
References
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- AZoLifeSciences. (2022, June 29). Importance of Repeatability and Reproducibility in Analytical Chemistry.
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A Comparative Performance Analysis of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride as a Novel Dopamine Reuptake Inhibitor
This guide provides an in-depth comparative analysis of the novel compound 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, hereby designated as Compound X, against the well-characterized dopamine reuptake inhibitor (DRI) Nomifensine. This document is intended for researchers, scientists, and drug development professionals investigating new chemical entities for their potential as modulators of the dopaminergic system.
The trifluoromethylpyridine moiety is a key structural motif in numerous active pharmaceutical ingredients, known to influence properties such as lipophilicity, metabolic stability, and binding affinity.[1][2] The tetrahydropyridine core of Compound X suggests a potential interaction with neurotransmitter transporters.[3] This guide will delineate a series of robust in vitro and in vivo experiments to benchmark the performance of Compound X, providing a framework for its evaluation as a potential therapeutic agent for conditions such as depression, ADHD, or Parkinson's disease, where dopamine dysregulation is a key pathological feature.[4][5][6]
In Vitro Characterization: Dopamine Transporter (DAT) Binding and Function
A foundational step in characterizing any potential DRI is to determine its affinity for and functional effect on the dopamine transporter (DAT). These assays provide crucial information on the compound's potency and mechanism of action at the molecular level.
Rationale for Experimental Choices
We employ two primary in vitro assays: a competitive binding assay to determine the affinity (Ki) of Compound X for DAT, and a functional dopamine uptake assay to measure its potency (IC50) in inhibiting dopamine reuptake.[7][8][9] Nomifensine is selected as the standard for comparison due to its well-documented and potent dopamine reuptake inhibition.[10] Human Embryonic Kidney 293 (HEK293) cells stably expressing the human dopamine transporter (hDAT) are utilized to ensure a clean and specific readout of the compound's effect on the target protein.
Experimental Protocols
1.2.1. [³H]WIN 35,428 Competitive Binding Assay
This assay measures the ability of Compound X to displace the high-affinity radioligand [³H]WIN 35,428 from hDAT.
Protocol:
-
Cell Preparation: Membranes are prepared from HEK293-hDAT cells.
-
Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]WIN 35,428 and varying concentrations of Compound X or Nomifensine.
-
Incubation: The plate is incubated at 4°C for 2 hours to reach equilibrium.
-
Harvesting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the Ki value.
1.2.2. [³H]Dopamine Uptake Inhibition Assay
This functional assay quantifies the ability of Compound X to block the uptake of dopamine into cells expressing hDAT.
Protocol:
-
Cell Plating: HEK293-hDAT cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of Compound X or Nomifensine for 20 minutes at room temperature.[10]
-
Dopamine Uptake: [³H]Dopamine is added to each well, and the plate is incubated for 10 minutes at room temperature.[10]
-
Termination: Uptake is stopped by aspiration of the medium and washing with ice-cold buffer.
-
Lysis and Scintillation Counting: Cells are lysed, and the intracellular radioactivity is measured.
-
Data Analysis: The concentration of the compound that inhibits 50% of dopamine uptake (IC50) is calculated.
Comparative In Vitro Performance Data
The following table summarizes the hypothetical performance of Compound X in comparison to Nomifensine.
| Compound | DAT Binding Affinity (Ki, nM) | Dopamine Uptake Inhibition (IC50, nM) |
| Compound X | 15.2 | 25.8 |
| Nomifensine | 8.5 | 12.1 |
Interpretation: The hypothetical data suggests that Compound X is a potent inhibitor of the dopamine transporter, albeit with a slightly lower affinity and functional potency compared to the standard, Nomifensine. The proximity of the Ki and IC50 values for Compound X indicates a competitive mechanism of action at the dopamine transporter.
In Vivo Evaluation: Psychostimulant and Neurochemical Effects
To translate the in vitro findings into a more physiologically relevant context, we propose two key in vivo experiments: a locomotor activity assay to assess the psychostimulant effects and in vivo microdialysis to directly measure changes in extracellular dopamine levels in the brain.[11][12]
Rationale for Experimental Choices
Locomotor activity is a well-established behavioral proxy for the stimulant effects of DRIs, which are known to increase spontaneous movement.[13][14][15][16] In vivo microdialysis is a powerful technique that allows for the direct measurement of neurotransmitter levels in specific brain regions of freely moving animals, providing a direct neurochemical correlate to the behavioral effects.[11][17][18] The nucleus accumbens is chosen as the target brain region for microdialysis due to its critical role in the rewarding and motor-activating effects of DRIs.
Experimental Protocols
2.2.1. Locomotor Activity Assay
This experiment measures the effect of Compound X on the spontaneous movement of mice in an open-field arena.[13]
Protocol:
-
Habituation: Mice are habituated to the testing environment and handling for several days prior to the experiment.
-
Drug Administration: Mice are administered either vehicle, Compound X (at various doses), or Nomifensine via intraperitoneal (IP) injection.
-
Data Acquisition: Immediately after injection, mice are placed in automated locomotor activity chambers, and their horizontal and vertical movements are recorded for 60 minutes.
-
Data Analysis: The total distance traveled and the number of vertical rears are quantified and compared between treatment groups.
2.2.2. In Vivo Microdialysis
This technique measures extracellular dopamine levels in the nucleus accumbens of awake, freely moving rats following administration of Compound X.[11]
Protocol:
-
Surgical Implantation: A microdialysis guide cannula is surgically implanted into the nucleus accumbens of anesthetized rats.
-
Recovery: Rats are allowed to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.
-
Baseline Collection: Artificial cerebrospinal fluid is perfused through the probe, and dialysate samples are collected every 20 minutes to establish a stable baseline of dopamine levels.
-
Drug Administration: Compound X or Nomifensine is administered (IP), and dialysate collection continues for at least 3 hours post-injection.
-
Neurochemical Analysis: Dopamine concentrations in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Data Analysis: Dopamine levels are expressed as a percentage change from the baseline.
Comparative In Vivo Performance Data
The following table and graph present the hypothetical in vivo effects of Compound X compared to Nomifensine.
Table 2: Peak Effects on Locomotor Activity and Extracellular Dopamine
| Compound (Dose) | Peak Increase in Locomotor Activity (% of Vehicle) | Peak Increase in Nucleus Accumbens Dopamine (% of Baseline) |
| Compound X (10 mg/kg) | + 250% | + 350% |
| Nomifensine (10 mg/kg) | + 300% | + 450% |
Figure 1: Time Course of Dopamine Increase in the Nucleus Accumbens
Caption: Hypothetical time course of dopamine increase after drug administration.
Interpretation: The hypothetical in vivo data corroborate the in vitro findings, showing that Compound X produces a significant, dose-dependent increase in both locomotor activity and extracellular dopamine in the nucleus accumbens. While the magnitude of these effects is slightly less than that observed with Nomifensine at the same dose, Compound X demonstrates a clear and robust central nervous system activity consistent with a dopamine reuptake inhibitor.
Conclusion and Future Directions
This comparative guide outlines a systematic approach to benchmarking the performance of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (Compound X) against the standard dopamine reuptake inhibitor, Nomifensine. The presented hypothetical data suggest that Compound X is a potent and centrally active DRI.
Future studies should aim to further characterize the selectivity profile of Compound X by assessing its activity at the norepinephrine and serotonin transporters. Additionally, more complex behavioral paradigms, such as conditioned place preference or drug self-administration, would be valuable in determining its rewarding and reinforcing properties. The incorporation of a trifluoromethyl group often enhances metabolic stability; therefore, pharmacokinetic studies to determine the half-life and brain penetrance of Compound X are also a critical next step in its development as a potential therapeutic agent.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. [Link]
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Kovaleski, R. A., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6248-6255. [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current protocols in pharmacology, 79, 12.17.1-12.17.21. [Link]
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ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]
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Singh, S. K., & Lillard, J. W. (2018). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 13(5), 425-437. [Link]
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Jaquins-Gerstl, A., & Michael, A. C. (2015). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. ACS Chemical Neuroscience, 6(1), 23-31. [Link]
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Chefer, V. I., et al. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 148A-155A. [Link]
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Eurofins. DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]
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Portland VA Medical Center. Locomotor Activity Test SOP. [Link]
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Ogawa, Y., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(3), 137-149. [Link]
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Cabri, W., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(3), 253. [Link]
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Al-Khafaji, A. A., et al. (2024). Comprehensive metabolic investigation of dopamine reuptake inhibitor HDMP-28 in equine liver microsomes and Cunninghamella elegans for doping control. Drug Testing and Analysis, 16(10), 1182-1194. [Link]
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Müller, T. (2021). Experimental Dopamine Reuptake Inhibitors in Parkinson's Disease: A Review of the Evidence. Journal of Experimental Pharmacology, 13, 233-242. [Link]
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An Independent Investigator's Guide to Verifying the Biological Activity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride: A Comparative Analysis
This guide provides a comprehensive framework for the independent verification of the biological activity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. The content herein is curated for researchers, scientists, and professionals in drug development, offering a structured approach to objectively assess this compound's performance against established alternatives, supported by detailed experimental protocols. Our focus is to empower researchers to generate robust and reproducible data, fostering scientific integrity and accelerating the discovery process.
The chemical structure of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride suggests a potential for neurological activity, drawing parallels to known neurotoxins and therapeutic agents. The tetrahydropyridine moiety is notably present in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a potent neurotoxin used to model Parkinson's disease in preclinical studies.[1][2][3] Conversely, the strategic incorporation of a trifluoromethyl group is a well-established method in medicinal chemistry to enhance metabolic stability and biological efficacy.[4] Given these structural alerts, a primary hypothesis is that this compound may interact with monoamine oxidase B (MAO-B), a key enzyme in dopamine metabolism and a therapeutic target in Parkinson's disease.[5][6][7][8][9]
This guide will therefore focus on a two-pronged experimental approach: firstly, to determine the compound's inhibitory activity against MAO-B in vitro, and secondly, to assess its potential neuroprotective effects in a cell-based model of Parkinson's disease.
Part 1: In Vitro Verification of Monoamine Oxidase B (MAO-B) Inhibition
The initial and most critical step is to ascertain whether 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride acts as an inhibitor of MAO-B. Monoamine oxidases are mitochondrial enzymes that catalyze the oxidative deamination of monoamines.[6][10] Selective inhibitors of MAO-B are therapeutically valuable in treating Parkinson's disease.[5][6][7][8]
Comparative Efficacy of MAO-B Inhibitors
To provide context for our investigation, the potency and selectivity of known MAO-B inhibitors are presented below. These compounds will serve as essential positive controls and comparators in our experimental design.
| Compound | Type | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (MAO-A/MAO-B) |
| Selegiline | Irreversible, Selective MAO-B Inhibitor | 7.04[11] | ~2990[11] | ~425 |
| Rasagiline | Irreversible, Selective MAO-B Inhibitor | ~10-20 | ~1000-4000 | ~100-200 |
| Safinamide | Reversible, Selective MAO-B Inhibitor | 98[9] | >10000 | >100 |
| Tranylcypromine | Non-selective MAO Inhibitor | ~200 | ~100 | ~0.5 |
| Clorgyline | Selective MAO-A Inhibitor | ~7000 | 2.99[11] | ~0.0004 |
Experimental Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a robust and high-throughput method to determine the half-maximal inhibitory concentration (IC₅₀) of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride for MAO-B.
Principle: The assay measures the hydrogen peroxide (H₂O₂) produced from the MAO-B catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorogenic probe to produce a fluorescent signal, which is inversely proportional to the MAO-B activity.[10]
Materials:
-
Recombinant human MAO-B
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Clorgyline (MAO-A selective control)[]
-
Horseradish Peroxidase (HRP)
-
Fluorogenic HRP substrate (e.g., Amplex Red)
-
Assay Buffer (e.g., 50 mM Phosphate Buffer, pH 7.4)
-
96-well black microplate
-
Microplate reader with fluorescence capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride in DMSO.
-
Perform serial dilutions of the stock solution in assay buffer to create a range of test concentrations.
-
Prepare stock solutions of positive and negative controls in DMSO and dilute similarly.
-
-
Assay Reaction:
-
To each well of the 96-well plate, add the test compound or control at various concentrations.
-
Add recombinant human MAO-B enzyme to each well and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate and the detection mix (HRP and fluorogenic substrate).
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: This experiment will quantitatively determine the inhibitory potency of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride against MAO-B, allowing for direct comparison with established inhibitors like Selegiline and Rasagiline.
Diagram of the MAO-B Inhibition Assay Workflow:
Caption: Workflow for the in vitro MAO-B fluorometric inhibition assay.
Part 2: In Vitro Verification of Neuroprotective Activity
Should 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride demonstrate significant MAO-B inhibitory activity, the next logical step is to evaluate its potential to protect neuronal cells from oxidative stress-induced death, a key pathological feature of Parkinson's disease.[1][14] The human neuroblastoma cell line SH-SY5Y is a well-established and relevant model for this purpose.[2][15][16][17][18]
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol will assess the ability of the test compound to protect SH-SY5Y cells from the neurotoxin 6-hydroxydopamine (6-OHDA), which selectively damages dopaminergic neurons.[1][14]
Principle: SH-SY5Y cells are pre-treated with the test compound before being exposed to 6-OHDA. Cell viability is then quantified to determine if the compound confers protection against the toxin-induced cell death.
Materials:
-
Cell culture medium (e.g., DMEM/F12) with supplements[18]
-
1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
-
Selegiline (as a positive control)
-
6-hydroxydopamine (6-OHDA)
-
Cell viability reagent (e.g., CCK-8, MTT, or a live/dead cell imaging kit)[15][17][19]
-
96-well cell culture plates
Procedure:
-
Cell Culture and Plating:
-
Compound Treatment:
-
Pre-treat the cells with various concentrations of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride or Selegiline for a specified duration (e.g., 2-4 hours).
-
-
Neurotoxin Challenge:
-
Expose the pre-treated cells to a pre-determined neurotoxic concentration of 6-OHDA. Include control wells with no toxin and toxin-only wells.
-
-
Cell Viability Assessment:
-
After a suitable incubation period with 6-OHDA (e.g., 24 hours), assess cell viability using a chosen method.
-
For example, with a CCK-8 assay, add the reagent to each well, incubate, and then measure the absorbance at the appropriate wavelength.[15]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control.
-
Plot the cell viability against the concentration of the test compound to determine its protective effect.
-
Expected Outcome: This experiment will reveal whether 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride can protect neuronal cells from oxidative damage, a crucial characteristic for a potential Parkinson's disease therapeutic.
Diagram of the Neuroprotection Assay Workflow:
Caption: Workflow for the in vitro neuroprotection assay using SH-SY5Y cells.
Part 3: Comparative Summary and Future Directions
Upon completion of these initial in vitro studies, the following data points will be available for a direct comparison of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride with established MAO-B inhibitors:
| Parameter | 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride | Selegiline | Rasagiline |
| MAO-B IC₅₀ | To be determined | ~7 nM | ~10-20 nM |
| MAO-A IC₅₀ | To be determined | ~3 µM | ~1-4 µM |
| Selectivity Index | To be determined | >400 | >100 |
| Neuroprotection (EC₅₀) | To be determined | Literature Value | Literature Value |
| Cytotoxicity (CC₅₀) | To be determined | Literature Value | Literature Value |
A favorable outcome from these studies—potent and selective MAO-B inhibition coupled with significant neuroprotective effects at non-toxic concentrations—would provide a strong rationale for advancing 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride to more complex preclinical models.
Future investigative steps should include:
-
Mechanism of Inhibition Studies: Determining whether the inhibition of MAO-B is reversible or irreversible.
-
In Vivo Efficacy Studies: Utilizing neurotoxin-based animal models of Parkinson's disease (e.g., MPTP-induced mouse model) to assess the compound's ability to protect dopaminergic neurons and restore motor function.[2][3][20][21]
-
Pharmacokinetic and Safety Profiling: Evaluating the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.[22][23]
This structured and comparative approach ensures that the biological activity of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is rigorously and independently verified, providing the high-quality data necessary for informed decision-making in the drug development pipeline.
References
- A Comparative Guide to Mofegiline and Altern
- Cell viability assay - Bio-protocol.
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
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- Enzyme Inhibition Assays for Monoamine Oxidase - PubMed.
- High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay - Acta Pharmacologica Sinica.
- Monoamine Oxidase (MAO) Inhibition Assay - Evotec.
- In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets - Frontiers.
- Monoamine Oxidase Assays - Cell Biolabs, Inc.
- Parkinson's Disease Models - InnoSer.
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- New Drug Candidate Shows Promise in Animal Model of Parkinson's.
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- Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson's Disease: From Bench to Bedside - PMC - PubMed Central.
- Monoamine Oxidase Inhibitor Compounds List - BOC Sciences.
- Parkinson's disease: animal models and dopaminergic cell vulnerability - PMC.
- A multiple treatment comparison meta-analysis of monoamine oxidase type-B inhibitors for Parkinson's disease: Comparative effectiveness of MAO-B inhibitors | Request PDF - ResearchG
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- CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
- Neuroprotective Role of Cyclic AMP Signaling in Dopaminergic Degeneration Induced by a Parkinson's Disease Toxin, Rotenone - NIH.
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- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.
- 1,2,3,6-tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine - PubMed.
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- Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold.
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Safety Operating Guide
Proper Disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride: A Guide for Laboratory Professionals
This guide provides a detailed framework for the safe and compliant disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride. As a compound containing both a nitrogenous heterocyclic ring and a trifluoromethyl group, its disposal requires careful consideration of its potential reactivity, toxicity, and environmental impact. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar compounds.
Understanding the Hazard Profile: A Cautious Approach
Compounds of this class are frequently categorized as harmful if swallowed, inhaled, or in contact with skin.[1][2][3][4] They can be significant irritants to the skin and eyes.[2][3][5] The trifluoromethyl group imparts chemical stability, but thermal decomposition can release hazardous gases such as hydrogen fluoride, hydrogen chloride, and oxides of carbon and nitrogen.[4][5][6]
Key Inferences for Safe Handling and Disposal:
-
Assume Hazard: In the absence of specific data, treat this compound with a high degree of caution.
-
Engineering Controls: All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[6][7][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:
-
Nitrile or neoprene gloves
-
Chemical splash goggles and a face shield
-
A properly fitted laboratory coat
-
The Disposal Workflow: A Step-by-Step Protocol
The guiding principle for the disposal of this compound is to manage it as a halogenated organic hazardous waste.[9][10][11] Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step 1: Segregation at the Source
Proper waste segregation is the cornerstone of safe and compliant laboratory practice. Immediately upon generation, waste containing 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride must be separated from other waste streams.
-
Create a Dedicated Waste Container: Designate a clearly labeled, compatible container for "Halogenated Organic Waste." Polyethylene or glass containers are generally suitable.[9]
-
Labeling: The label must be unambiguous and include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride"
-
Associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
Step 2: Preparing for Disposal
This phase involves the consolidation of waste in a manner that ensures safety and regulatory compliance.
| Waste Form | Disposal Protocol | Rationale |
| Solid Residue | Carefully transfer any solid waste into the designated "Halogenated Organic Waste" container using a dedicated spatula or scoop. | Minimizes the generation of dust and potential for cross-contamination. |
| Contaminated Labware | Disposable items (e.g., weigh boats, pipette tips) should be placed in a sealed, labeled bag and then into the solid halogenated waste stream. Non-disposable glassware must be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone), with the rinsate collected as halogenated liquid waste. | Prevents the accidental introduction of a hazardous substance into non-hazardous waste streams and ensures the reusability of lab equipment. |
| Solutions | Solutions containing the compound should be transferred to a labeled "Halogenated Organic Liquid Waste" container. Avoid mixing with incompatible chemicals, particularly strong oxidizing agents.[5][6] | Segregation of liquid and solid waste is often a requirement for waste management facilities. Keeping halogenated and non-halogenated solvents separate can also reduce disposal costs.[12] |
Step 3: Temporary Storage and Final Disposal
-
Storage: The sealed and labeled waste container should be stored in a designated, well-ventilated, and secure area, away from heat or ignition sources.[6][13] This is typically a satellite accumulation area within the laboratory.
-
Professional Disposal: The ultimate disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride must be conducted by a licensed hazardous waste management company. This is a legal requirement and ensures that the compound is handled and disposed of in an environmentally responsible manner.[2][4][5]
Spill Management: An Emergency Protocol
Accidents can happen, and a clear, concise spill response plan is essential.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your institution's environmental health and safety (EHS) office.
-
Containment (for small spills): For minor spills that you are trained to handle, don appropriate PPE.[9]
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[8][9]
-
Collection: Carefully sweep or scoop the absorbent material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Documentation: Report the spill to your EHS department, even if you have managed the cleanup yourself.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Caption: Disposal workflow for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Conclusion
The responsible disposal of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. By adhering to the principles of hazard assessment, rigorous segregation, and professional disposal, researchers can mitigate risks and ensure compliance with all relevant regulations. Always consult your institution's specific waste management policies and the manufacturer's SDS for the most accurate and up-to-date guidance.
References
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- Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl)
- Fisher Scientific. SAFETY DATA SHEET: 2-Amino-6-(trifluoromethyl)pyridine.
- Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%.
- Jubilant Ingrevia.
- Fisher Scientific. SAFETY DATA SHEET: 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
- Thermo Fisher Scientific.
- AFG Bioscience LLC. SAFETY DATA SHEET: 2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
- Fisher Scientific. SAFETY DATA SHEET: 2,3-Dichloro-5-(trifluoromethyl)pyridine.
- Reed College.
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- Sigma-Aldrich.
- Universitat de Barcelona.
- Braun Research Group.
- Fisher Scientific.
- Solvent Wastes in the Labor
- CymitQuimica. Safety Data Sheet: 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine.
- CAS 80120-00-9: 4-(3-Fluorophenyl)-1,2,3,6-tetrahydropyridine hydrochloride.
- Amadis Chemical. 4-Trifluoromethyl-1,2,3,6-tetrahydro-pyridine hydrochloride, 266359-12-0.
- PubChem. 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine.
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A Researcher's Guide to the Safe Handling of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride
In the landscape of pharmaceutical and agrochemical research, the synthesis and handling of novel compounds are daily necessities. Among these, fluorinated heterocycles like 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride (CAS No. 195799-23-6) are of significant interest. While the full toxicological profile of this specific compound is not extensively documented, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount. This guide synthesizes established safety principles and data from structurally similar compounds to provide a comprehensive operational plan for researchers.
The trifluoromethyl group, a common moiety in many modern pharmaceuticals, can significantly alter the chemical and biological properties of a molecule. Its strong electron-withdrawing nature can influence reactivity and metabolic stability. The tetrahydropyridine core is also a well-known pharmacophore. The hydrochloride salt form generally enhances water solubility and stability. Given these structural features, it is prudent to treat this compound with a high degree of caution, assuming it may possess irritant and potentially toxic properties.
I. Hazard Assessment and Core Safety Principles
Based on data from analogous trifluoromethyl pyridine derivatives, researchers must assume that 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride may be harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It is also likely to be a skin, eye, and respiratory irritant.[3][4][5] Therefore, all handling procedures should be designed to minimize direct contact and airborne exposure.
A fundamental principle of laboratory safety is the hierarchy of controls. This guide will follow this principle, prioritizing engineering controls, followed by administrative controls, and finally, the use of personal protective equipment (PPE).
II. Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are designed to contain the hazard at its source, appropriate PPE is essential for safeguarding the researcher from any residual exposure. The following PPE is mandatory when handling 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride:
-
Eye and Face Protection:
-
Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or OSHA's 29 CFR 1910.133 standards.[3][6]
-
Recommended for Splash Hazard: A full-face shield should be worn in addition to safety goggles when handling larger quantities or when there is a significant risk of splashing.[7]
-
-
Skin Protection:
-
Gloves: Wear appropriate protective gloves to prevent skin exposure.[3] Nitrile gloves are a common and effective choice for many laboratory chemicals. Always inspect gloves for tears or punctures before use and remove them with care to avoid skin contamination.[8][9]
-
Laboratory Coat: A standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Protective Clothing: Wear appropriate protective clothing to prevent skin exposure.[3]
-
-
Respiratory Protection:
-
Under Normal Conditions: Handling should be conducted in a well-ventilated area, such as a chemical fume hood, to keep airborne concentrations low.[3][10]
-
In Case of Insufficient Ventilation: If engineering controls are not sufficient to control airborne concentrations, or during spill cleanup, a NIOSH/MSHA-approved respirator should be used.[3][11] The specific type of respirator and cartridge should be selected based on the potential airborne concentration and in consultation with a safety professional.
-
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles (ANSI Z87.1 or equivalent) | Protects eyes from splashes and airborne particles. |
| Face Protection | Face shield (in addition to goggles) | Provides broader protection for the face from splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat, chemically resistant apron (if needed) | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA-approved respirator (as needed) | Prevents inhalation of airborne particles or vapors. |
III. Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound will minimize the risk of exposure and ensure a safe laboratory environment.
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7][10] The recommended storage temperature is 2-8°C for long-term stability.
-
Ensure the storage area is clearly labeled with the compound's identity and associated hazards.
-
Engineering Controls: All weighing and handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[12] Facilities should be equipped with an eyewash station and a safety shower in close proximity to the handling area.[7][10]
-
Administrative Controls:
-
In the event of a spill, evacuate the immediate area and alert your supervisor and safety officer.
-
For small spills, and only if you are trained to do so, use an inert absorbent material like vermiculite or sand to contain the spill.[10]
-
Place the absorbed material into a suitable, labeled container for hazardous waste disposal.[10][13]
-
Clean the spill area thoroughly, and decontaminate all equipment used for the cleanup.[13]
-
Waste Segregation: All waste contaminated with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, including disposable gloves, weighing paper, and absorbent materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Disposal Method: The recommended method for disposal is incineration by a licensed hazardous waste disposal company.[7] This compound is a halogenated organic substance, and its combustion requires specific conditions to prevent the formation of toxic byproducts.
-
Container Disposal: Dispose of the original container as unused product.[7] Do not reuse empty containers.
IV. Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
Caption: Safe handling workflow for 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride.
By adhering to these guidelines, researchers can confidently and safely work with 1,2,3,6-Tetrahydro-4-(trifluoromethyl)pyridine hydrochloride, ensuring both personal safety and the integrity of their research.
References
-
Cole-Parmer. Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. [Link]
-
Jubilant Ingrevia. 2,3-Dichloro-5-(trifluoromethyl)pyridine Safety Data Sheet. [Link]
-
Jubilant Ingrevia Limited. 2-Fluoro-6-(trifluoromethyl) pyridine Safety Data Sheet. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloro-5-(trifluoromethyl)pyridine 98+%. [Link]
-
Proactive Molecular Research. 1.2.3.6-Tetrahydro-4-(trifluoromethyl)-pyridine HCl. [Link]
-
PubChem. 4-(Trifluoromethyl)-1,2,3,6-tetrahydropyridine. [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
